N-(2-Methoxy-4-nitrophenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWRNQKJPNUTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059084 | |
| Record name | Acetamide, N-(2-methoxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-27-6 | |
| Record name | N-(2-Methoxy-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-5-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-methoxy-4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-methoxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methoxy-4-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLAMINO-5-NITROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39XSR5VP2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-tert-Butylcatechol (TBC): Properties, Mechanisms, and Industrial Applications
A Note on Chemical Identification: This guide focuses on 4-tert-Butylcatechol (TBC), also known as 4-(1,1-dimethylethyl)-1,2-benzenediol, which is widely recognized under the CAS Number 98-29-3 . Initial inquiries for CAS Number 93-27-6 point to a different compound, N-(2-Methoxy-4-nitrophenyl)acetamide[1][2][3]. Given the extensive industrial relevance and alignment with the requested topic of "properties and uses," this document will proceed with a comprehensive analysis of TBC, a compound of significant interest to researchers and chemical industry professionals.
Introduction: The Role of 4-tert-Butylcatechol in Chemical Stabilization
4-tert-Butylcatechol (TBC) is a substituted derivative of catechol, an organic compound that serves a critical function across numerous industrial sectors[4]. Its primary and most vital role is as a polymerization inhibitor and antioxidant[5][6]. In the production, transportation, and storage of reactive monomers such as styrene, butadiene, vinyl acetate, and divinylbenzene, spontaneous and uncontrolled polymerization poses a significant safety and quality risk[4][7]. The introduction of TBC, even at low concentrations, effectively quenches the free radical chain reactions that initiate polymerization, thereby ensuring the stability and integrity of the monomer[5][7]. This guide provides a detailed examination of the physicochemical properties, mechanism of action, applications, and analytical methodologies related to TBC for professionals in research, development, and chemical manufacturing.
Physicochemical and Chemical Properties
TBC is commercially available as a white to pale yellow crystalline solid or in solutions, typically 85% in water or methanol[4][5]. Its properties are crucial for its application and handling.
Table 1: Key Physicochemical Properties of 4-tert-Butylcatechol
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [5] |
| Molecular Weight | 166.22 g/mol | [5] |
| CAS Number | 98-29-3 | [4][5] |
| Melting Point | 52–55 °C | [5] |
| Boiling Point | ~285 °C | [4][5] |
| Density | 1.049 g/cm³ | [5] |
| Solubility in Water | 0.2 g/100 mL at 25 °C | [5] |
| Solubility in Methanol | 1 g/10 mL | [5] |
Chemically, TBC's reactivity is centered on the two hydroxyl groups on the benzene ring. It is susceptible to oxidation, especially in the presence of oxygen, alkalis, or metals like iron and copper, which can cause it to darken in color[6]. This oxidative potential is the very basis of its function as an inhibitor.
Mechanism of Action: Free Radical Scavenging
The efficacy of TBC as a polymerization inhibitor is rooted in its ability to act as a potent free radical scavenger. This process is critically dependent on the presence of a small amount of oxygen[7][8].
The stabilization mechanism proceeds as follows:
-
Initiation: Monomers (M), when exposed to heat or light, can form initial radical species (R•).
-
Peroxide Formation: In the presence of oxygen, these monomer radicals react rapidly to form peroxide radicals (ROO•). This reaction is kinetically favored over the propagation of the polymer chain[7].
-
Inhibition by TBC: TBC intercepts these peroxide radicals. The phenolic hydrogens of TBC are readily abstracted by the peroxide radical, forming a stable TBC radical and terminating the chain reaction[7][9]. The TBC radical itself is resonance-stabilized and does not initiate new polymer chains.
-
Quinone Formation: The TBC radical is subsequently oxidized to form 4-tert-butyl-o-benzoquinone[10].
This mechanism effectively prevents the premature, and often exothermic, polymerization of monomers, which could otherwise lead to dangerous runaway reactions in storage tanks[7][11]. It has been noted that TBC's inhibitory effect at 60°C is 25 times more potent than that of hydroquinone, another common inhibitor[4].
Caption: Mechanism of polymerization inhibition by TBC in the presence of oxygen.
Industrial and Research Applications
The utility of TBC extends across a wide array of applications, primarily leveraging its stabilizing and antioxidant properties.
-
Polymerization Inhibitor: This is the principal application. TBC is added to reactive monomers like styrene, butadiene, and vinyl acetate to ensure their stability during manufacturing, transport, and storage[4][6]. Typical concentrations are maintained between 10-15 mg/L (ppm) for styrene[7] and around 100 ppm for butadiene.
-
Antioxidant: TBC is an effective antioxidant for a range of materials, including synthetic rubbers (polyethylene, polypropylene, polychloroprene), oils, and polymers[6][9]. It prevents degradation caused by oxidation, thereby extending the product's lifespan[9].
-
Stabilizer: In the production of polyurethane foam, TBC acts as a stabilizer[4][10]. It is also used with epoxy compounds to stabilize chlorinated hydrocarbons such as trichloroethylene[6][12].
-
Pharmaceutical and Chemical Synthesis: TBC serves as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals where its structure can be modified to create molecules with antioxidant or anti-inflammatory properties[9]. It is also used as a purification agent for aminoformate catalysts[4][10].
-
Other Applications: TBC is found in paints, adhesives, and photocopying papers[5][10]. It can also be used as a fragrance ingredient due to its unique scent[9].
Experimental Protocols for Inhibitor Evaluation
For researchers aiming to quantify the efficacy of TBC or compare it with other inhibitors, standardized protocols are essential.
Protocol: Determination of Polymer Growth Percentage in Styrene
This method assesses the inhibitor's ability to prevent polymer formation under controlled thermal stress[13].
Methodology:
-
Reactor Preparation: Purge an adiabatic cell reactor with nitrogen gas to create an inert atmosphere, eliminating oxygen that could interfere with thermal polymerization initiation.
-
Sample Introduction: Introduce a precisely weighed mass of styrene monomer into the reactor.
-
Inhibitor Addition: Add the desired concentration of TBC (e.g., 100 ppm) to the monomer using a syringe pump for accuracy.
-
Controlled Polymerization: Heat the reactor to a constant, elevated temperature (e.g., 115°C) and maintain for a predetermined duration (e.g., 4 hours). Monitor the temperature continuously with a thermocouple.
-
Reaction Termination: After the specified time, rapidly cool the reactor to quench the polymerization reaction.
-
Analysis: Isolate the polymer formed (e.g., by precipitation in a non-solvent like methanol) and weigh it after drying.
-
Calculation: Determine the polymer growth percentage using the formula: Growth (%) = (mass of polymer / initial mass of monomer) x 100
Caption: Experimental workflow for evaluating TBC's inhibition of styrene polymerization.
Analytical Methods for TBC Quantification
Monitoring the concentration of TBC in monomers is crucial to prevent depletion and ensure stability[7].
-
Colorimetric Analysis (ASTM D4590-13): This is a standard method for determining TBC levels in styrene. The analysis involves a color-forming reaction, and the resulting absorbance is measured photometrically, typically at 490 nm[7]. Process analyzers can automate this method for real-time monitoring in industrial settings[7].
-
UV Spectroscopy: TBC exhibits a distinct absorbance curve in the ultraviolet spectrum. This allows for real-time concentration monitoring using online process analyzers. This method is particularly useful for its speed, providing measurements every 1-5 seconds, which is significantly faster than traditional chromatographic methods. Full-spectrum analysis helps differentiate TBC's absorbance from other impurities.
-
High-Performance Liquid Chromatography (HPLC): While slower than UV spectroscopy, HPLC is a reliable laboratory method for accurately quantifying TBC concentration.
Safety and Handling
Despite its utility, TBC presents safety hazards that require careful management. It is classified as a corrosive skin sensitizer and irritant[5].
-
Toxicity: Oral LD50 values in rats and rabbits range from 815 to 2820 mg/kg[5].
-
Handling: Protective equipment, including gloves and safety glasses, is necessary to avoid chemical burns and allergic skin reactions[5].
-
Environmental Impact: TBC is toxic to aquatic life, and its disposal must be managed to prevent environmental contamination[5].
Researchers and industrial handlers should always consult the latest Safety Data Sheet (SDS) before working with 4-tert-Butylcatechol.
Conclusion
4-tert-Butylcatechol is an indispensable specialty chemical that underpins the safety and quality of the global polymer industry. Its efficacy as a free radical-scavenging polymerization inhibitor is well-understood and critical for the stable management of reactive monomers. Beyond this primary role, its antioxidant and stabilizing properties make it a versatile component in a wide range of products, from synthetic rubber to polyurethane foams. A thorough understanding of its properties, mechanisms, and analytical methods is essential for professionals who rely on this compound to control reactivity and ensure product integrity.
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An In-depth Technical Guide to N-(2-Methoxy-4-nitrophenyl)acetamide
This technical guide provides a comprehensive overview of N-(2-Methoxy-4-nitrophenyl)acetamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, purification techniques, and its applications, ensuring a thorough understanding for professional use.
Compound Identification and Nomenclature
The compound of focus is unequivocally identified by its IUPAC name and CAS registry number, ensuring clarity in scientific communication and procurement.
IUPAC Name: this compound[1][2]
Synonyms: This compound is also known by several other names in literature and commercial listings, which include:
-
2'-Methoxy-4'-nitroacetanilide
-
4'-Nitro-o-acetanisidide[2]
-
5-Nitro-2-(acetylamino)anisole[2]
-
2-Acetylamino-1-methoxy-5-nitrobenzene[2]
-
2-Acetamido-1-methoxy-5-nitrobenzene[2]
Chemical Structure:
Sources
Unveiling the Potential: A Technical Guide to the Biological Exploration of N-(2-Methoxy-4-nitrophenyl)acetamide
For Immediate Release
[City, State] – January 11, 2026 – As the landscape of drug discovery continually evolves, the exploration of novel chemical entities for therapeutic potential remains a cornerstone of innovation. This technical guide delves into the scientific intrigue surrounding N-(2-Methoxy-4-nitrophenyl)acetamide, a compound primarily recognized as a synthetic intermediate, yet poised with untapped biological possibilities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundation for investigating its potential pharmacological activities.
Introduction: Beyond a Synthetic Intermediate
This compound, with the molecular formula C₉H₁₀N₂O₄, is a substituted acetanilide derivative.[1][2] While its most documented application is as a crucial intermediate in the synthesis of a side chain for the established anticancer drug amsacrine, its chemical architecture suggests a broader biological relevance that warrants dedicated investigation.[3] The presence of a methoxy group, a nitro group, and an acetamido group on the phenyl ring creates a unique electronic and steric profile that could facilitate interactions with various biological targets.[1] This guide will explore the known synthesis of this compound, its chemical reactivity, and, most importantly, the hypothesized biological activities based on its structural characteristics and the known effects of analogous compounds.
Synthesis and Chemical Properties
The primary synthesis of this compound is a well-established two-step process. It begins with the acetylation of o-aminoanisole using acetic anhydride in acetic acid to form o-acetamidoanisole. This intermediate is then subjected to nitration with nitric acid to yield the final product.[4] An alternative reported synthesis involves the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid.[5]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Melting Point | 153-154 °C | [4] |
| Appearance | Pale yellow crystals | [4] |
The structural integrity and purity of the synthesized compound are paramount for any biological evaluation. Techniques such as X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are essential for its characterization.[6]
Established Role as a Synthetic Precursor
The most significant role of this compound in the scientific literature is its use as a precursor in the synthesis of a key side chain for the antineoplastic agent, amsacrine.[3] Amsacrine is a DNA intercalator and topoisomerase II inhibitor, effective in the treatment of acute leukemias and malignant lymphomas.[7] The synthesis involves the reduction of the nitro group of this compound to an amine, yielding N-(4-amino-2-methoxyphenyl)acetamide.[3] This transformation is a critical step in building the more complex side chain of the final drug.
Caption: Synthetic pathway from this compound to the amsacrine side chain precursor.
Hypothesized Biological Activities
While direct experimental evidence for the biological activity of this compound is scarce, its structural motifs provide a basis for hypothesizing its potential pharmacological effects.
Anticancer Potential
The connection to the anticancer drug amsacrine is the most compelling reason to investigate the intrinsic anticancer activity of this compound.[3] Furthermore, various acetamide derivatives have been reported to possess antitumor effects. For instance, N-(2-hydroxyphenyl) acetamide has demonstrated potent antitumor effects against the human breast cancer cell line MCF-7.[8] The nitro group, a common feature in many bioactive molecules, can also contribute to cytotoxic activity.[9] The presence of both the acetamide and nitro functionalities suggests that this compound could exhibit antiproliferative or pro-apoptotic effects on cancer cells.
Anti-inflammatory and Antioxidant Properties
Several studies have highlighted the anti-inflammatory and antioxidant activities of various acetamide derivatives.[10] These compounds have been shown to scavenge free radicals and reduce the production of inflammatory mediators.[10] Given that inflammation is a key process in the pathology of many diseases, including cancer, exploring the anti-inflammatory potential of this compound is a logical avenue for research.
Antimicrobial Activity
Some sources suggest that this compound may possess antimicrobial properties.[1] This is a plausible hypothesis, as numerous acetamide and nitrophenyl compounds have been shown to be effective against various bacterial and fungal strains.[11][12][13]
Proposed Experimental Workflows for Biological Evaluation
To systematically investigate the potential biological activities of this compound, a series of in vitro assays are recommended.
In Vitro Cytotoxicity Screening
A foundational step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Induction Analysis
To determine if cytotoxicity is mediated by apoptosis, Western blot analysis for key apoptotic markers can be performed.
Detailed Protocol: Western Blot for Cleaved Caspase-3
-
Cell Treatment and Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
Conclusion and Future Directions
This compound stands at a scientific crossroads. While its identity as a synthetic intermediate is well-defined, its potential as a bioactive molecule remains an open and intriguing question. Its structural relationship to a known anticancer drug, coupled with the established biological activities of related acetamide and nitrophenyl compounds, provides a strong rationale for its further investigation. The experimental workflows outlined in this guide offer a clear path for researchers to begin to unravel the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound. Such studies could not only reveal novel therapeutic applications for this compound but also contribute to a deeper understanding of the structure-activity relationships of this class of compounds, ultimately fueling the engine of drug discovery.
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Sycheva, E., Markina, D., Mukanova, M., Boltayeva, L., & Seilkhanov, O. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, (1), 106-116. [Link]
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Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 735–739. [Link]
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Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 386–389. [Link]
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Ammazzini, S., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2048. [Link]
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Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6). [Link]
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Khan, I., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304. [Link]
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Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 758–761. [Link]
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International Union of Crystallography. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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A Technical Guide to N-(2-Methoxy-4-nitrophenyl)acetamide: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate
Abstract
N-(2-Methoxy-4-nitrophenyl)acetamide, a substituted acetanilide derivative, serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its strategic importance lies in the versatile reactivity of its functional groups—the acetamido, methoxy, and particularly the nitro group—which can be readily transformed to introduce further molecular complexity. This guide provides an in-depth analysis of its synthesis, including the industry-standard sequential pathway and modern continuous-flow methodologies. We delve into the critical downstream conversion of this intermediate via nitro group reduction, exemplified by its role in the synthesis of a precursor to the anticancer agent Amsacrine. Furthermore, this document outlines comprehensive protocols for its analytical characterization and purification, alongside essential safety and handling guidelines, to support researchers and drug development professionals in leveraging this valuable chemical building block.
Introduction to this compound
Overview and Significance in Pharmaceutical Synthesis
In the landscape of medicinal chemistry and pharmaceutical manufacturing, the efficiency and success of a multi-step synthesis often hinge on the quality and reactivity of key intermediates. This compound (CAS No. 93-27-6) is one such foundational molecule.[1] Its structure is primed for strategic chemical modifications, making it a valuable precursor in the construction of pharmacologically active heterocyclic systems, most notably in the synthesis of chemotherapeutic agents.[2] The primary utility of this compound stems from the facile reduction of its C4-nitro group to a primary amine. This transformation yields a 1,2-diamino-functionalized aromatic ring, a classic precursor for building benzimidazole scaffolds and other complex heterocyclic structures that are prevalent in modern pharmaceuticals.[2][3]
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a phenyl ring substituted with methoxy, nitro, and acetamido groups.[4] X-ray diffraction studies have revealed a significantly non-planar molecular structure, where the substituents are twisted relative to the central phenyl ring.[4][5][6] This non-planarity, along with an intramolecular hydrogen bond between the amide proton and an oxygen atom of the ortho-nitro group, influences its crystal packing, solubility, and chemical reactivity.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 93-27-6 | [1][7] |
| Molecular Formula | C₉H₁₀N₂O₄ | [4][7] |
| Molecular Weight | 210.19 g/mol | [7] |
| Appearance | Pale yellow crystalline solid | [8] |
| Melting Point | 153-154 °C | [8] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-Nitro-o-acetanisidide, 2-Acetamido-5-nitroanisole | [7] |
| Topological Polar Surface Area | 84.2 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 |[7] |
Synthesis Strategies and Mechanistic Insights
The Industrial Standard: Sequential Acetylation-Nitration Pathway
The most widely adopted industrial route for synthesizing this compound is a robust, two-step sequential process starting from o-aminoanisole (2-methoxyaniline).[4][8] This method is favored for its high regioselectivity and predictable reaction profile.[4]
Causality of Experimental Design: The initial acetylation of the amine is a critical strategic decision. This step serves two primary purposes:
-
Amine Protection: The transformation of the highly activating amino group into a moderately activating acetamido group prevents unwanted oxidation side-reactions during the subsequent aggressive nitration step.
-
Regiocontrol: The bulky acetamido group provides steric hindrance, working in concert with the electron-donating methoxy group to direct the incoming electrophile (NO₂⁺) almost exclusively to the C4 position (para to the methoxy group), thus ensuring high regioselectivity.[4]
Caption: Industrial synthesis workflow for this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Acetylation of o-Aminoanisole
-
Charge a suitable reaction vessel with o-aminoanisole and glacial acetic acid. A typical molar ratio is 1:3 to 1:5 (o-aminoanisole:acetic acid).[9]
-
With stirring, slowly add acetic anhydride (approx. 1.1 to 1.2 molar equivalents) to the mixture. The reaction is exothermic; maintain the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to 110-120°C and maintain for 2-3 hours, monitoring for completion by TLC or HPLC.[9]
-
Cool the reaction mixture. The product, o-acetamidoanisole, can often be precipitated by adding water and collected via filtration.
Step 2: Nitration of o-Acetamidoanisole
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a temperature below 10°C.
-
Dissolve the o-acetamidoanisole from Step 1 in a suitable solvent, such as concentrated sulfuric acid or acetic acid.
-
Cool the solution of the intermediate to 0-5°C.
-
Slowly add the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C to minimize side-product formation.[9][10]
-
After the addition, allow the mixture to stir at low temperature for 1-2 hours until the reaction is complete (monitored by HPLC).
-
Carefully quench the reaction by pouring it over crushed ice.
-
The solid this compound product will precipitate. Collect the crude product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an aqueous ethanol or acetic acid solution to yield pale yellow crystals.[4][5]
Advancements in Synthesis: Continuous Flow Methodologies
To enhance safety, efficiency, and product purity, modern synthesis approaches utilize continuous flow reactors.[11] This methodology involves pumping the reactant solutions (e.g., 4-methoxyaniline and acetic anhydride, followed by the intermediate and a nitrating agent) through separate inlets into a microreactor.[11] The high surface-area-to-volume ratio allows for superior control over reaction temperature and residence time, significantly reducing the formation of by-products and improving the overall safety profile of the highly exothermic nitration step.[11]
The Crucial Transformation: A Gateway to Bioactive Molecules
The Gateway Reaction: Nitro Group Reduction
The primary value of this compound in drug development lies in its role as a precursor to N-(4-amino-2-methoxyphenyl)acetamide. This is achieved through the selective reduction of the nitro group to a primary amine. This transformation is the gateway to a vast array of complex molecules.
Causality of Experimental Design: The choice of reducing agent is critical to ensure selectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method.[2] This method is clean, high-yielding, and avoids the use of harsh metal-acid reducing systems that could potentially hydrolyze the acetamide group.
Caption: Key reduction of the intermediate to a versatile diamine precursor.
Application Case Study: Synthesis of the Amsacrine Side-Chain Precursor
A documented and significant application of this intermediate is in the synthesis of a key building block for the anticancer drug Amsacrine.[2] The title compound, N-(4-amino-2-methoxyphenyl)acetamide, is produced via the reduction of this compound and serves as the direct precursor to the N-(4-amino-3-methoxyphenyl)methanesulfonamide side chain of Amsacrine.[2]
Experimental Protocol: Nitro Group Reduction
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as ethanol (EtOH) or ethyl acetate.[2]
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by HPLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-(4-amino-2-methoxyphenyl)acetamide.
-
The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[2]
Analytical Characterization and Quality Control
A robust analytical framework is essential to ensure the purity and identity of this compound before its use in subsequent GMP (Good Manufacturing Practice) steps.
Spectroscopic and Chromatographic Profile
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the methoxy protons (singlet, ~3.9 ppm), and the acetyl methyl protons (singlet, ~2.2 ppm), along with the amide proton.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight (210.19 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3400 | Sharp, medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, weak |
| C=O Stretch (Amide I) | 1660 - 1690 | Strong, sharp |
| N-O Stretch (Nitro, asymm.) | 1500 - 1550 | Strong, sharp |
| N-O Stretch (Nitro, symm.) | 1330 - 1370 | Strong, sharp |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong, sharp |
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a self-validating system for assessing the purity of the intermediate and tracking reaction progress.[12]
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acidifier. For example, a gradient of 20-80% MeCN in water containing 0.1% phosphoric acid or formic acid (for MS compatibility).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a wavelength of maximum absorbance for the compound.
-
Sample Preparation: Prepare a standard solution of ~1 mg/mL in the mobile phase or acetonitrile. Dilute samples from the reaction mixture accordingly.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards.
Hazard Identification and Classification
Table 3: GHS Hazard Summary
| Hazard Class | Hazard Statement | Precautionary Code | Reference(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P301+P312 | [13][14] |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [14][15] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [14][15] |
| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271 |[14] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[13]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13][16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[16]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.[13]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
First Aid and Accidental Release Measures
-
Inhalation: Move the victim to fresh air. Seek medical attention if symptoms occur.[13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor.[16]
-
Spills: Avoid dust formation. Sweep up the spilled solid using non-sparking tools and place it in a suitable, labeled container for disposal.[13]
Storage and Stability
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from heat, sparks, and open flames. The compound is generally stable under recommended storage conditions.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-established and efficient manufacturing process, coupled with the strategic reactivity of its nitro group, provides a reliable pathway to complex diamine precursors essential for constructing drugs like Amsacrine.[2] While its primary role is that of a building block, preliminary research also suggests potential inherent biological activities, including antimicrobial and anti-inflammatory properties, which may warrant further investigation.[4] As drug discovery continues to explore novel heterocyclic scaffolds, the this compound core structure and its derivatives will undoubtedly remain relevant and crucial for the development of next-generation therapeutics.
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Spectroscopic Characterization of N-(2-Methoxy-4-nitrophenyl)acetamide: A Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No: 93-27-6; Molecular Formula: C₉H₁₀N₂O₄; Molecular Weight: 210.19 g/mol ). As a key chemical intermediate, its unambiguous identification is critical for researchers in drug development and materials science. Due to a scarcity of publicly available experimental spectra, this document leverages established spectroscopic principles and predictive modeling to present a detailed profile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section outlines core theoretical underpinnings, standardized experimental protocols, and in-depth interpretation of the expected data, providing a self-validating framework for the compound's characterization.
Introduction and Molecular Structure
This compound is a substituted aromatic compound featuring acetamide, methoxy, and nitro functional groups. This specific arrangement of electron-donating (methoxy, acetamide) and strongly electron-withdrawing (nitro) groups creates a distinct electronic environment that is reflected in its spectroscopic signature. The compound serves as a valuable precursor in the synthesis of more complex molecules, including bioactive compounds and dyes.[1] This guide establishes a benchmark for its analytical identification.
The molecular structure and atom numbering scheme used for subsequent spectral assignments are depicted below.
Caption: Molecular structure of this compound.
Synthesis Pathway Overview
A logical and regioselective synthesis for this class of compounds involves the acetylation of the corresponding aniline derivative.[2] This approach ensures the precise placement of the acetamide group without the formation of isomers that could result from nitrating an already acetylated precursor.
Caption: Proposed synthesis workflow for this compound.
This context is vital for the analytical chemist, as residual starting material or reagents could be potential impurities observable in the final product's spectra.
¹H NMR Spectroscopy (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
Experimental Protocol
A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field spectrometer, acquiring 16-32 scans for a good signal-to-noise ratio.
Predicted Spectral Data
In the absence of published experimental data, the following ¹H NMR spectral assignments are predicted based on established substituent effects on aromatic systems and standard chemical shift principles.[3][4]
| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| H-N (Amide) | ~9.8 - 10.2 | singlet (br) | 1H | - |
| H5 | ~8.45 | doublet | 1H | J ≈ 2.5 Hz |
| H3 | ~8.20 | doublet of d | 1H | J ≈ 9.0, 2.5 Hz |
| H6 | ~7.95 | doublet | 1H | J ≈ 9.0 Hz |
| H-C7 (Methoxy) | ~4.05 | singlet | 3H | - |
| H-C9 (Acetyl) | ~2.25 | singlet | 3H | - |
Interpretation and Causality
-
Amide Proton (H-N): The amide proton is significantly deshielded due to the anisotropy of the adjacent carbonyl group and its involvement in potential hydrogen bonding. It typically appears as a broad singlet far downfield.
-
Aromatic Protons (H3, H5, H6): This 1,2,4-trisubstituted ring forms a complex ABC spin system.
-
H5: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded aromatic proton. It appears as a doublet due to coupling with H3 (⁴J, meta-coupling).
-
H3: This proton is ortho to the nitro group and meta to the methoxy group. It experiences strong deshielding and will be split into a doublet of doublets by H6 (³J, ortho-coupling) and H5 (⁴J, meta-coupling).
-
H6: This proton is ortho to the acetamide group. It will appear as a doublet due to ortho-coupling with H3.
-
-
Methoxy and Acetyl Protons (H-C7, H-C9): These methyl groups are not adjacent to any other protons, so they appear as sharp, distinct singlets with an integration of 3H each. The methoxy protons are deshielded by the attached oxygen atom, appearing further downfield than the acetyl methyl protons.
¹³C NMR Spectroscopy (Predicted)
Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule.
Experimental Protocol
Spectra are typically acquired on a 100 MHz (for a 400 MHz ¹H) spectrometer using the same sample prepared for ¹H NMR. A standard single-pulse experiment with broadband proton decoupling is used to produce a spectrum where each unique carbon appears as a singlet.
Predicted Spectral Data
The following chemical shifts are predicted using established databases and algorithms that correlate structure with ¹³C NMR data.[5]
| Assigned Carbon | Predicted Shift (δ, ppm) |
| C8 (C=O) | ~169.5 |
| C4 (C-NO₂) | ~148.0 |
| C2 (C-O) | ~142.5 |
| C1 (C-N) | ~135.0 |
| C6 | ~125.0 |
| C3 | ~118.5 |
| C5 | ~115.0 |
| C7 (-OCH₃) | ~56.8 |
| C9 (-CH₃) | ~25.5 |
Interpretation and Causality
-
Carbonyl Carbon (C8): The C=O carbon is the most deshielded carbon in the molecule, appearing around 169 ppm, a characteristic region for amide carbonyls.
-
Aromatic Carbons (C1-C6): The shifts are heavily influenced by the substituents. The carbons directly attached to the electronegative nitro (C4) and oxygen (C2) atoms are the most deshielded among the ring carbons. The carbon attached to the amide (C1) is also significantly downfield. The remaining carbons (C3, C5, C6) appear at higher fields.
-
Aliphatic Carbons (C7, C9): The methoxy carbon (C7) appears in the typical range for sp³ carbons attached to oxygen (~57 ppm), while the acetyl methyl carbon (C9) is found in the upfield region (~25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol
A solid-state IR spectrum can be obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the crystalline sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a transparent disk.
Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies based on standard IR correlation tables.[6][7][8]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3350 - 3250 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₃) | Stretch | 2980 - 2850 | Medium |
| Amide C=O (Amide I band) | Stretch | 1700 - 1670 | Strong |
| Aromatic C=C | Stretch | 1610 - 1580 | Medium |
| Amide N-H (Amide II band) | Bend | 1570 - 1515 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1510 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1370 - 1330 | Strong |
| C-O (Aryl ether) | Stretch | 1270 - 1230 | Strong |
| Aromatic C-H | Out-of-plane Bend | 900 - 800 | Strong |
Interpretation
The IR spectrum provides a definitive fingerprint. The most crucial diagnostic peaks are the strong carbonyl (C=O) stretch of the amide, and the two very strong, characteristic stretches of the nitro (NO₂) group. The presence of the N-H stretch and the aryl C-O stretch further confirms the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio of the molecule and its fragments.
Experimental Protocol
An electron ionization (EI) mass spectrum would be obtained by introducing a small amount of the sample into the mass spectrometer's ion source, typically via a direct insertion probe. The sample is vaporized and bombarded with a 70 eV electron beam, causing ionization and fragmentation.
Predicted Fragmentation
The molecular ion (M⁺) peak is expected at m/z 210 . Key fragmentation pathways would include:
Caption: Plausible EI fragmentation pathways for this compound.
| m/z Value | Proposed Fragment Structure/Loss | Notes |
| 210 | [C₉H₁₀N₂O₄]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 168 | [M - C₂H₂O]⁺˙ | Loss of ketene from the acetamide group. |
| 164 | [M - NO₂]⁺ | Loss of the nitro group. |
| 43 | [CH₃CO]⁺ | The acylium ion; a very common and intense peak for acetamides. |
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and multi-faceted analytical profile for the unambiguous structural confirmation of this compound. The predicted ¹H NMR spectrum reveals a characteristic ABC aromatic system and distinct singlets for the methyl groups. The ¹³C NMR spectrum confirms the presence of nine unique carbon environments, including the downfield amide carbonyl. IR spectroscopy offers a definitive fingerprint with strong, characteristic absorptions for the amide C=O and nitro N=O functional groups. Finally, mass spectrometry confirms the molecular weight at m/z 210 and shows predictable fragmentation patterns. This comprehensive guide serves as an authoritative reference for researchers, ensuring the accurate identification and quality control of this important chemical intermediate.
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A Comprehensive Technical Guide to the Safe Handling of N-(2-Methoxy-4-nitrophenyl)acetamide
Abstract
This technical guide provides a detailed examination of the safety and handling protocols for N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No. 93-27-6), a chemical intermediate of interest in pharmaceutical and fine chemical synthesis.[1][2] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from available data, the known hazards of structurally related aromatic nitro compounds and acetamides, and established principles of chemical safety.[3][4][5] The protocols and recommendations outlined herein are designed for researchers, scientists, and professionals in drug development to foster a proactive safety culture when handling this and similar chemical entities.
Introduction and Physicochemical Profile
This compound is a pale yellow crystalline solid.[1] Its primary application is as an intermediate in various chemical syntheses.[1] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93-27-6 | [1][6] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][6] |
| Molecular Weight | 210.19 g/mol | [1][6] |
| Melting Point | 153-154 °C | [1] |
| Boiling Point | 409.5 °C at 760 mmHg | [6] |
| Density | 1.327 g/cm³ | [6] |
| Appearance | Pale yellow crystals | [1] |
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented in readily accessible safety literature, a critical evaluation of its structural motifs—an aromatic nitro group and an acetamide functional group—necessitates a cautious approach.
Hazards Associated with Aromatic Nitro Compounds
Aromatic nitro compounds are a class of chemicals known for their potential to induce systemic toxicity.[5][7] The primary toxic effect of many aromatic nitro compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[7] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, cardiac dysrhythmias and respiratory distress.[7]
Hazards Associated with Acetamides
Acetamide and some of its derivatives are classified as suspected carcinogens.[4][8][9] For instance, Acetamide is listed under California's Proposition 65 as a chemical known to cause cancer.[9] Therefore, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure.
Reactivity Hazards
Aromatic nitro compounds can be reactive and may pose fire or explosion hazards, especially when in contact with strong oxidizing or reducing agents.[5][10] They can also decompose upon heating to produce toxic fumes, including nitrogen oxides.[4][8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[3][4][8]
Personal Protective Equipment (PPE) Ensemble
A standard PPE ensemble for handling this compound should include:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[11][12]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[3] Gloves should be inspected before each use and replaced immediately if signs of degradation appear.
-
Protective Clothing: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a respirator with a P3 filter is recommended.[7]
Caption: Required Personal Protective Equipment (PPE) for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimizing risks.
Handling
-
Avoid all personal contact, including inhalation of dust.[13]
-
Wash hands thoroughly with soap and water after handling.[3][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][14]
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][15]
-
Keep away from incompatible materials such as strong oxidizing and reducing agents.[3][14]
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][16]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][16]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][16]
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][9]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[9] Collect the material for disposal.
Caption: A workflow for risk assessment when handling this compound.
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][9] Do not dispose of it down the drain or in regular trash.
Conclusion
While this compound is a valuable chemical intermediate, its handling requires a high degree of caution due to the potential hazards associated with its chemical structure. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safe handling protocols, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment.
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"N-(2-Methoxy-4-nitrophenyl)acetamide material safety data sheet (MSDS)"
An In-depth Technical Guide to the Safe Handling of N-(2-Methoxy-4-nitrophenyl)acetamide
This document provides a comprehensive material safety and handling guide for this compound (CAS No. 93-27-6), specifically curated for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety data with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity.
Chemical Identity and Core Properties
This compound is a substituted acetanilide derivative. Its molecular structure, featuring a nitro group and a methoxy group on the phenyl ring, is fundamental to its reactivity and potential biological activity, making it a compound of interest in synthetic and medicinal chemistry.[1] Understanding its core physical and chemical properties is the first step in ensuring its safe and effective use.
Key Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| Synonyms | 2'-Methoxy-4'-nitroacetanilide | |
| CAS Number | 93-27-6 | [2][3] |
| Molecular Formula | C9H10N2O4 | [2][4] |
| Molecular Weight | 210.19 g/mol | [2][4] |
| Appearance | Pale yellow crystals/solid | [2][3] |
| Melting Point | 153-154 °C | [2][3] |
| Boiling Point | 409.5 °C at 760 mmHg | [4] |
| Density | 1.327 g/cm³ | [4] |
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Eye Contact: May cause irritation.
-
Skin Contact: May cause irritation or sensitization upon prolonged contact.
-
Ingestion: Assumed to be harmful if swallowed, a common characteristic of nitroaromatic compounds.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
The causality behind these hazards lies in the chemical nature of the molecule. Nitroaromatic compounds can interfere with metabolic processes, and like many fine chemical powders, the dust presents a physical irritant risk to the eyes and respiratory system.
The Hierarchy of Controls: A Self-Validating Safety Workflow
To ensure safety, a multi-layered approach is essential. The following workflow, based on the hierarchy of controls, provides a self-validating system for minimizing exposure.
Caption: Hierarchy of controls for handling chemical reagents.
1. Engineering Controls (Primary Barrier): The most critical step is to handle the material in a controlled environment.
- Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.
- Ventilation: Ensure the laboratory has adequate general ventilation.
2. Administrative Controls (Procedural Safeguards):
- Restricted Access: Designate a specific area within the lab for handling this compound.
- Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide.
- Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.[5]
3. Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls but is essential as the final layer of protection.
- Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[5]
- Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.
- Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.
Standard Operating Procedures: From Benchtop to Waste
Adherence to standardized protocols is crucial for both safety and experimental reproducibility.
Handling and Storage Protocol
-
Procurement: Log the compound into the chemical inventory system upon receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container must be kept tightly closed.
-
Weighing:
-
Don personal protective equipment (gloves, lab coat, safety goggles).
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Clean the spatula and weighing area immediately after use with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual powder.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly. Do not add the solid to a large volume of vortexing solvent, which can aerosolize the powder.
-
Ensure the process is conducted within the fume hood.
-
Accidental Release and Exposure Protocol
A rapid and correct response to an accidental release or exposure is critical. The following workflow outlines the necessary steps.
Caption: Emergency response workflows for spills and exposures.
First-Aid Measures:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[3][5] Rinse mouth with water. Do not induce vomiting unless told to do so by a poison control center or doctor.[7]
-
If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of soap and water for 15-20 minutes.[3][7]
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.[3] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye.[3]
-
If Inhaled: Move person to fresh air. If the person is not breathing, call an ambulance, then give artificial respiration.[7][8]
Toxicological and Ecological Profile
Toxicological Information: Detailed toxicological studies for this compound are not extensively published. However, based on precautionary statements, it is considered harmful if swallowed.[5][9] The primary health hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[6][10][11][12] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.
Ecological Information: Specific data on the environmental fate and effects of this compound are lacking.[9] As a standard precautionary measure for all synthetic organic compounds, it should not be released into the environment or drains.[7] All waste must be disposed of according to institutional and local regulations.
Disposal Considerations
All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[5][6] Do not dispose of it with regular trash or pour it down the sink.
References
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An In-depth Technical Guide to the Solubility of N-(2-Methoxy-4-nitrophenyl)acetamide
Executive Summary
N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No. 93-27-6) is a significant organic compound, often utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1][2][3][4] A comprehensive understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to enable efficient process design, formulation development, and reaction optimization. The solubility of a compound dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability.
This technical guide provides a detailed examination of the solubility of this compound. It begins by dissecting the molecule's physicochemical properties to build a theoretical solubility framework based on established chemical principles. Subsequently, it presents robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. The causality behind each experimental choice is explained to empower the researcher with not just a method, but a deep understanding of the system. This document is structured to serve as a practical and authoritative resource for any scientist working with this compound.
Compound Profile: this compound
A foundational understanding of the compound's molecular structure and inherent properties is the first step in predicting and interpreting its solubility.
Molecular Structure and Functional Group Analysis
This compound is an aromatic compound with the molecular formula C₉H₁₀N₂O₄.[4][5] Its structure consists of a central phenyl ring substituted with three key functional groups that dictate its chemical behavior:
-
Acetamido Group (-NHCOCH₃): This group is polar and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).[5]
-
Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.[5]
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The two oxygen atoms are potent hydrogen bond acceptors.[5]
The collective influence of these polar groups, particularly their ability to engage in hydrogen bonding, imparts a significant polar character to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties is essential for any solubility investigation. These values provide the quantitative basis for the theoretical analysis that follows.
| Property | Value | Source |
| CAS Number | 93-27-6 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [4][5] |
| Molecular Weight | 210.19 g/mol | [4][5] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 153-154 °C (from ethyl acetate) 139.5-140.5 °C (from methanol) | [1][2][5] |
| XLogP3 | 1.2 | [5] |
| Topological Polar Surface Area (TPSA) | 84.2 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Note on Melting Point: The observed variation in melting point highlights the critical importance of sample purity and the final crystallization solvent, which can influence crystal polymorphism—a factor that can also affect solubility.
Theoretical Solubility Framework
The principle of "like dissolves like" provides a reliable starting point for predicting solubility.[6] A solute's affinity for a solvent is maximized when their intermolecular forces are similar in nature and strength.
Impact of Intermolecular Forces
Based on the structure of this compound, we can anticipate its interactions with different classes of solvents:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's one H-bond donor and four H-bond acceptors, strong interactions are expected.[5] Therefore, moderate to high solubility is predicted, likely increasing with temperature.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. The high TPSA (84.2 Ų) of the compound suggests that these interactions will be significant, leading to a prediction of high solubility.[5] The fact that it can be recrystallized from ethyl acetate supports this.[1][2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The highly polar nature of this compound is mismatched with these forces, and therefore, very low solubility is expected. The aromatic ring may offer a slight affinity for toluene through π-π stacking, but this is unlikely to overcome the polarity mismatch.
Qualitative Solubility Prediction
The following table synthesizes the theoretical analysis into a set of actionable hypotheses for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding capability. |
| Polar Aprotic | DMSO, Acetone, Ethyl Acetate | High | Strong dipole-dipole interactions and H-bond acceptance. |
| Nonpolar | Hexane, Toluene | Very Low | Mismatch of intermolecular forces. |
| Acidic (Aqueous) | 5% HCl | Low | The compound lacks a significant basic functional group (amines are the most common) for salt formation.[7] |
| Basic (Aqueous) | 5% NaOH | Low to Slight | The amide N-H is very weakly acidic and unlikely to be deprotonated by NaOH, unlike a phenol or carboxylic acid. |
Experimental Protocols for Solubility Determination
Theoretical predictions must be confirmed by empirical data. The following protocols are designed to provide a comprehensive and reliable solubility profile.
Rationale for a Tiered Experimental Approach
As a Senior Application Scientist, my recommendation is to employ a two-tiered approach. We begin with a rapid qualitative assessment to quickly screen a range of solvents and confirm the broad strokes of our theoretical predictions. This is followed by a rigorous, quantitative "gold-standard" method for key solvents to obtain precise solubility values essential for process modeling and formulation.
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a quick, semi-quantitative estimate of solubility (e.g., soluble, partially soluble, insoluble) across a diverse set of solvents.
Caption: Workflow for Rapid Qualitative Solubility Screening.
Step-by-Step Methodology:
-
Preparation: Dispense 1.0 mL of each selected solvent into separate, clearly labeled glass vials.
-
Addition of Solute: Accurately weigh and add approximately 10 mg of this compound to each vial.
-
Mixing: Cap the vials securely and vortex each sample vigorously for 60 seconds.
-
Observation: Allow the samples to stand at room temperature for at least 5 minutes to let any undissolved solids settle.
-
Classification: Visually inspect each vial against a dark background.
-
Soluble: No visible solid particles remain.
-
Partially Soluble: Some solid has dissolved, but undissolved particles are clearly visible.
-
Insoluble: The solid appears largely unchanged.
-
-
Record: Document the results for each solvent.
Protocol 2: Quantitative Solubility by the Shake-Flask Method
The shake-flask method is the universally recognized "gold-standard" for determining equilibrium solubility.[8] Its trustworthiness lies in allowing the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature.
Caption: The Gold-Standard Shake-Flask Method Workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a sealed flask containing a precise volume of the chosen solvent. The key is to ensure that a visible amount of undissolved solid will remain at equilibrium.
-
Equilibration: Place the flask in a temperature-controlled shaker or incubator (e.g., at 25°C ± 0.5°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical, and this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.
-
Sampling: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter it through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any suspended microcrystals. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a standard calibration curve.
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L.
Data Presentation and Interpretation
All experimentally determined data should be meticulously recorded in a structured format to facilitate comparison and analysis.
Standardized Solubility Data Table
| Solvent | Solvent Class | Temperature (°C) | Qualitative Result | Quantitative Solubility (mg/mL) | Observations |
| Deionized Water | Polar Protic | 25 | |||
| Methanol | Polar Protic | 25 | |||
| Ethanol | Polar Protic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Ethyl Acetate | Polar Aprotic | 25 | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |||
| Toluene | Nonpolar (Aromatic) | 25 | |||
| n-Hexane | Nonpolar (Aliphatic) | 25 |
Interpreting the Results
The populated table will provide a clear, empirical solubility profile. This data should be compared against the theoretical predictions from Section 2. Strong agreement validates our understanding of the molecular interactions governing solubility. Any significant deviations warrant further investigation. For instance, an unexpectedly high solubility in a nonpolar solvent might suggest the presence of an impurity. This data is foundational for practical applications, guiding the choice of solvents for chemical reactions, purification by crystallization, and the development of formulations for biological screening.
References
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Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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ChemSynthesis. N-(4-methoxy-2-nitrophenyl)acetamide. [Link]
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PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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NIST WebBook. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
-
IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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An In-depth Technical Guide to the Physical Properties of N-(2-Methoxy-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No. 93-27-6), with a primary focus on its melting point. This compound serves as a valuable intermediate in synthetic organic chemistry and medicinal chemistry. A critical analysis of the existing literature reveals a notable discrepancy in the reported melting point, which this guide aims to address by presenting a consolidated summary of available data, discussing potential causes for the variation, and providing detailed, field-proven protocols for its accurate determination and purification. This document is intended to be an essential resource for researchers, offering both foundational knowledge and practical guidance for the synthesis, purification, and characterization of this compound.
Introduction: Unveiling this compound
This compound, a substituted acetanilide, is a key building block in the synthesis of more complex molecules. Its chemical structure, featuring a methoxy, a nitro, and an acetamido group on a benzene ring, offers multiple sites for chemical modification, making it a versatile precursor in various synthetic pathways. The strategic placement of these functional groups influences the molecule's reactivity and its utility in the development of novel compounds, including those with potential pharmacological activity.[1][2]
Given its role as a synthetic intermediate, a thorough understanding of its physical properties is paramount for its effective use in research and development. The melting point, in particular, is a critical parameter for assessing the purity and identity of this compound. This guide delves into the specifics of this property, providing a clear and concise summary of its characteristics.
Chemical Structure and Identification:
-
IUPAC Name: this compound
-
CAS Number: 93-27-6
-
Molecular Formula: C₉H₁₀N₂O₄
-
Molecular Weight: 210.19 g/mol
Core Physical Properties: A Consolidated View
A review of commercially available data and chemical literature reveals a range of reported physical properties for this compound. The table below summarizes these key characteristics.
| Property | Value | Source(s) |
| Appearance | Pale yellow crystals | [3] |
| Melting Point | 153-154 °C | [3] |
| 139.5-140.5 °C (recrystallized from methanol) | [4][5] | |
| Boiling Point (Predicted) | 409.5 ± 30.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 13.29 ± 0.70 | [5] |
The Melting Point Enigma: Addressing the Discrepancy
The most striking observation from the compiled data is the significant variation in the reported melting point of this compound, with two primary ranges cited: 153-154 °C and 139.5-140.5 °C.[3][4][5] This discrepancy is a critical point of consideration for any researcher working with this compound, as an accurate melting point is a primary indicator of sample purity.
Several factors can contribute to such variations:
-
Isomeric Confusion: The existence of isomers, particularly N-(4-Methoxy-2-nitrophenyl)acetamide (CAS 119-81-3), is a likely source of confusion in the literature. This isomer has a reported melting point in the range of 112-121 °C, which, while distinct, highlights the importance of correct isomer identification.
-
Purity of the Sample: The presence of impurities, such as starting materials, by-products from the synthesis, or residual solvents, can significantly depress and broaden the melting point range. The lower reported melting point of 139.5-140.5 °C is noted to be for a sample recrystallized from methanol, suggesting that the solvent of crystallization can influence the final melting point.[4][5]
-
Method of Determination: Variations in the experimental technique used for melting point determination, such as the heating rate and the type of apparatus, can also lead to different observed values.
Given the available data, the higher melting point of 153-154 °C is more likely to represent the true melting point of a highly pure, solvent-free sample of this compound.[3] The lower range may be indicative of a sample containing residual solvent or other impurities.
Synthesis and Purification: The Foundation of Accurate Physical Properties
The purity of this compound is intrinsically linked to its synthesis and subsequent purification. A common synthetic route involves a two-step process.[2][3]
Synthetic Pathway
The synthesis typically proceeds via the acetylation of o-aminoanisole, followed by the nitration of the resulting o-acetamidoanisole.[3] This method offers good control over the regioselectivity of the nitration step.[2]
Caption: Synthetic route to this compound.
Purification by Recrystallization: Achieving High Purity
Recrystallization is an essential step to remove impurities and obtain a sample suitable for accurate physical property measurements. The choice of solvent is critical for successful recrystallization. Based on the available data, ethyl acetate and methanol have been used for crystallization.[3][4][5] A general protocol for recrystallization is provided below.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) to identify a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the expected melting point.
Experimental Determination of Melting Point: Best Practices
Accurate determination of the melting point is crucial for verifying the identity and purity of this compound. Two common methods are the use of a melting point apparatus and Differential Scanning Calorimetry (DSC).
Melting Point Apparatus
This is a standard and accessible method for determining the melting point range of a solid.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry, purified crystals.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating Rate: For an unknown sample, a slow heating rate of 1-2 °C per minute is recommended near the expected melting point. For a known compound, the temperature can be raised rapidly to about 20 °C below the expected melting point and then slowed to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Reporting: A pure compound will have a sharp melting range of 1-2 °C. A broad melting range is indicative of impurities.
Caption: Workflow for melting point determination.
Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that can provide a more precise melting point and information on the enthalpy of fusion. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting process results in an endothermic peak in the DSC curve, with the peak maximum often taken as the melting point.
Applications in Research and Drug Development
This compound is not just a simple organic compound; it is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2]
-
Pharmaceutical Intermediates: The presence of the nitro group allows for its reduction to an amino group, opening up a plethora of synthetic possibilities for the construction of heterocyclic compounds and other scaffolds of medicinal interest.[2] Its structural motifs are found in compounds with potential antimicrobial and anti-inflammatory properties.[2]
-
Materials Science: The compound has been investigated for its potential use in optoelectronic devices.[2]
-
Chemical Research: It serves as a model compound for studying various chemical reactions and mechanisms involving its functional groups.[2]
Conclusion: A Call for Clarity
The physical properties of this compound, particularly its melting point, are fundamental to its use in research and development. This guide has highlighted a significant discrepancy in the reported melting point values and has provided a framework for understanding the potential causes, including isomeric confusion and sample purity. For researchers, it is imperative to confirm the identity of the starting material and to ensure its high purity through methods such as recrystallization. The provided experimental protocols offer a standardized approach to achieving this and to accurately determining the melting point. The more credible melting point for pure this compound appears to be 153-154 °C . Further peer-reviewed studies that explicitly address this discrepancy would be a valuable contribution to the chemical literature.
References
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A Technical Guide to N-(2-Methoxy-4-nitrophenyl)acetamide: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of N-(2-Methoxy-4-nitrophenyl)acetamide, a key organic intermediate. It details the compound's fundamental physicochemical properties, a validated synthesis protocol with mechanistic insights, and its significant applications in the fields of medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing a consolidated, authoritative resource on this versatile chemical entity.
Core Chemical Identity and Physicochemical Properties
This compound is an acetanilide derivative characterized by the presence of a methoxy group and a nitro group on the phenyl ring.[1] These functional groups impart specific reactivity and properties to the molecule, making it a valuable precursor in multi-step organic synthesis. Its core identifiers and physical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 93-27-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][4][5] |
| Molecular Weight | 210.19 g/mol | [1][4][5] |
| Appearance | Pale yellow crystals | [3] |
| Melting Point | 153-154 °C | [3] |
| Density | 1.327 g/cm³ | [4] |
| Boiling Point | 409.5 °C at 760 mmHg | [4] |
| Topological Polar Surface Area | 84.2 Ų | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most commonly achieved through the direct acetylation of a substituted aniline. The protocol described below is a well-established laboratory-scale method that provides a good yield of the target compound.[1][6] An alternative industrial approach involves the acetylation of o-aminoanisole, followed by a selective nitration step.[1][3]
Experimental Protocol: Acetylation of 4-Methoxy-2-nitroaniline
This procedure details the synthesis via the acetylation of 4-methoxy-2-nitroaniline, a reliable and straightforward method.[6][7]
Step 1: Reagent Combination
-
In a suitable reaction vessel, combine 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with 30 ml of glacial acetic acid.
-
To this suspension, add 2.46 g (24 mmol) of acetic anhydride.
Causality: Glacial acetic acid serves as an effective polar aprotic solvent that can dissolve the reactants without participating in the reaction. Acetic anhydride is the acetylating agent; it is highly reactive and efficiently transfers an acetyl group to the amino functionality of the starting material. A slight molar excess of acetic anhydride ensures the reaction proceeds to completion.
Step 2: Reaction
-
Stir the mixture continuously at room temperature for approximately 18 hours.
Causality: The extended reaction time at ambient temperature allows the acetylation to proceed to completion without the need for heating, which could lead to the formation of undesired by-products. Continuous stirring ensures homogeneity and maximizes contact between the reactants.
Step 3: Isolation and Purification
-
Following the reaction period, remove the solvent under vacuum to yield the crude product.
-
Purify the resulting solid residue by recrystallization from an aqueous solution.
Causality: Vacuum drying is an efficient method for removing the high-boiling acetic acid solvent. Recrystallization is a critical purification step. The crude product has higher solubility in a hot solvent compared to a cold one. By dissolving it in a minimum amount of hot aqueous solution and allowing it to cool slowly, the desired compound crystallizes out in a pure form, leaving impurities behind in the solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.[8][9]
-
Pharmaceutical Intermediate: The compound's primary value lies in its role as a precursor.[2][3] The nitro group can be readily reduced to a primary amine, a fundamental transformation that opens pathways to a vast array of derivatives.[10] For example, the reduction product, N-(4-amino-2-methoxyphenyl)acetamide, is a key component in the synthesis of the side chain for the anticancer drug Amsacrine.[10]
-
Drug Discovery Scaffolding: Research suggests that the core structure of this compound may be associated with potential antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological studies.[1] Its structural features are leveraged in the development of novel therapeutic agents, including kinase inhibitors and antimetabolites.[11]
-
Materials Science: The compound has been investigated for potential applications in the field of materials science, specifically for its utility in optoelectronic devices, where its thin-film properties are advantageous.[1]
Structural Analysis and Characterization
X-ray diffraction studies have provided detailed insights into the three-dimensional structure of this compound.
-
Molecular Geometry: The molecule is notably non-planar.[1][6] The three substituents (methoxy, nitro, and acetamido groups) are twisted relative to the plane of the central phenyl ring to varying degrees.[6][12] The acetamido group exhibits the most significant deviation from coplanarity, with a torsion angle of approximately 25.4°.[6][12] This non-planarity can significantly influence the compound's chemical reactivity and its ability to bind to biological targets.[1]
-
Analytical Characterization: The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Conclusion
This compound is a well-characterized organic compound with a defined molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . Its established synthesis protocols and versatile chemical nature, particularly the reactivity of its nitro group, make it an indispensable intermediate in medicinal chemistry and drug discovery. The structural and chemical properties outlined in this guide provide a solid foundation for its application in the synthesis of novel compounds with significant therapeutic potential.
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Cenmed Enterprises. N (2 Methoxy 4 Nitrophenyl)Acetamide. Available at: [Link]
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Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 299–302. Available at: [Link]
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ChemSynthesis. (2025, May 20). N-(4-methoxy-2-nitrophenyl)acetamide. Available at: [Link]
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PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]
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IUCr Journals. (2022, March 10). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
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Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o645–o646. Available at: [Link]
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Srini Chem. (2026, January 2). Comparative Analysis: N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9) vs. Other Oncology Intermediates. Available at: [Link]
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The Emerging Potential of N-(2-Methoxy-4-nitrophenyl)acetamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methoxy-4-nitrophenyl)acetamide, a synthetically accessible nitroaromatic compound, is gaining recognition as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and burgeoning biological activities. While direct and extensive research on this specific molecule is still developing, this guide consolidates the existing knowledge and extrapolates potential mechanisms of action and structure-activity relationships based on closely related analogs. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided to empower researchers in their exploration of this promising chemical entity. This document serves as a foundational resource for scientists and drug development professionals interested in leveraging the therapeutic potential of this compound and its derivatives.
Introduction: Unveiling a Scaffold of Interest
This compound, with the chemical formula C₉H₁₀N₂O₄, is a derivative of acetanilide featuring a methoxy and a nitro group on the phenyl ring.[1] Initially explored as a chemical intermediate, its structural motifs are increasingly being recognized for their potential to interact with biological targets, suggesting a broader role in drug discovery.[1] The presence of the nitro group, a well-known pharmacophore and a precursor to the amino group, combined with the methoxy and acetamido functionalities, provides a rich chemical landscape for derivatization and interaction with biological systems.
This guide aims to provide a deep dive into the current understanding of this compound, offering a Senior Application Scientist's perspective on its synthesis, known biological activities, and the logical framework for its future investigation in medicinal chemistry.
Physicochemical Properties and Structural Elucidation
Understanding the fundamental physicochemical properties of this compound is crucial for its application in medicinal chemistry, influencing its solubility, stability, and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Pale yellow crystals | ChemicalBook |
| Melting Point | 153-154 °C | ChemicalBook |
| CAS Number | 93-27-6 | [1] |
Note: Some properties are sourced from chemical suppliers and may not be from peer-reviewed literature.
The structural arrangement of the functional groups on the phenyl ring dictates the molecule's reactivity and potential biological interactions. The methoxy group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This electronic interplay influences the aromatic ring's reactivity and the properties of the acetamido group.
Synthesis of this compound
The synthesis of this compound is a relatively straightforward process, typically involving a two-step procedure from commercially available starting materials. The causality behind the experimental choices lies in achieving regioselective nitration and efficient acetylation.
Synthetic Workflow
The general synthetic strategy involves the acetylation of an aniline derivative followed by nitration, or vice versa. A common and effective route is the acetylation of 2-methoxy-4-nitroaniline.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Acetylation of 2-Methoxy-4-nitroaniline
This protocol is based on established methods for the acetylation of anilines.[2]
Materials:
-
2-Methoxy-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 equivalents). An exothermic reaction may occur, so the addition should be controlled.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or gently heat to reflux for 2-3 hours to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water with stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound as pale yellow crystals.
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.
Medicinal Chemistry Applications and Biological Activities
While this compound is not yet an established therapeutic agent, preliminary research and the activities of structurally related compounds suggest its potential in several areas of medicinal chemistry.
Antimicrobial and Antimycobacterial Activity
Derivatives of nitrophenylacetamide have shown promise as antimicrobial agents. The nitro group is a key feature in many antimicrobial compounds, often acting as a bio-reducible group that, upon reduction within the microbial cell, generates reactive nitrogen species that can damage cellular components.
Anti-inflammatory Potential
The acetanilide scaffold is present in several well-known anti-inflammatory drugs. The anti-inflammatory activity of acetamide derivatives is an active area of research.[3] The mechanism of action for many of these compounds involves the inhibition of inflammatory mediators. For instance, some acetamide derivatives have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]
A plausible, yet unconfirmed, anti-inflammatory mechanism for this compound could involve the modulation of key inflammatory signaling pathways.
Caption: Hypothesized anti-inflammatory mechanism of action.
Anticancer Activity
The nitrophenyl moiety is found in some compounds with reported anticancer activity. The mechanism often involves the bioreduction of the nitro group in the hypoxic environment of tumors, leading to cytotoxic species. Furthermore, the acetamide structure is a common feature in various kinase inhibitors and other anticancer agents.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for this compound is not yet published, we can infer key relationships from related compound classes.
-
The Nitro Group: The position and electronic environment of the nitro group are critical for its bioreduction and, consequently, its biological activity. Its reduction to an amino group can dramatically alter the compound's properties, potentially switching from a cytotoxic to a different pharmacological profile.
-
The Methoxy Group: The position of the methoxy group influences the electron density of the aromatic ring and can affect binding to biological targets through steric and electronic interactions.
-
The Acetamido Group: The acetamido group can participate in hydrogen bonding and its hydrolysis can lead to the corresponding aniline, which may have its own biological activity. Modifications to the acetyl group can modulate lipophilicity and pharmacokinetic properties.
Future Directions and Research Opportunities
This compound presents a promising starting point for further medicinal chemistry exploration. Key areas for future research include:
-
Systematic Biological Screening: Comprehensive screening against a panel of microbial strains, cancer cell lines, and in anti-inflammatory assays to quantitatively assess its biological activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Analogue Synthesis and SAR Studies: A systematic synthesis of derivatives to explore the structure-activity relationships and optimize for potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Promising analogues should be advanced to preclinical in vivo models to evaluate their therapeutic potential and safety profile.
Conclusion
This compound is a chemical entity with untapped potential in medicinal chemistry. Its straightforward synthesis and the presence of biologically relevant functional groups make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising molecule, with the ultimate goal of translating its potential into tangible clinical benefits.
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
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First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). ACS Publications. Retrieved from [Link]
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Medermycin Inhibits TNFα-Promoted Inflammatory Reaction in Human Synovial Fibroblasts. (n.d.). MDPI. Retrieved from [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). ResearchGate. Retrieved from [Link]
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Guidelines for anti‐inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. Retrieved from [Link]
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Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (n.d.). National Institutes of Health. Retrieved from [Link]
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Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate. Retrieved from [Link]
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (n.d.). National Institutes of Health. Retrieved from [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025, August 7). ResearchGate. Retrieved from [Link]
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Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). ResearchGate. Retrieved from [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). Semantic Scholar. Retrieved from [Link]
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N-(4-Hydroxy-2-nitrophenyl)acetamide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (n.d.). National Institutes of Health. Retrieved from [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). National Institutes of Health. Retrieved from [Link]
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Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (n.d.). Frontiers. Retrieved from [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved from [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (n.d.). MDPI. Retrieved from [Link]
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In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025, January 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). National Institutes of Health. Retrieved from [Link]
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N-(4-Methoxy-3-nitrophenyl)acetamide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
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Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. (n.d.). MDPI. Retrieved from [Link]
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"N-(2-Methoxy-4-nitrophenyl)acetamide as a research chemical"
An In-depth Technical Guide to N-(2-Methoxy-4-nitrophenyl)acetamide for Research and Development
Introduction: A Versatile Intermediate in Modern Chemistry
This compound (CAS No. 93-27-6) is a substituted acetanilide that serves as a pivotal research chemical and synthetic intermediate.[1][2][3] Characterized by the presence of methoxy, nitro, and acetamido functional groups on a phenyl ring, this compound exhibits a unique electronic and structural profile that makes it a valuable precursor in diverse fields.[1] Its applications span from the development of novel pharmaceuticals to the creation of advanced materials.[1] This guide provides a detailed exploration of its synthesis, properties, reactivity, and potential applications, offering a technical resource for scientists engaged in chemical research and drug development.
Physicochemical and Structural Properties
The identity and purity of this compound are established through a combination of physical constants and spectroscopic analysis. Standard characterization involves techniques such as LCMS, GCMS, HPLC, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93-27-6 | [1][2][3] |
| Molecular Formula | C9H10N2O4 | [1][2][4] |
| Molecular Weight | 210.19 g/mol | [1][2] |
| Appearance | Pale yellow crystals or powder | [2][5][6] |
| Melting Point | 153-154 °C | [2][5] |
| 139.5-140.5 °C (recrystallized from Methanol) | [4] | |
| Boiling Point | 409.5 °C at 760 mmHg | [4] |
| Density | 1.327 g/cm³ | [4] |
| PubChem CID | 66729 | [3] |
X-ray diffraction studies have provided significant insights into the three-dimensional structure of this molecule. The compound is notably non-planar.[1][7][8] The substituents (methoxy, nitro, and acetamido groups) are twisted relative to the central phenyl ring at varying angles, which influences its crystal packing, reactivity, and potential biological interactions.[1][7][8]
Synthesis Methodologies: A Tale of Two Routes
The synthesis of this compound is well-documented, with two primary, industrially relevant pathways. The choice of route often depends on the availability of starting materials and desired regioselectivity.
Method A: Direct Acetylation of 2-Methoxy-4-nitroaniline
This is a straightforward and common laboratory-scale synthesis involving the direct acylation of the primary amine.
Rationale: The lone pair of the amine nitrogen in 2-Methoxy-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic acid is often used as a solvent as it is compatible with the reagents and helps to facilitate the reaction.[1]
Detailed Experimental Protocol:
-
Reagent Preparation: In a suitable reaction vessel, combine 3.36 g (20 mmol) of 2-methoxy-4-nitroaniline with 30 mL of glacial acetic acid.[1]
-
Addition of Acetylating Agent: To the stirred solution, add 2.46 g (24 mmol) of acetic anhydride.[1]
-
Reaction: Stir the mixture continuously at room temperature for approximately 18 hours to ensure the reaction proceeds to completion.[1]
-
Isolation: Upon completion, remove the solvent under vacuum.
-
Purification: Purify the resulting crude residue via recrystallization from an aqueous solution to yield pale yellow single crystals of this compound.[1]
Caption: Workflow for the synthesis of this compound via direct acetylation.
Method B: Sequential Acetylation-Nitration
This two-step approach begins with o-aminoanisole and is a widely adopted industrial route due to its predictable reaction profile and high regioselectivity.[1][2]
Rationale: The initial acetylation step protects the amine group and directs the subsequent electrophilic nitration. The acetamido group is an ortho-, para-director, but due to steric hindrance from the adjacent methoxy group, the incoming nitro group is predominantly directed to the para position (C4).
Detailed Experimental Protocol:
-
Step 1: Acetylation of o-Aminoanisole:
-
Step 2: Nitration:
-
Isolation and Purification:
-
Quench the reaction mixture with deionized water and filter the precipitate.[9] The crude product is then purified by recrystallization.
-
Chemical Reactivity and Synthetic Utility
The utility of this compound lies in the reactivity of its functional groups, particularly the nitro group, which can be readily transformed into other functionalities.
Reduction of the Nitro Group
A key transformation is the reduction of the nitro group to an amine. This reaction unlocks a pathway to a new class of compounds with significant biological relevance.
Detailed Experimental Protocol (Reduction to Amine):
-
Catalyst Setup: Suspend this compound in a suitable solvent such as ethanol (EtOH).[10]
-
Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C).[10]
-
Reaction: Carry out the reaction under a hydrogen atmosphere (H2 gas) until the starting material is consumed (monitored by TLC or LCMS).[10]
-
Workup: Filter the reaction mixture to remove the Pd/C catalyst. Evaporate the solvent to obtain the product, N-(4-amino-2-methoxyphenyl)acetamide.[10]
This resulting diamine is a direct precursor in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of the anticancer drug Amsacrine.[10]
Caption: Key chemical transformations of this compound.
Potential Research Applications
This compound is not only a synthetic intermediate but also a subject of investigation for its own inherent properties.
-
Pharmaceutical Development: The compound has been noted for potential antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological evaluation.[1] Its structural motif is also found in derivatives studied for anti-mycobacterial activity.[1]
-
Materials Science: Due to its specific electronic and thin-film properties, it has been explored for potential use in optoelectronic devices.[1]
-
Agrochemical Research: As a member of the broader class of phenoxy acids and their derivatives, it has been associated with potential herbicidal activity.[1]
-
Mechanistic Studies: It serves as an excellent model compound for studying chemical reaction mechanisms involving nitro and acetamido functionalities.[1]
Safety, Handling, and Storage
As with any research chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Identification: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[11][12][13] The GHS07 "Exclamation Mark" pictogram is applicable.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][12]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
Conclusion
This compound is a chemical of significant academic and industrial interest. Its well-defined synthesis, versatile reactivity—particularly the transformation of its nitro group—and diverse potential applications make it a cornerstone intermediate for organic chemists. This guide has outlined its core properties, synthetic protocols, and safety considerations, providing researchers with a solid foundation for its effective and safe utilization in the laboratory.
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N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available from: [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide - IUCr Journals. (2022-03-09). Available from: [Link]
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Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers - Srini Chem. Available from: [Link]
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2-Methoxy-4-nitroaniline - Wikipedia. Available from: [Link]
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N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH. Available from: [Link]
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Acetamide, N-(4-ethoxy-2-nitrophenyl)- - the NIST WebBook. Available from: [Link]
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Methodological & Application
"detailed synthesis protocol for N-(2-Methoxy-4-nitrophenyl)acetamide"
An In-Depth Guide to the Laboratory Synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide
Authored by a Senior Application Scientist
This document provides a comprehensive, technically detailed guide for the synthesis of this compound (C₉H₁₀N₂O₄).[1][2] Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the necessary safety protocols. The synthesis follows a reliable and widely adopted two-step industrial route involving the acetylation of o-aminoanisole, followed by a regioselective nitration.[3][4]
Synthesis Strategy and Rationale
The synthesis of this compound is most effectively achieved through a two-step process starting from 2-methoxyaniline (o-aminoanisole).
-
Step 1: Acetylation (Amine Protection): The amino group of 2-methoxyaniline is highly activating and susceptible to oxidation by nitric acid.[5] To prevent undesirable side reactions and the formation of tarry byproducts, it is first protected by converting it into an acetamido group using acetic anhydride. This transformation yields the stable intermediate, N-(2-methoxyphenyl)acetamide. The resulting acetamido group is less activating, which allows for more controlled subsequent reactions.[5][6]
-
Step 2: Electrophilic Nitration: The N-(2-methoxyphenyl)acetamide intermediate is then subjected to nitration. Both the acetamido and methoxy groups are ortho, para-directing substituents. The nitration occurs preferentially at the C4 position (para to the acetamido group and ortho to the methoxy group), driven by the powerful directing influence of the acetamido group and favorable steric access.[7]
This sequential approach ensures high regioselectivity and leads to a purer final product with a higher yield compared to the direct nitration of 2-methoxyaniline.[4][8]
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Safety Precautions and Reagent Handling
This synthesis involves hazardous materials requiring strict safety protocols. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[6]
| Reagent | Key Hazards | GHS Statements | Handling Precautions |
| 2-Methoxyaniline | Toxic, Carcinogen | H300, H310, H330, H350, H373 | Avoid all contact. Use in a fume hood. |
| Acetic Anhydride | Flammable, Corrosive | H226, H302, H314, H330 | Flammable liquid; keep away from ignition sources. Reacts violently with water.[9] Causes severe burns.[10][11] |
| Nitric Acid (Fuming) | Oxidizer, Corrosive | H272, H314, H330 | Potent oxidizer. Causes severe, deep burns. Reacts exothermically. Addition must be slow and controlled.[6] |
| Sulfuric Acid (Conc.) | Corrosive | H314 | Causes severe skin and eye burns. Highly exothermic reaction when mixed with water or other reagents. |
Emergency Preparedness : Ensure eyewash stations and safety showers are accessible.[11] Spills of acetic anhydride or acids should be neutralized and absorbed with an appropriate agent like sodium bicarbonate or diatomaceous earth.[10]
Detailed Experimental Protocol
Part A: Synthesis of N-(2-methoxyphenyl)acetamide (Acetylation)
This initial step protects the amine functionality of 2-methoxyaniline.
-
Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 123.2 g (1.0 mol) of 2-methoxyaniline.[4]
-
Reagent Addition : To the flask, add 150 g (2.5 mol) of glacial acetic acid.[4] While stirring, slowly add 112.3 g (1.1 mol) of acetic anhydride.[12]
-
Reaction Conditions : Heat the mixture to a gentle reflux (approximately 115-120°C) for 2 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Isolation : The N-(2-methoxyphenyl)acetamide intermediate will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any residual acetic acid.
-
Drying : Dry the collected solid, which is the crude N-(2-methoxyphenyl)acetamide, in a vacuum oven. The product can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.
Part B: Synthesis of this compound (Nitration)
This critical step requires strict temperature control to ensure regioselectivity and prevent side reactions.
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve the dried N-(2-methoxyphenyl)acetamide from Part A in glacial acetic acid or concentrated sulfuric acid.[3][4][12]
-
Cooling : Cool the flask in an ice-salt bath to a stable internal temperature of 0-5°C.[12]
-
Nitrating Agent : In a separate beaker, prepare the nitrating agent by carefully adding fuming nitric acid dropwise to the flask containing the cooled acetanilide solution.[4] A common alternative is a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.[12]
-
Controlled Addition : Add the nitrating agent dropwise to the stirred acetanilide solution via the dropping funnel. The rate of addition must be carefully controlled to ensure the internal temperature does not rise above 10°C.[12][13] The reaction is highly exothermic.
-
Reaction Conditions : After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[14]
-
Precipitation : Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 1 kg) with vigorous stirring.[12][13] The crude this compound will precipitate as a yellow solid.
-
Isolation : Collect the yellow precipitate by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral to litmus paper. This removes residual acids.[12]
Part C: Purification
-
Recrystallization : The crude product is purified by recrystallization. An aqueous solution or ethanol is a suitable solvent system.[1][2][15] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by chilling in an ice bath to maximize crystal formation.
-
Final Product : Collect the purified pale yellow crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₄ | [16] |
| Molecular Weight | 210.19 g/mol | [16] |
| Appearance | Pale yellow crystals | [3] |
| Melting Point | 153-154 °C | [3] |
-
¹H NMR Spectroscopy : To confirm the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups, such as the N-H stretch, C=O stretch of the amide, and the symmetric/asymmetric stretches of the nitro group.[17]
-
Mass Spectrometry : To confirm the molecular weight of the compound.[15]
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound. The key to success lies in the initial protection of the highly reactive amino group and stringent temperature control during the exothermic nitration step. This protocol, grounded in established chemical principles, offers a robust framework for researchers requiring this valuable chemical intermediate.
References
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Hines, J., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 368–371. Available at: [Link]
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IUCr Journals. (2022, March 10). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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IUCr Journals. (n.d.). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved January 11, 2026, from [Link]
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Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?. Available at: [Link]
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
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INEOS Group. (2021, May 27). Safety data sheet - acetic anhydride. Available at: [Link]
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IUCr Journals. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]
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OICC Press. (n.d.). Supplementary Information. Available at: [Link]
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The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]
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Hines, J., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 456–460. Available at: [Link]
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ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved January 11, 2026, from [Link]
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Hines, J., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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ResearchGate. (2022, March 23). (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
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Hines, J., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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IUCr Journals. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
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Introduction: The Strategic Acetylation of 2-Methoxy-4-nitroaniline
An Application Note for the Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide
Topic: Acetylation of 2-methoxy-4-nitroaniline Audience: Researchers, scientists, and drug development professionals.
The acetylation of 2-methoxy-4-nitroaniline is a fundamental and highly efficient transformation in organic synthesis, yielding this compound. This reaction involves the conversion of a primary aromatic amine to a more stable and less reactive acetamide group through the use of an acetylating agent, typically acetic anhydride. While acetylation is often employed as a protective strategy to moderate the high reactivity of an amino group before subsequent reactions like nitration, in this context, the primary goal is the synthesis of the acetamide product itself.[1]
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and dyes. For instance, it is a precursor to N-(4-amino-2-methoxyphenyl)acetamide, which is a component in the synthesis of the anticancer drug Amsacrine.[2] The successful execution of this acetylation is therefore a critical step in various multi-step synthetic pathways.
This guide provides a comprehensive, field-tested protocol for the acetylation of 2-methoxy-4-nitroaniline. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step procedure, outlines robust methods for product characterization, and addresses critical safety considerations.
Reaction Mechanism and Scientific Rationale
The acetylation of an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-understood mechanism where the nucleophilic nitrogen atom of the 2-methoxy-4-nitroaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride.
Causality of Experimental Choices:
-
Acetylating Agent: Acetic anhydride is the reagent of choice due to its high reactivity and the fact that its byproduct, acetic acid, is non-interfering and can often serve as a co-solvent.
-
Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the starting aniline and is compatible with the acetylating agent. Its polar, protic nature can facilitate the proton transfers involved in the mechanism.
-
Work-up: The product is precipitated by pouring the reaction mixture into ice-cold water. The low solubility of the organic acetamide in water allows for its efficient isolation from the water-soluble byproducts (acetic acid) and any unreacted starting material.
Below is a diagram illustrating the key steps of the reaction mechanism.
Caption: Reaction mechanism of amine acetylation.
Safety Precautions and Hazard Management
This procedure involves hazardous chemicals and must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[3]
| Compound | Key Hazards | GHS Statements | Safe Handling Practices |
| 2-Methoxy-4-nitroaniline | Harmful if swallowed, inhaled, or in contact with skin.[4][5] Suspected of causing cancer.[6] | H302, H312, H332, H351 | Avoid dust inhalation and direct contact.[7] Use in a well-ventilated fume hood.[8] |
| Acetic Anhydride | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[3] | H226, H302, H332, H314 | Keep away from heat/sparks. Handle in a closed system or with proper ventilation.[8] |
| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage. | H226, H314 | Wear protective gloves, clothing, and eye protection. Do not breathe fumes.[4] |
Emergency Response:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]
In all cases of exposure, seek immediate medical attention.[5] Ensure eyewash stations and safety showers are readily accessible.[8]
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[9][10][11]
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Grade |
| 2-Methoxy-4-nitroaniline | 97-52-9 | 168.15 | >98% |
| Acetic Anhydride | 108-24-7 | 102.09 | ACS Reagent, ≥98% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Reagent, ≥99.7% |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade (for recrystallization) |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Melting point apparatus
-
TLC plates (Silica gel 60 F254)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3.36 g (20 mmol) of 2-methoxy-4-nitroaniline in 30 mL of glacial acetic acid. Stir the mixture at room temperature using a magnetic stirrer until all the solid has dissolved.
-
Addition of Acetylating Agent: To the stirred solution, add 2.45 g (2.2 mL, 24 mmol, 1.2 equivalents) of acetic anhydride. The addition can be done in one portion at room temperature.
-
Reaction: Stir the reaction mixture continuously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 18-24 hours.[9][10]
-
Product Isolation (Precipitation): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing approximately 100 mL of an ice-water slurry while stirring vigorously. A yellow solid will precipitate.
-
Filtration: Collect the precipitated solid by suction filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) until the washings are neutral to litmus paper.
-
Drying: Press the solid as dry as possible on the filter. The crude product can be air-dried or dried in a vacuum desiccator.
-
Purification (Recrystallization): The crude this compound can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate or an aqueous solution.[2][12] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified pale yellow crystals and dry them thoroughly.
Caption: Experimental workflow for synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.
Physical and Analytical Data:
| Property | Value | Source |
| Appearance | Pale yellow crystals | [12] |
| Melting Point | 153-154 °C | [12] |
| Molecular Formula | C₉H₁₀N₂O₄ | [13] |
| Molecular Weight | 210.19 g/mol | [13] |
| Purity (HPLC) | Can be assessed using a C18 reverse-phase column.[14] | [14] |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆):
-
~9.5-10.0 ppm (s, 1H): Amide N-H proton.
-
~7.5-8.5 ppm (m, 3H): Aromatic protons.
-
~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
~2.1 ppm (s, 3H): Acetyl (-COCH₃) protons.
-
-
IR (KBr, cm⁻¹):
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. Mechanical loss during transfers. Product is too soluble in recrystallization solvent. | Extend reaction time and monitor by TLC. Handle solids carefully. For recrystallization, ensure the solution is saturated and cool thoroughly. |
| Incomplete Reaction | Poor quality or hydrolyzed acetic anhydride. Insufficient reaction time. | Use a fresh bottle of acetic anhydride. Allow the reaction to proceed for a longer duration (e.g., 24 hours). |
| Oily Product after Precipitation | Impurities present. Insufficient cooling during precipitation. | Ensure starting materials are pure. Use a colder ice-water slurry and stir vigorously during precipitation. Purify via recrystallization. |
| Difficulty in Recrystallization | Inappropriate solvent choice. Presence of insoluble impurities. | Test different solvent systems (e.g., ethanol, methanol/water). If impurities are present, perform a hot filtration before allowing the solution to cool. |
References
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
International Union of Crystallography. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved January 11, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]
-
Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved January 11, 2026, from [Link]
-
OICC Press. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]
-
International Union of Crystallography Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2022). (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved January 11, 2026, from [Link]
-
Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved January 11, 2026, from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2022). [PDF] N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Quora. (2020). When aniline reacts with nitric acid in the presence of acetic anhydride, it gives p-nitroaniline only. Why?. Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). 2-(2-Methoxy-4-nitrophenoxy)acetamide. Retrieved January 11, 2026, from [Link]
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Application Note: A Comprehensive Guide to the Regioselective Nitration of N-(2-methoxyphenyl)acetamide
Abstract: This document provides an in-depth technical guide for the nitration of N-(2-methoxyphenyl)acetamide, a key electrophilic aromatic substitution reaction for synthesizing valuable intermediates in the pharmaceutical and chemical industries. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction's outcome, particularly regioselectivity. We will explore the mechanistic basis for isomer formation, detail optimized experimental protocols, and provide a critical framework for safety and hazard management. This application note is designed for researchers, scientists, and drug development professionals seeking to perform this synthesis with a high degree of control, safety, and reproducibility.
Introduction
The introduction of a nitro group (-NO₂) onto an aromatic ring is a fundamental transformation in organic synthesis. Nitrated aromatic compounds are precursors to an extensive array of functional groups, most notably amines, which are ubiquitous in pharmaceuticals, dyes, and agrochemicals.[1] The substrate, N-(2-methoxyphenyl)acetamide, possesses a disubstituted aromatic ring with two electron-donating groups: a methoxy (-OCH₃) group and an acetamido (-NHCOCH₃) group. The interplay of their activating and directing effects presents a classic challenge in regiochemical control. This guide provides the expertise-driven protocols necessary to navigate these challenges and selectively synthesize the desired nitro-isomers.
Mechanistic Insights & Regioselectivity
The nitration of N-(2-methoxyphenyl)acetamide proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction's success hinges on understanding and controlling the generation of the electrophile and the electronic effects of the substituents on the aromatic ring.
1.1. Generation of the Electrophile: The Nitronium Ion
The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1][2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
1.2. Directing Effects and Isomer Prediction
The regiochemical outcome of the nitration is dictated by the two existing substituents on the benzene ring:
-
Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho-, para- directing group.[2][3] The lone pair of electrons on the nitrogen atom can be delocalized into the ring through resonance, increasing the electron density at the ortho (position 3) and para (position 5) carbons. Due to the steric bulk of the acetamido group, substitution at the para position is often favored over the ortho position.[1]
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group. It also increases electron density at its ortho (position 3) and para (position 6) carbons via resonance.
When both groups are considered, they cooperatively activate position 3 and position 5. Position 3 is ortho to both groups, making it electronically very favorable but potentially sterically hindered. Position 5 is para to the acetamido group and meta to the methoxy group. Position 4, which is para to the methoxy group, is also a potential site of substitution. Therefore, a mixture of isomers, primarily N-(2-methoxy-4-nitrophenyl)acetamide and N-(2-methoxy-5-nitrophenyl)acetamide, is expected. Careful control of reaction conditions is paramount to influence the ratio of these products.
Caption: Generation of the active electrophile, the nitronium ion.
Critical Experimental Parameters & Optimization
The yield and isomeric ratio of the product are highly sensitive to the reaction conditions. Understanding the causality behind these parameters is key to process optimization and reproducibility.
-
Temperature Control: Nitration is a highly exothermic reaction.[2][4] Maintaining a low temperature (typically 0-10°C) is the most critical parameter.[5][6] Failure to do so can lead to a rapid, uncontrolled temperature increase (thermal runaway), resulting in dinitration, oxidation of the starting material into tarry byproducts, and significant safety hazards.[4][6]
-
Rate of Addition: The nitrating mixture must be added slowly (dropwise) to the substrate solution.[2] This ensures that the heat generated can be effectively dissipated by the cooling bath and prevents a localized high concentration of the nitrating agent, which would favor side reactions.
-
Solvent: Glacial acetic acid is an effective solvent because it readily dissolves N-(2-methoxyphenyl)acetamide and is inert to the nitrating mixture.[2][7] Using excess sulfuric acid as the solvent is another common approach.[8]
-
Reaction Quenching: Pouring the reaction mixture into ice-water serves multiple purposes: it immediately stops the reaction, dilutes the corrosive acids, and causes the organic product, which is insoluble in water, to precipitate out of solution.[6][7]
Table 1: Summary of Experimental Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Temperature | 0 - 10°C | Prevents thermal runaway, dinitration, and oxidation.[6] Higher temperatures decrease yield and purity. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Efficiently generates the required nitronium ion (NO₂⁺) electrophile.[1] |
| Addition Rate | Slow, dropwise | Allows for effective heat management and prevents localized overheating and side reactions.[2] |
| Solvent | Glacial Acetic Acid | Good solubility for the substrate; inert under reaction conditions.[2] |
| Workup | Pouring onto ice-water | Stops the reaction, dilutes acids, and precipitates the crude product for easy isolation.[6] |
Detailed Experimental Protocol
This protocol provides a step-by-step method for the nitration of N-(2-methoxyphenyl)acetamide. All operations must be performed inside a certified chemical fume hood.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |
| N-(2-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 179.21 | 5.0 g | 27.9 mmol | Substrate |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | Solvent |
| Concentrated H₂SO₄ (98%) | H₂SO₄ | 98.08 | 15 mL | - | Catalyst/Solvent |
| Concentrated HNO₃ (70%) | HNO₃ | 63.01 | 2.0 mL | ~31.6 mmol | Nitrating Agent |
3.2. Procedure
-
Dissolution of Substrate: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of N-(2-methoxyphenyl)acetamide to 20 mL of glacial acetic acid. Stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate small, dry flask, carefully add 10 mL of concentrated sulfuric acid. Cool this flask in the ice bath. Once cooled, use a pipette to slowly and dropwise add 2.0 mL of concentrated nitric acid to the sulfuric acid with gentle swirling. Caution: This process is exothermic. Keep the nitrating mixture in the ice bath until use.
-
Nitration Reaction: Using a dropping funnel or a disposable pipette, add the cold nitrating mixture dropwise to the stirred solution of N-(2-methoxyphenyl)acetamide over 20-30 minutes. The internal temperature of the reaction flask must be maintained below 10°C throughout the addition.[6]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Prepare a 400 mL beaker containing approximately 100 g of crushed ice and 100 mL of cold water. Slowly and with vigorous stirring, pour the reaction mixture into the ice-water. A solid precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.[6]
-
Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry or dry in a desiccator.
-
Purification: The primary method for purification is recrystallization. An ethanol-water mixture is often a suitable solvent system.[5] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Characterization: Determine the melting point and yield of the purified product. Confirm its identity and isomeric purity using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.
Caption: A step-by-step overview of the synthesis workflow.
Safety & Hazard Management
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.[4]
-
Chemical Hazards:
-
Concentrated Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe skin and eye burns and its vapors are toxic upon inhalation.[9][10] It reacts violently with many organic compounds.[11]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It is a strong dehydrating agent and reacts exothermically with water.
-
-
Process Hazards:
-
Required Controls:
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood. An emergency safety shower and eyewash station must be immediately accessible.[9][12]
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[10][12]
-
Spill Response: Have a spill kit ready. Small acid spills should be neutralized with a weak base like sodium bicarbonate or sodium carbonate before cleanup.[9][11]
-
Waste Disposal: Nitric acid waste streams must never be mixed with organic solvent waste.[11] Collect all aqueous acidic waste in a designated, properly labeled container for hazardous waste disposal.
-
Conclusion
The nitration of N-(2-methoxyphenyl)acetamide is a powerful synthetic tool that requires a thorough understanding of both chemical theory and laboratory practice. By carefully controlling critical parameters—most notably temperature and the rate of addition—researchers can effectively manage the reaction's exothermicity and influence the regiochemical outcome. Adherence to the rigorous safety protocols outlined in this guide is not merely a recommendation but an absolute requirement for the safe execution of this procedure. This comprehensive approach will enable scientists to reliably and safely synthesize the desired nitrated products for further application in research and development.
References
- Vertex AI Search. (2024).
- National Academic Digital Library of Ethiopia. (2013).
- ijarsct. (n.d.).
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Moody, C. J., & Schofield, B. (1978). Electrophilic Aromatic Substitution. Part 18.
- ResearchGate. (n.d.).
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Jaan's Science Class. (2012).
- YouTube. (2020).
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide".
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
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- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of N-(2-Methoxy-4-nitrophenyl)acetamide by Recrystallization
Introduction
N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No. 93-27-6) is a valuable chemical intermediate in various synthetic pathways, including pharmaceutical research and development.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent manufacturing steps. Recrystallization is a fundamental and highly effective technique for the purification of crystalline solids. This method leverages the principle that the solubility of most solids in a solvent increases with temperature.[3] By dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the mother liquor.
This document provides a comprehensive, field-proven protocol for the recrystallization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the procedural choices to ensure robust and reproducible results.
Physicochemical Properties & Solubility Profile
A thorough understanding of the compound's properties is critical for developing a successful purification strategy.
| Parameter | Value | Solvent(s) | Temperature | Expected Outcome & Rationale |
| Molecular Formula | C₉H₁₀N₂O₄[1] | N/A | N/A | Foundational data for all calculations. |
| Molecular Weight | 210.19 g/mol [1] | N/A | N/A | Essential for determining molar quantities and theoretical yields. |
| Appearance | Pale yellow crystalline solid[1] | N/A | N/A | A significant color change post-recrystallization can indicate the removal of colored impurities. |
| Melting Point | 153-154 °C[1] | Ethyl Acetate | N/A | A sharp melting point within this range is a key indicator of high purity. A broad or depressed range suggests the presence of impurities. |
| Solubility | High | Ethanol, Ethyl Acetate | Boiling | The compound should dissolve completely in a minimal amount of hot solvent to create a saturated solution. |
| Low | Ethanol, Ethyl Acetate | Room Temp. | Low solubility at room or sub-ambient temperatures is crucial for maximizing crystal recovery upon cooling. | |
| Low/Insoluble | Water | Boiling & Room Temp. | Water is a potential anti-solvent. Structurally similar compounds have been successfully recrystallized from aqueous solutions, suggesting its utility in a binary solvent system (e.g., Ethanol/Water).[4][5][6][7] |
Health & Safety Precautions
Standard laboratory safety protocols must be strictly followed.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing work.
-
Hot plates and heating mantles are potential fire and burn hazards; handle with care.
Experimental Protocols
This section details the necessary steps for selecting an optimal solvent and performing the bulk recrystallization.
Part 1: Solvent Screening
The choice of solvent is the most critical variable in recrystallization. An ideal solvent will dissolve the solute completely when hot but only sparingly when cold.
Materials:
-
Crude this compound (~100 mg)
-
Small test tubes (e.g., 13x100 mm)
-
Selection of potential solvents: Ethanol (95%), Isopropanol, Ethyl Acetate, Water, Ethanol/Water mixtures.
-
Hot plate or water bath
-
Ice-water bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise (~0.5 mL to start) at room temperature. Agitate the tube. An ideal solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor room-temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Remove the test tubes from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath to induce further crystallization.
-
Evaluation: The optimal solvent is one that dissolves the compound completely at a high temperature but yields a large quantity of crystalline precipitate upon cooling. Based on literature for similar compounds, an ethanol/water mixture is a promising candidate.[8]
Part 2: Bulk Recrystallization Procedure (Ethanol/Water System)
This protocol assumes an ethanol/water mixture is selected as the optimal solvent system.
Materials and Equipment:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks (appropriately sized for the amount of solid)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel, filter flask, and vacuum tubing
-
Filter paper (sized to the Buchner funnel)
-
Glass funnel (for hot filtration)
-
Watch glass
-
Ice-water bath
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid. This is a critical step to ensure the solution is saturated, maximizing yield.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot filtration. Place a fluted filter paper in a pre-heated glass funnel and filter the hot solution into a second pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
Inducing Crystallization: While stirring the hot, clear filtrate, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is supersaturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (the same ratio as the final solvent composition) to rinse away any remaining soluble impurities. Using an ice-cold solvent prevents the loss of the purified product.
-
Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.
Workflow Visualization
The following diagram illustrates the complete recrystallization workflow, from the initial crude material to the final, purified product.
Sources
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- 7. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of N-(2-Methoxy-4-nitrophenyl)acetamide in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. N-(2-Methoxy-4-nitrophenyl)acetamide, a seemingly unassuming crystalline solid, has emerged as a highly versatile and valuable building block, particularly in the synthesis of heterocyclic compounds of medicinal and material interest. Its unique arrangement of functional groups—a methoxy group, a nitro group, and an acetamido group on a phenyl ring—offers a rich platform for a variety of chemical transformations.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed, field-proven protocols for the synthesis and utilization of this compound. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Physicochemical Properties and Structural Insights
This compound typically presents as pale yellow crystals with a melting point of 153-154 °C[1]. The molecule's reactivity and utility are dictated by the interplay of its three key functional groups. The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during electrophilic aromatic substitution and directing subsequent functionalization. The electron-withdrawing nitro group and the electron-donating methoxy group exert significant influence on the aromatic ring's reactivity and regioselectivity in various transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Melting Point | 153-154 °C | [1] |
| Appearance | Pale yellow crystals | [1] |
Synthesis of this compound: Two Validated Protocols
The synthesis of the title compound can be approached from two primary routes, each with its own strategic advantages. The choice of protocol often depends on the availability of starting materials and the desired scale of the reaction.
Protocol 1: Acetylation of 4-Methoxy-2-nitroaniline
This direct approach is often favored for its simplicity and high yield when the substituted aniline is readily available. The acetylation protects the amino group and renders the molecule ready for subsequent transformations.
Reaction Scheme:
Figure 1: Acetylation of 4-Methoxy-2-nitroaniline.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with 30 mL of glacial acetic acid[2].
-
Addition of Acetylating Agent: To this solution, add 2.46 g (24 mmol) of acetic anhydride[2].
-
Reaction: Stir the mixture continuously at room temperature for approximately 18 hours[2]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is dried under vacuum. The resulting residue is purified by recrystallization from an aqueous solution to yield this compound as pale yellow crystals[2].
Causality Corner: The use of glacial acetic acid as a solvent is advantageous as it is compatible with the acidic nature of the reaction and helps to solubilize the starting materials. Acetic anhydride is a powerful and readily available acetylating agent. The 18-hour reaction time at room temperature is a gentle method to ensure complete conversion without the formation of significant byproducts.
Protocol 2: Three-Step Synthesis from p-Anisidine
This protocol is particularly useful when starting from the more common and less expensive p-anisidine. It involves a sequence of acetylation, nitration, and hydrolysis.
Workflow Diagram:
Figure 2: Three-step synthesis from p-Anisidine.
Step-by-Step Protocol:
-
Acetylation of p-Anisidine:
-
Dissolve 123 g (1.0 mole) of p-anisidine in a mixture of 300 mL of glacial acetic acid and 217 mL of water in a 2-L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer[3].
-
Add 350 g of ice to the solution with stirring. Once the temperature reaches 0–5 °C, add 103 mL (1.1 moles) of acetic anhydride all at once with vigorous stirring[3]. The resulting N-(4-methoxyphenyl)acetamide is used directly in the next step.
-
-
Nitration of N-(4-methoxyphenyl)acetamide:
-
Heat the flask from the previous step on a steam bath until all the crystalline material dissolves. Cool the solution with stirring to 45 °C[3].
-
Apply an ice bath and, when the internal temperature is stable, add 100 mL of concentrated nitric acid (sp. gr. 1.42) all at once. Maintain the temperature at 60–65 °C for 10 minutes using the cooling bath[3].
-
Cool the solution to 25 °C and then chill overnight in an ice chest to maximize precipitation. Collect the yellow crystals of N-(4-methoxy-2-nitrophenyl)acetamide by suction filtration and wash with ice-cold water[3].
-
Causality Corner: The initial acetylation of p-anisidine is a crucial step. The highly activating amino group is converted to a less activating and ortho-, para-directing acetamido group. This moderation of reactivity prevents over-nitration and directs the incoming nitro group primarily to the position ortho to the methoxy group, which is also an activating and ortho-, para-director. The combined directing effects favor the formation of the desired isomer.
Applications in the Synthesis of Bioactive Heterocycles
The synthetic utility of this compound lies in its ability to be transformed into a 1,2-diaminobenzene derivative, a key precursor for the construction of various heterocyclic systems.
Application 1: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The synthesis of a benzimidazole scaffold from this compound proceeds via a two-step sequence: reduction of the nitro group followed by cyclization.
Synthetic Pathway:
Figure 3: Pathway to Benzimidazole Derivatives.
Step-by-Step Protocol (General Procedure):
-
Reduction of the Nitro Group:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
The reaction is typically carried out at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
After reduction, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the product, N-(2-amino-5-methoxyphenyl)acetamide, is extracted with an organic solvent.
-
-
Cyclization to form the Benzimidazole Ring:
-
The crude N-(2-amino-5-methoxyphenyl)acetamide can be directly used in the next step.
-
Dissolve the diamine intermediate in a suitable solvent (e.g., ethanol or acetic acid).
-
Add an aldehyde or a carboxylic acid (or its derivative) of choice. The choice of this reagent will determine the substituent at the 2-position of the benzimidazole ring.
-
The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization.
-
Upon cooling, the benzimidazole product often precipitates and can be collected by filtration and purified by recrystallization.
-
Causality Corner: The reduction of the nitro group to an amine is the key step that unmasks the ortho-phenylenediamine functionality. The choice of reducing agent can be tailored to the substrate and the presence of other functional groups. The subsequent cyclization with an aldehyde or carboxylic acid is a classic method for benzimidazole synthesis, known as the Phillips condensation. The acidic or thermal conditions promote the formation of an initial Schiff base (with an aldehyde) or an amide (with a carboxylic acid), which then undergoes intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.
Application 2: Precursor to Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties. While direct use of this compound is less common, its derivative, 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide, is a valuable precursor for quinoxaline synthesis. The principles of this synthesis are directly applicable to derivatives of the title compound.
Conceptual Reaction Scheme:
Sources
Application Notes & Protocols: N-(2-Methoxy-4-nitrophenyl)acetamide as a Strategic Building Block for Heterocyclic Compound Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
N-(2-Methoxy-4-nitrophenyl)acetamide is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of diverse heterocyclic scaffolds. Its unique arrangement of a methoxy group, a reducible nitro group, and a reactive acetamide moiety offers a versatile platform for constructing complex molecular architectures, particularly those of pharmaceutical interest. These notes provide an in-depth guide to the strategic application of this building block, focusing on the synthesis of benzimidazole derivatives. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into optimizing these transformations for research and development.
Introduction to the Building Block: this compound
This compound (CAS No. 93-27-6) is a pale yellow crystalline solid with the molecular formula C₉H₁₀N₂O₄.[1] The molecule's synthetic utility is derived from the specific ortho/para relationship of its three key functional groups on the phenyl ring:
-
Nitro Group (-NO₂): Positioned at C4, this electron-withdrawing group is the primary site for transformation, typically via reduction to an amine. This reduction is the key step that unlocks subsequent cyclization pathways.
-
Acetamide Group (-NHCOCH₃): Located at C1, this group serves a dual purpose. It acts as a protecting group for the aniline nitrogen and, more importantly, provides the necessary electrophilic carbon and nucleophilic nitrogen for intramolecular cyclization reactions post-nitro reduction.
-
Methoxy Group (-OCH₃): Situated at C2, this electron-donating group influences the electronic properties of the aromatic ring and can modulate the biological activity of the final heterocyclic products.
Structurally, the molecule is non-planar, with the acetamido and nitro groups twisted out of the plane of the phenyl ring.[2][3][4][5] This conformational characteristic can influence its reactivity and interaction with biological targets.[2] The inherent functionalities of this compound make it a precursor for compounds with potential antimicrobial and anti-inflammatory properties.[2]
Synthesis of the Core Building Block
The reliable synthesis of the starting material is paramount. This compound is most commonly prepared via the acetylation of 2-methoxy-4-nitroaniline. The acetamide group is introduced to protect the amine and set the stage for subsequent cyclization chemistry.
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of the title building block.
Protocol 1: Synthesis of this compound
This protocol details the acetylation of 4-methoxy-2-nitroaniline.[3][4]
Materials:
-
4-methoxy-2-nitroaniline (1 equivalent, e.g., 3.36 g, 20 mmol)
-
Acetic anhydride (1.2 equivalents, e.g., 2.46 g, 24 mmol)
-
Glacial acetic acid (e.g., 30 mL)
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Vacuum filtration apparatus
-
Deionized water
Procedure:
-
To a suitable reaction flask, add 4-methoxy-2-nitroaniline (20 mmol) and glacial acetic acid (30 mL).
-
Stir the mixture at room temperature until the aniline derivative is fully dissolved or suspended.
-
Slowly add acetic anhydride (24 mmol) to the mixture.
-
Stir the reaction mixture continuously at room temperature for approximately 18 hours.
-
Upon completion, concentrate the mixture under reduced pressure (vacuum drying) to remove the acetic acid.
-
Purify the resulting solid residue by recrystallization from an aqueous solution to yield pale yellow crystals.[1][3]
Expert Insight: The use of glacial acetic acid as a solvent is ideal as it is unreactive under these conditions and readily dissolves the starting materials. Running the reaction at room temperature is sufficient and prevents potential side reactions that could occur at elevated temperatures. The excess of acetic anhydride ensures the complete conversion of the starting aniline.
Core Application: A Gateway to Benzimidazoles
A primary application of this compound is its conversion into substituted benzimidazoles. This transformation is a powerful example of how a simple starting material can be used to construct a complex heterocyclic core found in numerous pharmaceuticals.[6][7] The strategy involves an elegant, one-pot reductive cyclization.
Mechanism: Reductive Cyclization
The process hinges on the selective reduction of the nitro group to an amine. This creates a transient ortho-phenylenediamine derivative. In the acidic reaction medium, this intermediate spontaneously undergoes intramolecular cyclization with the adjacent acetamide group to form the stable benzimidazole ring system.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"synthesis of bioactive molecules from N-(2-Methoxy-4-nitrophenyl)acetamide"
Application Note & Protocol Guide
Topic: Synthesis of Bioactive Molecules from N-(2-Methoxy-4-nitrophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Harnessing a Versatile Scaffold: A Strategic Guide to Synthesizing Bioactive Benzimidazoles from this compound
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic campaign. This compound is an exemplary scaffold, offering a unique combination of functional groups that serve as versatile handles for constructing complex, biologically active molecules.[1][2] Its aromatic core is decorated with a methoxy group, a nitro group, and an acetamido group, each presenting distinct opportunities for chemical manipulation.
The true synthetic potential of this molecule is unlocked through a strategic, multi-step pathway. The nitro group, an electron-withdrawing moiety, can be readily reduced to a primary amine. This transformation is pivotal, as it sets the stage for the formation of an ortho-phenylenediamine derivative—a cornerstone intermediate for the synthesis of benzimidazoles.[2][3] The benzimidazole ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide range of activities, including anthelmintic, antimicrobial, and anti-inflammatory properties.[1][4]
This guide provides a detailed, field-tested protocol for the transformation of this compound into a bioactive benzimidazole derivative. We will elucidate the causality behind each experimental choice, from reagent selection to reaction conditions, providing a self-validating framework for researchers to replicate and adapt this powerful synthetic route.
Caption: High-level workflow for synthesizing bioactive benzimidazoles.
Part I: Synthesis of the Starting Material, this compound
The journey begins with the preparation of the title compound via the acetylation of 2-Methoxy-4-nitroaniline. This is a straightforward and high-yielding reaction that protects the aniline nitrogen, rendering the molecule stable and ready for subsequent transformations. Acetic anhydride is employed as the acetylating agent in a glacial acetic acid solvent system.[1][5]
Protocol 1: Acetylation of 2-Methoxy-4-nitroaniline
Rationale: The use of glacial acetic acid as a solvent is advantageous as it is compatible with the acetic anhydride reagent and helps to maintain a homogenous reaction mixture. The reaction is typically run for an extended period at room temperature to ensure complete conversion without the need for heating, which could promote side reactions.
Materials:
-
2-Methoxy-4-nitroaniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Methoxy-4-nitroaniline (e.g., 3.36 g, 20 mmol) in glacial acetic acid (30 mL).
-
To this solution, add acetic anhydride (e.g., 2.46 g, 24 mmol) dropwise while stirring at room temperature.
-
Continue to stir the reaction mixture for approximately 18 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold deionized water (approx. 200 mL) to precipitate the product.
-
Collect the pale-yellow solid by vacuum filtration and wash thoroughly with deionized water to remove residual acetic acid.
-
The crude product can be purified by recrystallization from an aqueous ethanol solution to yield this compound as pale-yellow crystals.[6]
-
Dry the purified product under vacuum.
Part II: The Gateway Reaction: Reduction of the Nitro Group
This step is the most critical transformation in the entire sequence. The reduction of the aromatic nitro group to a primary amine unmasks the functionality required for the subsequent cyclization to form the benzimidazole ring. Several methods exist for this reduction; however, the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic, robust, and highly effective method for achieving this transformation selectively without affecting the amide functionality.
Protocol 2: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide
Rationale: The SnCl₂/HCl system is a powerful reducing agent for aromatic nitro compounds. The reaction proceeds in a highly acidic medium, where tin(II) is oxidized to tin(IV) while the nitro group is reduced. The acidic conditions also ensure that the newly formed amine is protonated as an ammonium salt, preventing it from undergoing undesired side reactions. A final basic workup is required to deprotonate the ammonium salt and isolate the free amine product.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (e.g., 2.10 g, 10 mmol) in a round-bottom flask containing concentrated HCl (25 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (e.g., 9.02 g, 40 mmol) in a minimal amount of concentrated HCl.
-
Add the SnCl₂ solution dropwise to the cooled suspension of the starting material over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully neutralize the reaction mixture by slowly adding a 10 M NaOH solution until the pH is approximately 8-9. This step is highly exothermic and should be performed in an ice bath. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude N-(4-amino-2-methoxyphenyl)acetamide, which can often be used in the next step without further purification.
Part III: Constructing the Core: Benzimidazole Ring Formation
The formation of the benzimidazole ring is achieved through the condensation of the ortho-phenylenediamine intermediate with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid. This is commonly known as the Phillips condensation.[7] Using an aldehyde is particularly efficient and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core.
Caption: Simplified mechanism of benzimidazole formation.
Protocol 3: Synthesis of a 2-Aryl-7-methoxy-1H-benzo[d]imidazol-4-amine
Rationale: This protocol uses an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) as the C1 source. The reaction is typically acid-catalyzed to facilitate the initial Schiff base formation. An oxidizing agent is required for the final aromatization step to form the stable benzimidazole ring. In many modern procedures, an oxidant like sodium metabisulfite (Na₂S₂O₅) or even air (O₂) can serve this purpose under appropriate conditions.
Materials:
-
N-(4-amino-2-methoxyphenyl)acetamide (1.0 eq)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol or Dimethylformamide (DMF) as solvent
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as mild oxidant)
Procedure:
-
Dissolve N-(4-amino-2-methoxyphenyl)acetamide (e.g., 1.80 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask.
-
Add the selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) and a catalytic amount of p-TsOH (e.g., 0.19 g, 1 mmol).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. The initial condensation forms a dihydrobenzimidazole intermediate.
-
For the oxidation step, after cooling slightly, add sodium metabisulfite (e.g., 1.90 g, 10 mmol) and continue to reflux for another 2 hours. Alternatively, bubbling air through the refluxing mixture can also facilitate oxidation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
The resulting solid product is collected by vacuum filtration, washed with water, and then purified by recrystallization or column chromatography to yield the final bioactive benzimidazole derivative.
Part IV: Data Summary and Characterization
Thorough characterization of all intermediates and the final product is essential for validating the synthetic protocol. The following table provides expected data for the described pathway.
| Compound | Step | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | I | C₉H₁₀N₂O₄ | 210.19 | >90 | 153-154[6] |
| N-(4-amino-2-methoxyphenyl)acetamide | II | C₉H₁₂N₂O₂ | 180.21 | 75-85 | Variable |
| 2-(4-chlorophenyl)-7-methoxy-1H-benzo[d]imidazol-4-amine | III | C₁₄H₁₂ClN₃O | 289.72 | 60-75 | Variable |
Analytical Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity of each compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
FTIR Spectroscopy: To identify key functional groups (e.g., disappearance of -NO₂ stretch, appearance of -NH₂ stretch).
-
Melting Point: To assess the purity of the crystalline solids.
References
-
Malkov, A. V., & Kočovský, P. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(15), 4585. [Link]
-
Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies, 3(5), 620-647. [Link]
-
Yadav, G. D., & Lande, S. V. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. RSC Advances, 3(36), 15729-15738. [Link]
-
Hines, J. V., et al. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Wuczkowski, M., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences, 23(15), 8232. [Link]
-
Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384–388. [Link]
-
PubChem. 2-Methoxy-4-nitroaniline. [Link]
-
Wikipedia. 2-Methoxy-4-nitroaniline. [Link]
-
ResearchGate. (2023). Synthesis of 2‐(4‐nitrophenyl) benzimidazole. [Link]
-
Traore, F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trends in Scientific Research, 7(4), 481-492. [Link]
Sources
- 1. Buy this compound | 93-27-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. tsijournals.com [tsijournals.com]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 93-27-6 [chemicalbook.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
Application Notes & Protocols: Reduction of N-(2-Methoxy-4-nitrophenyl)acetamide
Introduction: Strategic Importance of N-(4-amino-2-methoxyphenyl)acetamide
The reduction of N-(2-methoxy-4-nitrophenyl)acetamide is a critical transformation in synthetic organic chemistry, yielding N-(4-amino-2-methoxyphenyl)acetamide. This product is not merely a simple aniline derivative; it serves as a high-value key intermediate in the pharmaceutical industry. Notably, it is a precursor in the synthesis of potent anticancer drugs, such as Amsacrine, highlighting the importance of efficient and reliable protocols for its production.[1][2] The conversion of the aromatic nitro group to an amine is a fundamental step, but the choice of reducing agent and conditions is paramount to ensure high yield, purity, and compatibility with the existing methoxy and acetamide functionalities.
This document provides a comprehensive guide to the most effective methods for this reduction, grounded in established chemical principles. It offers detailed, field-proven protocols and explains the causality behind experimental choices to empower researchers to select and execute the optimal strategy for their specific laboratory and project requirements.
General Reaction Pathway
The core transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). While seemingly straightforward, the process involves a six-electron transfer and proceeds through several intermediates.
Caption: General reduction of the nitro precursor to the target amine.
Principal Reduction Methodologies
The selection of a reduction method is a critical decision driven by factors such as substrate sensitivity, required chemoselectivity, available equipment (e.g., high-pressure hydrogenators), and environmental/safety considerations. We will discuss three primary, reliable approaches.
Catalytic Hydrogenation
This is often the method of choice for its high efficiency and clean reaction profile, as the only byproduct is water.[3] The reaction involves heterogeneous catalysis, where gaseous hydrogen is activated on the surface of a solid metal catalyst.
-
Expertise & Causality: The most common catalyst for this transformation is Palladium on carbon (Pd/C).[1][3] The porous carbon support provides a high surface area for the finely dispersed palladium nanoparticles, where the adsorption and dissociation of molecular hydrogen (H₂) and the adsorption of the nitroarene occur. This proximity on the catalyst surface dramatically lowers the activation energy for the reduction. Raney Nickel is a viable alternative, particularly if concerns about dehalogenation exist in other substrates, though not a factor for this specific molecule.[3] The choice of solvent (typically ethanol or methanol) is crucial for dissolving the starting material and facilitating its access to the catalyst surface.
Dissolving Metal Reductions (Metal/Acid System)
This classic and robust methodology uses a metal as a stoichiometric reductant in an acidic medium.[4][5] It is particularly valuable when high-pressure hydrogenation equipment is unavailable.
-
Expertise & Causality: Tin(II) chloride (SnCl₂) in an acidic solvent like ethanol or ethyl acetate is a preferred reagent in this class due to its relative mildness and high chemoselectivity, leaving other functional groups like esters or nitriles unaffected.[3][6] The reaction proceeds via a series of single-electron transfers from the metal (Sn²⁺ being oxidized to Sn⁴⁺) coupled with protonation steps supplied by the acidic medium.[7] The initial product is the anilinium salt, which is protonated at the newly formed amine. A crucial and often overlooked aspect is the workup; the reaction mixture must be carefully basified (e.g., with NaOH or NaHCO₃) to neutralize the acid and precipitate insoluble tin hydroxides/oxides, thereby liberating the free amine for extraction.[4][6]
-
Mechanistic Insight (Sn/HCl System): The reduction of a nitro group by a metal in acid is a stepwise process. Understanding these steps is key to troubleshooting and appreciating the reaction's progression.[4][5]
Caption: Stepwise reduction pathway in a metal-acid system.
Catalytic Transfer Hydrogenation (CTH)
CTH offers the elegance of a catalytic process without the need for specialized high-pressure equipment for handling hydrogen gas.[8] Instead, hydrogen is generated in situ from a donor molecule.
-
Expertise & Causality: This method uses a catalyst, often Pd/C, in conjunction with a hydrogen donor molecule such as 1,4-cyclohexadiene, formic acid, or hydrazine hydrate.[9][10] The catalyst facilitates the transfer of hydrogen atoms from the donor to the nitro compound. This approach is considered safer and more convenient for smaller-scale laboratory syntheses. The reaction kinetics and efficiency can be highly dependent on the choice of catalyst, donor, and solvent, requiring careful optimization for new substrates.
Data Presentation: Comparative Analysis of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Dissolving Metal (SnCl₂) | Catalytic Transfer Hydrogenation |
| Primary Reagents | H₂ gas, Pd/C catalyst | SnCl₂·2H₂O, Acid (often inherent or added HCl) | Hydrogen Donor (e.g., Hydrazine), Catalyst (e.g., Pd/C) |
| Typical Conditions | 1-4 atm H₂, Room Temp to 50 °C, in EtOH or MeOH | Reflux in EtOH or EtOAc | Room Temp to Reflux, depending on donor |
| Advantages | High atom economy, clean (H₂O byproduct), easily scalable, catalyst can be recycled. | Excellent chemoselectivity[6], robust, no special pressure equipment needed. | Avoids use of flammable H₂ gas, convenient for lab scale, mild conditions often possible.[8] |
| Disadvantages | Requires specialized pressure equipment (autoclave/Parr shaker), H₂ is flammable, catalyst can be pyrophoric. | Stoichiometric metal waste (tin salts), workup can be tedious to remove metal byproducts.[7] | Can be more expensive due to donor, may require more optimization, potential for side reactions from the donor. |
| Safety | Handling of flammable H₂ gas and potentially pyrophoric catalyst. | Exothermic reaction, handling of corrosive acids. | Hydrazine is highly toxic and carcinogenic. |
Experimental Protocols
The following protocols are designed as self-validating systems, including steps for reaction monitoring and complete workup to ensure product purity.
Protocol 1: Reduction via Catalytic Hydrogenation with Pd/C
This protocol is adapted from established procedures for the reduction of this compound.[1]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 mol% Pd)
-
Ethanol (EtOH), reagent grade
-
Hydrogen (H₂) gas source
-
Celite® (diatomaceous earth)
-
Parr hydrogenator or a heavy-walled flask with a balloon attachment
Procedure:
-
Vessel Preparation: To a suitable pressure vessel (e.g., Parr bottle), add this compound (e.g., 5.0 g, 23.8 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (e.g., 0.25 g). Causality: The inert atmosphere prevents the dry catalyst from reacting with oxygen, which can be a fire hazard.
-
Solvent Addition: Add ethanol to the vessel (e.g., 100 mL). The solvent should be sufficient to fully suspend the reactants and catalyst.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenator. Purge the vessel 3-4 times with hydrogen gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 50 psi / ~3.4 atm) and begin vigorous stirring or shaking at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge. Alternatively, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC or LC-MS.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness: It is critical to ensure the filter cake is never allowed to dry in the air, as it can be pyrophoric. Wash the filter cake thoroughly with ethanol to recover all the product.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude N-(4-amino-2-methoxyphenyl)acetamide.
-
Purification: The product can be further purified by recrystallization, for example, from ethyl acetate, to yield the final product as a crystalline solid.[1]
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This protocol is a robust method that avoids the use of hydrogen gas and is based on well-established procedures for nitroarene reductions.[6][7]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 5.0 g, 23.8 mmol) in ethanol (100 mL).
-
Reagent Addition: Add SnCl₂·2H₂O (e.g., 26.8 g, 119 mmol, 5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (a UV-active starting material will be converted to a product that may stain differently, e.g., with permanganate).
-
Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly and with stirring into a beaker containing crushed ice (approx. 200 g). Causality: This step dissipates the heat from the subsequent neutralization.
-
Basification: Slowly add saturated NaHCO₃ solution or 5% NaOH with vigorous stirring until the pH of the aqueous layer is basic (pH 8-9). A thick, white precipitate of tin(IV) oxide/hydroxide will form. Trustworthiness: This step is critical. Insufficient base will result in an acidic aqueous layer and the product will remain protonated and water-soluble, leading to poor extraction and low yield.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 75 mL). The tin salts can sometimes cause emulsions; if so, filtration of the entire mixture through Celite® before extraction may be necessary.
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization or column chromatography as needed.
Visualization of Experimental Workflow
Caption: General laboratory workflow for reduction and purification.
References
-
Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. [Link]
-
The results of the catalytic transfer hydrogenation of nitro compounds. - ResearchGate. [Link]
-
Nitro Reduction - Common Conditions. [Link]
-
Transfer hydrogenation processes of nitro compounds catalyzed by... - ResearchGate. [Link]
-
(IUCr) N-(4-Amino-2-methoxyphenyl)acetamide. [Link]
-
Bismuthinidene - Wikipedia. [Link]
-
Reduction of Nitroarenes with Hydrogen Transfer Catalysis | Scilit. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
(PDF) N-(4-Amino-2-methoxyphenyl)acetamide - ResearchGate. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
Topic: Scale-Up Synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide: A Guide to Process Optimization and Safety
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide, a key intermediate in various chemical and pharmaceutical manufacturing processes. The document details a robust two-step synthetic route, starting from the acetylation of 2-methoxyaniline (o-anisidine) followed by a regioselective nitration. Emphasis is placed on the critical process parameters, safety considerations, and analytical controls necessary for transitioning from laboratory-scale procedures to larger-scale production. By explaining the causality behind experimental choices, this guide aims to equip researchers and chemical engineers with the knowledge to perform a safe, efficient, and reproducible synthesis.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis, notably serving as an intermediate in the production of dyes and various pharmaceutical agents.[1] While its synthesis is well-established at the laboratory scale, scaling up the process presents significant challenges, particularly concerning reaction control, safety, and product purity.
The chosen synthetic strategy involves two sequential reactions:
-
Acetylation: Protection of the amine group of 2-methoxyaniline (o-anisidine) to form N-(2-methoxyphenyl)acetamide. This step moderates the activating nature of the amine and directs the subsequent nitration.
-
Nitration: Introduction of a nitro group onto the aromatic ring at the C4 position, which is para to the activating acetamido group.
This route is strategically advantageous as it leverages the powerful ortho, para-directing effect of the acetamido group to achieve high regioselectivity in the critical nitration step, thereby minimizing the formation of unwanted isomers.
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
Part I: Scale-Up Acetylation of 2-Methoxyaniline
Chemistry and Rationale
The acetylation of anilines is a classic nucleophilic acyl substitution reaction. On a large scale, acetic anhydride is generally preferred over acetyl chloride as the acetylating agent. This choice is based on several factors:
-
Safety and Handling: Acetic anhydride is less volatile and corrosive than acetyl chloride.
-
Byproduct Management: The reaction with acetic anhydride produces acetic acid as a byproduct, which is less hazardous and easier to handle than the hydrochloric acid generated from acetyl chloride.[2]
-
Cost-Effectiveness: Acetic anhydride is typically more economical for industrial-scale applications.
Using glacial acetic acid as a solvent is common, but for scale-up, minimizing solvent volume or running the reaction neat with a slight excess of acetic anhydride can improve process intensity and reduce waste streams.[3]
Experimental Protocol: Acetylation (5 kg Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 2-Methoxyaniline | 123.15 | 5.00 | 40.60 | 1.0 |
| Acetic Anhydride | 102.09 | 4.56 (4.22 L) | 44.66 | 1.1 |
| Glacial Acetic Acid | 60.05 | 10.00 (9.53 L) | - | - |
Procedure:
-
Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2-methoxyaniline (5.00 kg) and glacial acetic acid (10.00 kg).
-
Reagent Addition: Begin agitation and slowly add acetic anhydride (4.56 kg) to the reactor over 30-45 minutes. An initial exotherm will be observed; maintain the addition rate to keep the internal temperature below 80°C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 115-118°C) and maintain for 2-3 hours.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 2-methoxyaniline is complete.
-
Isolation (Intermediate): Cool the reaction mixture to ambient temperature. The product, N-(2-methoxyphenyl)acetamide, can often be used directly in the next step as a solution in acetic acid to avoid a solid isolation step, improving process efficiency. If isolation is required, the mixture can be quenched into cold water to precipitate the product.
Part II: Scale-Up Nitration of N-(2-methoxyphenyl)acetamide
Chemistry and Rationale
The nitration of N-(2-methoxyphenyl)acetamide is a highly exothermic electrophilic aromatic substitution.[5] The acetamido and methoxy groups are both activating and ortho-, para-directing. The desired 4-nitro isomer is the major product due to the powerful directing effect of the acetamido group and potential steric hindrance at the positions ortho to the substituents.
Key Considerations for Scale-Up:
-
Thermal Hazard: This is the most critical aspect. The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, producing dangerous pressures and undesired side products (e.g., dinitro compounds).[5] A robust cooling system and a slow, controlled addition of the nitrating agent are essential.
-
Mixing: Efficient agitation is crucial to ensure uniform temperature distribution and prevent localized "hot spots" where the nitrating agent is introduced.
-
Quenching: The post-reaction quenching process, typically involving the addition of the reaction mixture to ice-water, is also highly exothermic and must be performed with extreme care on a large scale.
Nitration Process Control
Caption: Critical control parameters for the exothermic nitration step.
Experimental Protocol: Nitration and Purification (Based on 40.6 mol scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-methoxyphenyl)acetamide soln. | - | From Part I | ~40.60 |
| Sulfuric Acid (98%) | 98.08 | 30 L | - |
| Nitric Acid (70%) | 63.01 | 2.88 L | 44.66 |
| Water / Ice | 18.02 | 150 kg | - |
Procedure:
-
Reactor Preparation: In a separate, appropriately sized reactor (e.g., 200 L) with high-efficiency cooling, charge concentrated sulfuric acid (30 L). Cool the acid to 0-5°C.
-
Substrate Addition: Slowly add the solution of N-(2-methoxyphenyl)acetamide in acetic acid from the previous step to the cold sulfuric acid. Maintain the temperature below 15°C during this addition.
-
Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding 70% nitric acid (2.88 L) to an equal volume of cold (0°C) concentrated sulfuric acid. Cool this mixture to 0°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the substrate solution over 2-3 hours. Crucially, the internal reactor temperature must be maintained between 0°C and 10°C throughout the addition. [4]
-
Reaction Hold: After the addition is complete, stir the mixture at 5-10°C for an additional 1-2 hours, monitoring for completion via HPLC.
-
Quenching: Prepare a quench tank with 150 kg of crushed ice and water. With vigorous stirring, slowly transfer the reaction mixture into the quench tank. This is a highly exothermic step and must be done at a controlled rate to manage the temperature of the quench mixture.
-
Filtration and Washing: The precipitated yellow solid is collected by filtration. The filter cake is washed thoroughly with cold water until the filtrate is neutral (pH 6-7). This removes residual acid.
-
Recrystallization: The crude, wet cake is transferred to a clean reactor and recrystallized. Ethyl acetate is a suitable solvent.[1] The solid is dissolved in a minimum amount of hot ethyl acetate, treated with charcoal if necessary to remove colored impurities, filtered hot, and then allowed to cool slowly to crystallize.
-
Drying: The purified crystals of this compound are filtered and dried in a vacuum oven at 60-70°C until a constant weight is achieved. The expected melting point is 153-154°C.[1]
Analytical Characterization
To ensure the quality of the final product, a suite of analytical tests should be performed.
| Test | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification of impurities | >99.0% Area |
| Melting Point | Identity and purity confirmation | 153-154°C[1] |
| ¹H NMR | Structural confirmation | Consistent with reference spectrum |
| Loss on Drying (LOD) | Residual solvent content | <0.5% |
A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is suitable for purity analysis.[6]
Safety and Hazard Analysis
Scaling up this synthesis requires a thorough understanding of the hazards associated with all materials. Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and safety glasses, is mandatory. All operations should be conducted in a well-ventilated area or fume hood.
| Chemical | Key Hazards | Recommended Precautions |
| 2-Methoxyaniline | Toxic, potential carcinogen, organ damage | Avoid inhalation and skin contact. Use in a ventilated area. |
| Acetic Anhydride | Corrosive, lachrymator, flammable | Handle in a fume hood. Wear appropriate gloves and eye protection. |
| Nitric Acid | Severe oxidant, highly corrosive, toxic fumes | Use in a designated, well-ventilated area. Keep away from organic materials. |
| Sulfuric Acid | Highly corrosive, causes severe burns | Add slowly to water/ice, never the other way around. Wear face shield and acid-resistant apron. |
| 2-Methoxy-4-nitroaniline * | Harmful if swallowed, suspected mutagen/carcinogen[7][8] | Handle with care, avoid dust generation.[9] |
*Data for the starting material of an alternative synthesis route, included for hazard comparison.
Emergency eye wash fountains and safety showers must be readily accessible.[9] A plan for neutralizing and disposing of acidic waste streams must be in place, complying with all local environmental regulations.
Conclusion
The scale-up synthesis of this compound is a feasible process when approached with careful planning and stringent controls. The key to success lies in managing the thermal hazards of the nitration step through robust engineering controls, including efficient cooling and controlled reagent addition. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can achieve a high-yielding, high-purity, and reproducible manufacturing process for this important chemical intermediate.
References
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- Biosynth. (2023, June 26).
- SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. [URL: https://sielc.com/product/separation-of-acetamide-n-2-methoxy-4-nitrophenyl-on-newcrom-r1-hplc-column/]
- ECHEMI. 2-Methoxy-4-nitroaniline SDS, 97-52-9 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-methoxy-4-nitroaniline-cas-97-52-9.html]
- ChemicalBook.
- Google Patents. CN107652198B - Process for preparing acetanilide. [URL: https://patents.google.
- Pasricha, S. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development, 6(2), 131-134. [URL: https://www.ijtsrd.com/papers/ijtsrd49128.pdf]
- Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 4), 368–371. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8979854/]
- International Union of Crystallography. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Al-Hakiem, M. M. H. Synthesis of Acetanilide. University of Basrah.
- Hines III, J. E., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3).
- Salahifar, H., et al. (2021). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 12), 1211–1214. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8634125/]
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- Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. [URL: https://www.vedantu.
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Application Note: ¹H and ¹³C NMR Analysis of N-(2-Methoxy-4-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive protocol and in-depth analysis for the structural elucidation of N-(2-Methoxy-4-nitrophenyl)acetamide using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the experimental workflow from sample preparation to spectral interpretation. We will explore the influence of the methoxy, nitro, and acetamido functional groups on the chemical shifts and coupling patterns observed in the NMR spectra. This guide emphasizes the causality behind experimental choices and provides a framework for the self-validation of results, ensuring scientific integrity and accuracy.
Introduction
This compound is a substituted aromatic compound with potential applications in various fields, including pharmaceuticals and materials science.[1] Its synthesis typically involves the acetylation of o-aminoanisole followed by nitration or the acetylation of 4-methoxy-2-nitroaniline.[1][2] Accurate structural confirmation and purity assessment are critical for its intended applications, making NMR spectroscopy an indispensable analytical tool. This application note serves as a practical guide to obtaining and interpreting high-quality ¹H and ¹³C NMR spectra for this molecule.
Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure.
Key parameters in NMR analysis include:
-
Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), indicates the chemical environment of the nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[3]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the interaction of neighboring non-equivalent nuclei (spin-spin coupling). The N+1 rule is often used to predict the multiplicity, where N is the number of neighboring non-equivalent protons.[3]
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled nuclei.
Experimental Protocols
Materials and Equipment
-
This compound (≥98% purity)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Vortex mixer
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[4][5]
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Dissolution: Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is essential to avoid spectral artifacts.[7]
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, unscratched 5 mm NMR tube to a depth of about 4-5 cm.[4][7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and properly label it.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-240 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Protocol 3: Data Processing
Proper data processing is essential for accurate spectral interpretation.[8][9][10]
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.[11]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[9]
-
Baseline Correction: Correct any distortions in the baseline to ensure accurate integration.[9]
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Results and Discussion
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, the methoxy protons, and the acetyl methyl protons. The electron-withdrawing nitro group and the electron-donating methoxy and acetamido groups significantly influence the chemical shifts of the aromatic protons.[12][13][14]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH (Amide) | ~8.5 - 9.5 | Singlet (broad) | 1H | - |
| H-3 | ~8.0 - 8.2 | Doublet | 1H | J(H3-H5) ≈ 2.5 |
| H-5 | ~7.8 - 8.0 | Doublet of Doublets | 1H | J(H5-H6) ≈ 9.0, J(H5-H3) ≈ 2.5 |
| H-6 | ~7.0 - 7.2 | Doublet | 1H | J(H6-H5) ≈ 9.0 |
| OCH₃ (Methoxy) | ~3.9 - 4.1 | Singlet | 3H | - |
| CH₃ (Acetyl) | ~2.2 - 2.4 | Singlet | 3H | - |
-
Aromatic Protons (H-3, H-5, H-6): The strong electron-withdrawing nature of the nitro group at C-4 and the acetamido group at C-1 cause significant deshielding of the aromatic protons, shifting them downfield.[12][13] The proton ortho to the nitro group (H-3) is expected to be the most deshielded. The coupling pattern arises from ortho and meta coupling between the aromatic protons.
-
Amide Proton (NH): The amide proton typically appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be concentration and solvent-dependent.[12]
-
Methoxy Protons (OCH₃): The methoxy group protons appear as a sharp singlet in the range of 3.9-4.1 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.[15]
-
Acetyl Protons (CH₃): The methyl protons of the acetamido group also appear as a sharp singlet, typically around 2.2-2.4 ppm.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~168 - 172 |
| C-2 (C-OCH₃) | ~150 - 155 |
| C-4 (C-NO₂) | ~145 - 150 |
| C-1 (C-NH) | ~130 - 135 |
| C-6 | ~120 - 125 |
| C-5 | ~115 - 120 |
| C-3 | ~110 - 115 |
| OCH₃ (Methoxy) | ~55 - 60 |
| CH₃ (Acetyl) | ~20 - 25 |
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and appears far downfield.[16]
-
Aromatic Carbons: The carbons directly attached to the electronegative oxygen (C-2) and the nitro group (C-4) are the most deshielded among the aromatic carbons.[17] The other aromatic carbons appear in the typical aromatic region of 110-140 ppm.
-
Methoxy Carbon (OCH₃): The methoxy carbon signal is expected in the range of 55-60 ppm.[15][18][19]
-
Acetyl Carbon (CH₃): The methyl carbon of the acetyl group is the most shielded carbon and appears upfield.[16]
Visualization of Molecular Structure and Workflow
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a detailed and practical guide for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The discussion on spectral interpretation, supported by predicted chemical shifts and coupling patterns, offers a solid foundation for the structural verification of this compound. The principles and methodologies described herein are broadly applicable to the NMR analysis of other substituted aromatic compounds, making this a valuable resource for scientists in chemical research and drug development.
References
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E. D. Becker, J. A. Ferretti, P. N. Gambhir. NMR Data Processing. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available from: [Link]
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The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available from: [Link]
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PubMed. 13C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. Available from: [Link]
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Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. Available from: [Link]
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ResearchGate. Effect of methoxyl groups on the NMR spectra: configuration and conformation of natural and synthetic indanic and tetralinic structures. Available from: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Placedema. NMR sample preparation guidelines. Available from: [Link]
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ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]
-
ResearchGate. NMR Data Processing. Available from: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
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ACS Publications. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds | The Journal of Physical Chemistry A. Available from: [Link]
-
YouTube. How Do You Process NMR Data? - Chemistry For Everyone. Available from: [Link]
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Taylor & Francis Online. Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Available from: [Link]
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PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link]
-
Chemistry Stack Exchange. Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Available from: [Link]
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ACD/Labs. Methoxy groups just stick out. Available from: [Link]
-
UCLA Chemistry. Spectroscopy Tutorial: Nitro Groups. Available from: [Link]
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Semantic Scholar. Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Available from: [Link]
-
YouTube. NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. Available from: [Link]
-
University of Colorado Boulder. 13C NMR Chemical Shift Table. Available from: [Link]
-
PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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IUCr. N-(4-Amino-2-methoxyphenyl)acetamide. Available from: [Link]
-
IUCr Journals. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
ResearchGate. (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Available from: [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
-
YouTube. Interpreting Aromatic NMR Signals. Available from: [Link]
-
PubMed Central. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]
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NIST WebBook. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Available from: [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
Jasperse. Short Summary of 1H-NMR Interpretation. Available from: [Link]
-
ResearchGate. Vibrational spectroscopic studies and computational study of 4-fluoro-N-(2 -hydroxy-4 -nitrophenyl)phenylacetamide | Request PDF. Available from: [Link]
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Topic: FTIR Spectroscopy of N-(2-Methoxy-4-nitrophenyl)acetamide
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the characterization of N-(2-Methoxy-4-nitrophenyl)acetamide using Fourier Transform Infrared (FTIR) spectroscopy. This compound is a substituted aromatic compound whose structural integrity is critical in various synthetic pathways, including its use as a chemical intermediate.[1] FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the molecular structure by identifying its constituent functional groups.[2] This application note details an optimized experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, outlines the logical workflow for spectral analysis, and provides a thorough interpretation of the resulting spectrum, correlating specific absorption bands to the molecule's key structural features.
Scientific Rationale and Molecular Structure
The utility of FTIR spectroscopy lies in its ability to probe the vibrational modes of chemical bonds within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their bonds (e.g., stretching, bending). This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's structure.
The target molecule, this compound, possesses several distinct functional groups, each with characteristic vibrational frequencies:
-
Secondary Amide (-NH-CO-CH₃): Gives rise to N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) bands.
-
Nitro Group (-NO₂): Produces two strong and highly diagnostic asymmetric and symmetric stretching vibrations.
-
Aryl-Alkyl Ether (-O-CH₃): Characterized by C-O stretching bands.
-
Substituted Aromatic Ring: Shows aromatic C-H and C=C stretching and C-H out-of-plane bending vibrations.
-
Aliphatic Methyl Group (-CH₃): Exhibits characteristic C-H stretching and bending modes.
By identifying these characteristic absorption bands, one can confidently confirm the identity and structural integrity of the synthesized compound.
Chemical Structure of this compound:
(Simplified 2D representation)
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation requirements and high reproducibility.[3][4][5] The protocol described below ensures high-quality, reliable data acquisition.
Materials and Instrumentation
-
Sample: this compound, as a dry, solid powder.
-
Instrument: An FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and non-abrasive laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostic checks. Allow the instrument to stabilize for at least 15-30 minutes for optimal performance.
-
Launch the data acquisition software.
-
-
Parameter Setup:
-
Configure the following data collection parameters. These are typical settings and can be adjusted if necessary.
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (improves signal-to-noise ratio)
-
Data Format: Absorbance
-
-
-
Background Spectrum Acquisition:
-
Causality: A background scan is critical to correct for atmospheric components (H₂O, CO₂) and any intrinsic instrumental signals.
-
Thoroughly clean the surface of the ATR crystal with a laboratory wipe moistened with isopropanol and allow it to fully evaporate.
-
Lower the ATR pressure arm.
-
Collect the background spectrum. The resulting spectrum should be a flat line with minimal noise.
-
-
Sample Spectrum Acquisition:
-
Raise the pressure arm and place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the pressure arm and apply consistent pressure using the built-in clamp.
-
Causality: Applying firm, even pressure is essential to ensure good optical contact between the solid sample and the ATR crystal, which is necessary for a strong, high-quality signal.[5][6]
-
Collect the sample spectrum.
-
-
Post-Acquisition:
-
The software will automatically generate the final spectrum by ratioing the sample scan against the background scan.
-
Thoroughly clean the sample from the ATR crystal surface using a dry wipe first, followed by a wipe moistened with isopropanol. Ensure the crystal is clean for the next user.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Spectral Data Interpretation
The FTIR spectrum of this compound exhibits a series of characteristic absorption bands. The interpretation process involves assigning these bands to the specific vibrational modes of the molecule's functional groups.
Summary of Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 3250 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2990 - 2850 | C-H Stretch (Asymmetric & Symmetric) | -CH₃ (Acetyl & Methoxy) | Medium to Weak |
| 1680 - 1660 | C=O Stretch (Amide I Band) | Secondary Amide | Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |
| 1550 - 1475 | NO₂ Asymmetric Stretch | Nitro Group | Very Strong |
| 1550 - 1510 | N-H Bend (Amide II Band) | Secondary Amide | Medium to Strong |
| 1360 - 1290 | NO₂ Symmetric Stretch | Nitro Group | Very Strong |
| 1275 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| 1075 - 1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Strong |
| 900 - 675 | C-H Out-of-Plane (OOP) Bend | Substituted Aromatic Ring | Strong to Medium |
Detailed Analysis
-
N-H and C-H Stretching Region (3500 - 2800 cm⁻¹): A distinct, sharp peak is expected around 3270 cm⁻¹ corresponding to the N-H stretching of the secondary amide.[7][8] This region will also contain weaker peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic C-H stretches of the methyl and methoxy groups.[2][9]
-
Carbonyl and Double Bond Region (1700 - 1450 cm⁻¹):
-
Amide I: A very strong and prominent absorption band between 1680-1660 cm⁻¹ is the C=O stretch of the amide, known as the Amide I band.[7][10] Its position and intensity are highly diagnostic.
-
Nitro Asymmetric Stretch: A very strong band is expected between 1550-1475 cm⁻¹.[11][12] This, along with its symmetric counterpart, is a definitive indicator of the nitro group.
-
Amide II: The Amide II band, resulting from a coupling of the N-H in-plane bend and C-N stretch, typically appears around 1550-1510 cm⁻¹. This band may overlap with the strong asymmetric nitro stretch, potentially appearing as a shoulder or a broadened peak in that region.
-
Aromatic C=C: Multiple bands of medium intensity will be present from 1600-1450 cm⁻¹, corresponding to the skeletal vibrations of the benzene ring.
-
-
Fingerprint Region (1400 - 600 cm⁻¹): This region contains a wealth of structural information.
-
Nitro Symmetric Stretch: The second key indicator for the nitro group is a very strong absorption between 1360-1290 cm⁻¹.[11][12][13] The presence of two intense bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ ranges is conclusive evidence for the -NO₂ group.[12]
-
Ether C-O Stretch: The aryl-alkyl ether linkage produces two characteristic strong bands: an asymmetric C-O-C stretch (around 1275-1200 cm⁻¹) and a symmetric stretch (around 1075-1020 cm⁻¹).[2]
-
Aromatic C-H Bending: Strong absorptions below 900 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds, and their exact positions are indicative of the substitution pattern on the ring.
-
Logical Flow for Spectral Interpretation
Caption: Logical workflow for interpreting the FTIR spectrum.
Conclusion
FTIR spectroscopy is a highly effective and definitive analytical technique for the structural verification of this compound. By following the detailed ATR-FTIR protocol, researchers can obtain a high-quality spectrum quickly and with minimal sample preparation. The resulting spectrum provides a unique fingerprint of the molecule, where the characteristic absorption bands for the secondary amide (N-H stretch, Amide I C=O stretch), nitro group (asymmetric and symmetric stretches), and aryl-alkyl ether (C-O stretches) can be unambiguously assigned. This method serves as an indispensable tool for identity confirmation, quality control in synthesis, and supporting further research and development in medicinal and materials chemistry.
References
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University of the West Indies. Sample preparation for FT-IR. Available at: [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
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Innovatech Labs. FTIR Analysis Sampling Techniques. Available at: [Link]
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Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. (2023). Available at: [Link]
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ResearchGate. The FT-IR spectrum of the o-acetamide. [Diagram]. Available at: [Link]
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ResearchGate. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Available at: [Link]
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Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, (2020). Available at: [Link]
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Cossi, M., et al. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, (2012). Available at: [Link]
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ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Diagram]. Available at: [Link]
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Sambathkumar, K., & Ravichandran, G. FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., (2016). Available at: [https://www.elixirpublishers.com/articles/1454664883_91 (2016) 38077-38086.pdf]([Link] (2016) 38077-38086.pdf)
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Kross, R. D., & Fassel, V. A. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, (1956). Available at: [Link]
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Hines, J. E., et al. N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, (2022). Available at: [Link]
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NIST. Acetamide. In NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. Available at: [Link]
-
Wang, Y., et al. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, (2020). Available at: [Link]
-
Wang, Y., et al. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC, (2020). Available at: [Link]
-
LibreTexts Chemistry. 10.7: Functional Groups and IR Tables. (2020). Available at: [Link]
-
ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... [Diagram]. Available at: [Link]
-
NIST. Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
-
Smajlagić, A., et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, (2020). Available at: [https://www.jcbsc.org/storage/app/public/files/shares/Volume 11 Issue 1/JCBPS-A-11-1-04353.pdf]([Link] 11 Issue 1/JCBPS-A-11-1-04353.pdf)
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"X-ray crystallography of N-(2-Methoxy-4-nitrophenyl)acetamide"
An Application Note on the Single-Crystal X-ray Crystallography of N-(2-Methoxy-4-nitrophenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the crystallographic analysis of this compound. The narrative moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key experimental decisions. It covers the entire workflow: from synthesis and the critical art of single-crystal growth to data collection, structure solution, and refinement. The protocols described herein are designed as a self-validating system to ensure the generation of a high-quality, publication-ready crystal structure.
Introduction: The Rationale for Structural Determination
This compound (C₉H₁₀N₂O₄, Molar Mass: 210.19 g/mol ) is a substituted acetanilide derivative.[2] Such compounds are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and materials science sectors. For instance, the reduction of the nitro group in related molecules yields amino-derivatives that are precursors to more complex molecules, including active pharmaceutical ingredients.[3]
While spectroscopic methods like NMR and Mass Spectrometry can confirm connectivity, they do not provide the precise spatial information—bond lengths, bond angles, and torsional angles—that defines a molecule's conformation in the solid state. X-ray crystallography is the gold standard for elucidating this detailed structural architecture.[4][5] The resulting atomic model is crucial for:
-
Conformational Analysis: Understanding the preferred orientation of the methoxy, nitro, and acetamide substituents relative to the phenyl ring.
-
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds and π-stacking, which govern the crystal packing and influence physical properties like solubility and melting point.
-
Structure-Property Relationships: Correlating the precise molecular geometry with the compound's bulk properties, which is essential for rational drug design and materials engineering.
This guide provides the necessary protocols to achieve a high-resolution crystal structure of this compound.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with a pure compound and the successful growth of a single, diffraction-quality crystal. This is often the most challenging and empirical step in the entire process.[6][7]
Synthesis Protocol
The target compound can be prepared via a two-step synthesis starting from o-anisidine (2-methoxyaniline).
-
Acetylation of o-Anisidine: o-Anisidine is first protected by acetylation. In a flask, dissolve o-anisidine in glacial acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride. The resulting N-(2-methoxyphenyl)acetamide can be precipitated by pouring the reaction mixture into water and collected by filtration.
-
Nitration: The N-(2-methoxyphenyl)acetamide is then nitrated. Dissolve the product from the previous step in concentrated sulfuric acid at low temperature (e.g., 0-5 °C). Add a nitrating mixture (a combination of concentrated nitric and sulfuric acids) dropwise while carefully controlling the temperature. The nitro group is directed primarily to the para position relative to the activating methoxy group. After the reaction is complete, the mixture is poured onto crushed ice to precipitate the crude this compound.[8]
The crude product must be purified, typically by recrystallization from a suitable solvent like ethanol, before attempting to grow single crystals for diffraction.
Protocol for Single-Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction—ideally 0.1 to 0.3 mm in each dimension, transparent, and free of cracks or defects—is paramount.[4][6] The principle of crystallization is to allow solute molecules to leave a supersaturated solution slowly and assemble into a highly ordered crystal lattice.[9] Several methods should be attempted in parallel to maximize the chances of success.
Recommended Solvents to Screen: Ethyl acetate, Methanol, Ethanol, Acetone, Acetonitrile, and solvent pairs like Ethyl Acetate/Hexane or Dichloromethane/Hexane.[10][11]
Method 1: Slow Cooling This is the simplest method and often a good starting point.[12]
-
Place a small amount (10-20 mg) of purified this compound into a small test tube or vial.
-
Add the chosen solvent (e.g., ethyl acetate) dropwise while gently heating (e.g., on a steam bath or hot plate) until the solid completely dissolves.[13] Aim to use the minimum amount of hot solvent to create a saturated solution.
-
Loosely cap the vial and allow it to cool slowly to room temperature. To encourage slow cooling, the vial can be placed in an insulated container (e.g., a beaker filled with cotton wool).[13]
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility and promote crystal growth.
-
Causality: Rapid cooling leads to the rapid precipitation of many small microcrystals. Slow, undisturbed cooling provides the thermodynamic landscape for fewer nucleation events, allowing larger, more ordered single crystals to form.[9]
Method 2: Slow Evaporation This method is effective for compounds that are highly soluble in a volatile solvent.[12]
-
Dissolve the compound in a suitable volatile solvent (e.g., acetone or dichloromethane) at room temperature to create a solution that is close to, but not fully, saturated.
-
Filter the solution to remove any dust or insoluble impurities, as these can act as sites for unwanted rapid nucleation.
-
Transfer the filtrate to a clean vial and cover it with a cap or paraffin film pierced with a few small holes from a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.
-
Causality: As the solvent evaporates, the concentration of the solute gradually increases, eventually reaching supersaturation and initiating crystallization. The slow rate of evaporation maintains a gentle approach to supersaturation, favoring the growth of single crystals over a polycrystalline powder.
Method 3: Vapor Diffusion This is often the most successful technique, especially when only small amounts of material are available.[12][14]
-
Dissolve the compound in a small volume of a "good" solvent (one in which it is readily soluble, e.g., acetone). Place this solution in a small, open inner vial.
-
In a larger outer vial, place a larger volume of a "poor" solvent (one in which the compound is insoluble but which is miscible with the good solvent, e.g., hexane).
-
Place the inner vial inside the outer vial, ensuring the solvent levels are such that the vials cannot tip or mix directly. Seal the outer vial tightly.
-
Causality: The more volatile "poor" solvent will slowly diffuse in the vapor phase into the "good" solvent in the inner vial. This gradual change in the solvent composition reduces the solubility of the compound, gently inducing crystallization.
Experimental Workflow: From Crystal to Data
The overall process of single-crystal X-ray analysis follows a well-defined pathway, illustrated in the diagram below.
Sources
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- 3. journals.iucr.org [journals.iucr.org]
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- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a robust and reproducible experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary synthetic routes for this compound. The choice of route can significantly influence the impurity profile of the final product.
-
Route A: Acetylation of 2-Methoxy-4-nitroaniline. This is a direct, single-step synthesis where the commercially available 2-Methoxy-4-nitroaniline is acetylated using an agent like acetic anhydride.
-
Route B: Nitration of N-(2-methoxyphenyl)acetamide (o-acetanisidide). This two-step route begins with the acetylation of 2-methoxyaniline (o-anisidine) to form N-(2-methoxyphenyl)acetamide, which is then nitrated to yield the final product.
Q2: What is the most critical parameter to control during the synthesis?
Regardless of the synthetic route, temperature control during the nitration step (in Route B) or in managing the exothermicity of the acetylation reaction is paramount. Poor temperature control can lead to the formation of undesired isomers, di-nitrated byproducts, and decomposition, resulting in a lower yield and a more complex impurity profile.
Q3: My final product is a dark, oily substance instead of the expected pale yellow crystals. What could be the cause?
The formation of dark, tarry substances is often a result of oxidation or decomposition, particularly during the nitration step if one is performed. This can be caused by:
-
Excessive temperature: The nitration reaction is highly exothermic. Maintaining a low and consistent temperature (typically 0-10°C) is crucial.
-
Use of impure starting materials: Impurities in the starting aniline can be more susceptible to oxidation.
-
Incorrect stoichiometry of the nitrating agent: An excessive amount of nitric acid can lead to over-oxidation.
Q4: How can I effectively purify the crude this compound?
Recrystallization is the most common and effective method for purifying the final product. Suitable solvent systems include:
-
Aqueous solutions (e.g., recrystallization from hot water)[1]
-
Ethanol-water mixtures
-
Methanol
The choice of solvent will depend on the specific impurities present. It is advisable to perform a small-scale solvent screen to identify the optimal conditions.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section details the common impurities encountered in the synthesis of this compound, their sources, and strategies for their control and removal.
Starting Material-Related Impurities
Impurities present in the starting materials can be carried through the synthesis and contaminate the final product.
| Impurity Name | Source | Mitigation Strategy |
| 2-Methoxy-4-nitroaniline | Incomplete acetylation in Route A. | Ensure the use of a slight excess of the acetylating agent and allow for sufficient reaction time. Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material. |
| Isomeric Nitroanilines (e.g., 4-Methoxy-2-nitroaniline) | Impurities in the starting 2-Methoxy-4-nitroaniline. | Source high-purity starting materials and verify their purity by an appropriate analytical method (e.g., HPLC, melting point) before use. |
| o-Anisidine (2-Methoxyaniline) | Incomplete acetylation in Route B. | Similar to the mitigation for 2-Methoxy-4-nitroaniline, ensure complete acetylation in the first step of Route B. |
Synthesis-Related Impurities (Byproducts)
These impurities are formed during the chemical transformation.
| Impurity Name | Source | Mitigation Strategy |
| N-(2-Methoxy-5-nitrophenyl)acetamide and other positional isomers | Lack of regioselectivity during the nitration of N-(2-methoxyphenyl)acetamide (Route B). | Maintain strict temperature control (0-10°C) during the addition of the nitrating agent. The acetamido group is an ortho-, para-director, but the methoxy group is also activating, so precise control is needed to favor nitration at the 4-position. |
| Di-nitrated products | Over-nitration of the aromatic ring. | Use a controlled amount of the nitrating agent and maintain a low reaction temperature. |
| Di-acetylated byproducts | Reaction of the product with excess acetylating agent under forcing conditions. | While less common for anilines, using a significant excess of acetic anhydride and high temperatures can promote this. Use a modest excess of the acetylating agent (e.g., 1.1-1.2 equivalents). |
| Acetic Acid | Byproduct of the acetylation reaction with acetic anhydride. | Acetic acid is typically removed during the work-up and purification steps (e.g., washing with water or a mild base, and recrystallization). |
Degradation Products
These impurities can form during the reaction, work-up, or storage.
| Impurity Name | Source | Mitigation Strategy |
| 2-Methoxy-4-nitroaniline | Hydrolysis of the acetamide functional group. | Avoid prolonged exposure to strongly acidic or basic conditions during work-up, especially at elevated temperatures. Ensure the final product is thoroughly dried and stored in a cool, dry place away from light. |
| Photodegradation Products | Exposure of the nitroaromatic compound to UV or visible light. | Protect the reaction mixture and the final product from direct light, especially during storage. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Route A)
This protocol is based on the general procedure for the acetylation of a substituted nitroaniline.
Materials:
-
2-Methoxy-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-Methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.
-
To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 18 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an aqueous solution.[1]
Protocol 2: Impurity Detection by High-Performance Liquid Chromatography (HPLC)
The following is a general starting method for the analysis of this compound and its potential impurities. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B to elute more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
For Mass Spectrometry (MS) compatible analysis, replace phosphoric acid with formic acid.[2]
Visualizing the Synthetic Pathway and Impurity Formation
Diagram 1: Synthetic Routes to this compound
Caption: Classification of common impurities by their origin.
References
-
Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]
-
Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4), x230298. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
Sources
Technical Support Center: Nitration of 2-Acetamidoanisole
Welcome to the technical support guide for the nitration of 2-acetamidoanisole. This document is designed for researchers, chemists, and process development professionals who are utilizing this important transformation. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of byproducts, and offer robust troubleshooting strategies and protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 2-acetamidoanisole, and what chemical principles govern its formation?
The nitration of 2-acetamidoanisole is a classic electrophilic aromatic substitution (EAS) reaction. The primary product expected is N-(2-methoxy-4-nitrophenyl)acetamide (also known as 4-nitro-2-acetamidoanisole).
The regioselectivity of this reaction is governed by the directing effects of the two substituents on the benzene ring: the acetamido group (-NHCOCH₃) and the methoxy group (-OCH₃).
-
Activating and Directing Effects: Both the acetamido and methoxy groups are strong activating, ortho, para-directing groups.[1] This is due to the lone pair of electrons on the nitrogen and oxygen atoms, respectively, which can be donated into the aromatic ring through resonance (+R effect), stabilizing the carbocation intermediate (the Wheland intermediate) formed during the electrophilic attack.[1]
-
Steric Hindrance: The acetamido group is significantly bulkier than the methoxy group. This steric hindrance makes an electrophilic attack at the position ortho to the acetamido group (the 3-position) less favorable.
-
Combined Influence: The methoxy group strongly activates the positions ortho (3-position) and para (5-position) to it. The acetamido group strongly activates its ortho (3-position) and para (6-position). The 4-position is para to the acetamido group and meta to the methoxy group. However, the combined activating power and the directing influence lead to substitution primarily at positions activated by both groups or strongly activated by one with minimal steric hindrance. The 4- and 6-positions are the most activated. Given the steric bulk around the 6-position (adjacent to the large acetamido group), the nitronium ion (NO₂⁺) preferentially attacks the 4-position.[2]
Q2: My analysis shows multiple isomeric byproducts. What are they and why do they form?
The formation of positional isomers is the most common challenge. Besides the desired 4-nitro product, you are likely observing N-(2-methoxy-5-nitrophenyl)acetamide and N-(2-methoxy-6-nitrophenyl)acetamide .
-
N-(2-methoxy-5-nitrophenyl)acetamide: This isomer arises from nitration at the 5-position, which is para to the methoxy group. While the 4-position is generally favored, changes in reaction conditions (e.g., solvent, temperature) can alter the product distribution.[3][4] The formation of this isomer is a direct consequence of the methoxy group's strong para-directing effect.
-
N-(2-methoxy-6-nitrophenyl)acetamide: Formation of the 6-nitro isomer occurs due to the acetamido group's ortho-directing effect. Although sterically hindered, this position is electronically activated. Higher reaction temperatures can sometimes provide enough energy to overcome this steric barrier, leading to an increased proportion of this isomer.[2]
The relative ratio of these isomers is a classic example of kinetic versus thermodynamic control.[2] Lower temperatures typically favor the kinetically preferred product (often the isomer with the lowest activation energy for formation), while higher temperatures can allow the reaction to equilibrate towards the most stable thermodynamic product (often the para isomer due to reduced steric strain).[2]
Q3: The reaction mixture turned into a dark, tarry mess. What causes this severe discoloration and how can it be prevented?
The formation of dark, tarry materials is almost always due to oxidation side reactions .[5] The nitrating mixture (HNO₃/H₂SO₄) is a potent oxidizing agent.[6]
Causality:
-
Oxidation of the Aromatic Ring: The electron-rich aromatic ring, made highly reactive by two activating groups, is susceptible to oxidation, leading to phenolic and quinone-like byproducts which can polymerize into complex, dark-colored tars.
-
High Reaction Temperatures: The rate of these undesirable oxidation reactions increases exponentially with temperature.[2][7] A momentary loss of temperature control can lead to a runaway reaction where oxidation becomes the dominant pathway.[2]
-
Concentrated Nitric Acid: Using fuming nitric acid or a high concentration of nitric acid increases the oxidative potential of the reaction mixture.
Prevention Strategies:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0°C and 10°C, using an ice-salt bath.[5][8]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 2-acetamidoanisole in sulfuric acid. This ensures that the heat generated by the exothermic reaction can be dissipated effectively.[5][8]
-
Appropriate Stoichiometry: Use only a slight excess of the nitrating agent to avoid having a large amount of unreacted, strongly oxidizing species present.
Q4: Is it possible to form dinitrated byproducts? Under what conditions should I be concerned about this?
Yes, dinitration is a potential side reaction, especially given that the initial product, a mono-nitro 2-acetamidoanisole, is still an activated aromatic ring. The nitro group is deactivating, but the powerful activating effects of the methoxy and acetamido groups can still allow for a second substitution.
Conditions Favoring Dinitration:
-
Excess Nitrating Agent: Using a significant molar excess of the nitric acid/sulfuric acid mixture.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the second, more difficult nitration step.
-
Prolonged Reaction Times: Allowing the reaction to stir for too long after the starting material has been consumed can provide more opportunity for the product to be nitrated a second time.
To avoid dinitration, carefully control the stoichiometry of your reagents and monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed.
Q5: I've isolated a byproduct that appears to be a nitrated amino-phenol derivative. Can the acetamido group be hydrolyzed during the reaction?
Yes, hydrolysis of the acetamido group is a known complication in strong acidic media.[9] The reaction is typically conducted in concentrated sulfuric acid, which can catalyze the hydrolysis of the amide bond to yield a primary amine and acetic acid.
Mechanism of Hydrolysis: The reaction involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule (present in the concentrated acids or added during workup) then acts as a nucleophile, attacking the carbonyl carbon. This leads to the eventual cleavage of the C-N bond.[10][11]
If hydrolysis occurs before nitration, the resulting 2-aminoanisole will be nitrated. If it occurs after nitration, the final product will be a nitro-2-aminoanisole. Since the free amino group is highly susceptible to oxidation, this hydrolysis can also contribute to the formation of tarry byproducts.[7]
Mitigation:
-
Anhydrous Conditions: Use anhydrous grades of sulfuric and nitric acid where possible to minimize the water content.
-
Low Temperature: Hydrolysis is temperature-dependent. Keeping the reaction cold slows down this unwanted side reaction.
-
Controlled Workup: Quench the reaction by pouring it onto ice, which rapidly dilutes the acid and keeps the temperature low, minimizing hydrolysis during this stage.
Visualizing the Chemistry
Primary Reaction Pathway
Caption: Main reaction pathway for the nitration of 2-acetamidoanisole.
Formation of Major Byproducts
Caption: General experimental workflow for synthesis and purification.
References
- Nitration and aromatic reactivity. (n.d.). Google Books.
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. (n.d.). Benchchem.
- Nitration of Aromatic Compounds. (2023, January 14). YouTube.
- Direct oxidative nitration of aromatic sulfonamides under mild conditions. (2014, July 9). RSC Publishing.
- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa.
- An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological. (n.d.). Benchchem.
- nitro-ester-amid_simple. (2020, February 19). SlideShare.
- Effect of solvents on regioselectivity of anisole nitration | Request PDF. (n.d.). ResearchGate.
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 14). Frontiers.
- Impact of temperature control on the selectivity of nitration reactions. (n.d.). Benchchem.
- The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.
- Technical Support Center: Nitration of N-(o-tolyl)acetamide. (n.d.). Benchchem.
- Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization. (n.d.). Benchchem.
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- 6. Direct oxidative nitration of aromatic sulfonamides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A-Z Guide to Optimizing the Synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide
Welcome to the comprehensive support guide for the synthesis and purification of N-(2-Methoxy-4-nitrophenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and significantly improve the yield and purity of this valuable intermediate. This compound serves as a key building block in various research and development areas, including pharmaceuticals, where it has been investigated for its antimicrobial and anti-inflammatory properties.[1]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, critical process parameters, and logical troubleshooting strategies. We will explore the common synthetic pathways, address frequently encountered challenges in a direct Q&A format, and provide detailed, optimized protocols grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies
Two primary routes are commonly employed for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.
-
Route A: Direct Acetylation. This approach involves the direct acetylation of 2-methoxy-4-nitroaniline using an acetylating agent like acetic anhydride. It is a straightforward, single-step synthesis ideal for lab-scale preparations.[1][2][3]
-
Route B: Acetylation-Nitration Sequence. This two-step industrial method begins with the acetylation of o-anisidine (2-methoxyaniline), followed by regioselective nitration of the resulting N-(2-methoxyphenyl)acetamide. The initial acetylation serves to protect the amine and direct the subsequent nitration to the desired para-position relative to the methoxy group.[4][5][6]
Workflow of Synthetic Routes
Table 1: Comparison of Synthesis Routes
| Feature | Route A: Direct Acetylation | Route B: Acetylation-Nitration Sequence |
| Starting Material | 2-Methoxy-4-nitroaniline | o-Anisidine (2-Methoxyaniline) |
| Number of Steps | One | Two |
| Key Advantage | Simplicity and speed | High regioselectivity, often higher overall yield on an industrial scale.[5][6] |
| Common Challenge | Potential for incomplete reaction or side products if starting material is impure. | Requires careful control of nitration conditions to avoid over-nitration or isomer formation. |
| Typical Use Case | Laboratory-scale synthesis, rapid analog generation. | Large-scale industrial production.[4] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a frequent problem that can usually be traced back to a few key areas. A systematic approach is essential for diagnosis.
Detailed Causes & Solutions:
-
Reagent Purity and Activity: Acetic anhydride is highly susceptible to hydrolysis, breaking down into acetic acid. Using an old or improperly stored bottle is a primary cause of failure.
-
Solution: Always use a fresh bottle of acetic anhydride or distill it before use. The purity of the starting aniline is also critical; impurities can lead to side reactions.[7]
-
-
Incomplete Reaction: The acetylation of anilines, especially those deactivated by electron-withdrawing groups like a nitro group, can be sluggish at room temperature.
-
Hydrolysis of Intermediates: The presence of water can hydrolyze the acetic anhydride and any activated intermediates, preventing amide formation.[8]
-
Product Loss During Workup: Significant product can be lost if precipitation is incomplete or if too much solvent is used during recrystallization.
-
Solution: When precipitating the product by pouring the reaction mixture into water, use ice-cold water and ensure the mixture is thoroughly chilled in an ice bath to minimize the product's solubility.[7] During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
Q2: What is the role of pyridine in this acetylation, and should I use it?
While many protocols for this compound use glacial acetic acid as the solvent and catalyst, pyridine can be employed as a more potent catalyst.[1][2]
-
Mechanism of Action: Pyridine acts as a nucleophilic catalyst. It first attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is much more electrophilic and susceptible to attack by the weakly nucleophilic aniline than acetic anhydride itself. The pyridine is regenerated upon completion of the reaction.[10][11]
-
When to Use It: Consider using pyridine (or a more potent catalyst like DMAP, 4-dimethylaminopyridine, in catalytic amounts) if the reaction is particularly slow or if you are working with a highly deactivated aniline.
-
Drawbacks: Pyridine has a strong, unpleasant odor and must be completely removed during workup. It is typically removed by co-evaporation with a solvent like toluene under reduced pressure.[12]
Q3: I am following the Acetylation-Nitration route (Route B) and getting a mixture of isomers. How can I improve regioselectivity?
The primary purpose of the acetylation step in this route is to control the regioselectivity of the nitration. The acetamido group is a moderately activating, ortho-, para-directing group. However, due to its steric bulk, it strongly favors substitution at the less hindered para-position.
-
Cause of Poor Selectivity: If nitration conditions are too harsh (e.g., high temperature, excess nitric acid), you may overcome the directing effect of the acetyl group, leading to the formation of other isomers or di-nitrated products.
-
Solutions:
-
Control Temperature: Perform the nitration at a low temperature, typically between 0-20°C, by adding the nitrating agent dropwise to a chilled solution of the acetanilide.[6]
-
Protecting Group Integrity: Ensure the acetylation reaction has gone to completion before proceeding to the nitration step. Any unreacted o-anisidine will lead to a complex mixture of nitrated products.
-
Choice of Nitrating Agent: Use a well-controlled nitrating mixture, such as fuming nitric acid in acetic acid, to ensure a selective reaction.[5]
-
Q4: My final product is an off-color oil or fails to crystallize properly. What should I do?
This issue typically points to impurities or residual solvent.
-
Cause: The presence of colored impurities from the starting material or side reactions can discolor the product. Residual solvent (like acetic acid or pyridine) can inhibit crystallization, resulting in an oil.
-
Solutions:
-
Charcoal Treatment: During the recrystallization step, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Thorough Solvent Removal: Before recrystallization, ensure all volatile reagents and solvents from the reaction are removed under reduced pressure. If pyridine was used, co-evaporate with toluene multiple times.[12]
-
Induce Crystallization: If the product oils out upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, adding a seed crystal of pure product can initiate crystallization.[9]
-
Optimize Recrystallization Solvent: If the product remains soluble even after cooling, you may have used too much solvent. If it crashes out too quickly as a fine powder, the solvent may not be ideal. Perform small-scale solvent screening to find the best system (e.g., ethanol, ethanol/water, ethyl acetate).[9]
-
Section 3: Optimized Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and purity.
Protocol 1: Synthesis via Direct Acetylation (Route A)
This protocol is adapted from established procedures for the acetylation of 4-methoxy-2-nitroaniline.[2][3][13]
Materials & Reagents:
-
2-Methoxy-4-nitroaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
TLC plates and developing chamber
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-methoxy-4-nitroaniline (e.g., 3.36 g, 20 mmol) and glacial acetic acid (30 mL).
-
Reagent Addition: Begin stirring the mixture. Slowly add acetic anhydride (e.g., 2.46 g, 24 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours. Alternatively, for a faster reaction, gently heat the mixture to 50-60°C for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting aniline spot is no longer visible.
-
Workup & Precipitation: Once complete, allow the reaction to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A yellow solid should precipitate.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL).
-
Drying: Allow the crude product to air-dry on the filter funnel. A preliminary yield can be calculated at this stage.
-
Purification: Proceed with purification by recrystallization as described in Protocol 3.
Protocol 2: Purification by Recrystallization
This protocol is based on general best practices for purifying crystalline organic solids.[9]
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol or an ethanol/water mixture is a good starting point for this compound.[9]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this time.
-
Chilling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point (literature: 153-154 °C[4]) and acquiring spectroscopic data (NMR, IR).
Section 4: Mechanistic Insight - Pyridine-Catalyzed Acetylation
Understanding the mechanism highlights the importance of reagent choice and reaction conditions.
The reaction proceeds via a nucleophilic catalysis pathway.[11]
-
Activation: Pyridine, a better nucleophile than the aniline, attacks one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium cation and releases an acetate anion.
-
Nucleophilic Attack: The electron-deficient N-acetylpyridinium ion is a potent acetylating agent. The weakly nucleophilic amino group of 2-methoxy-4-nitroaniline attacks the acetyl carbon of this intermediate.
-
Proton Transfer & Regeneration: A base in the medium (another molecule of pyridine or the acetate anion) removes a proton from the nitrogen, leading to the final N-acetylated product and regenerating the pyridine catalyst. The formation of the N-acetylpyridinium intermediate is the key step that accelerates the reaction compared to the uncatalyzed pathway.[11]
References
-
Oberlintner, A., Likozar, B., & Novak, U. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Carbohydrate Polymers, 259, 117742. [Link]
-
Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795. [Link]
-
Reddit r/OrganicChemistry. (2020). What is the role of pyridine in the acetylations of alcohols?[Link]
-
Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Hydrolysis and Acyl Transfer Reactions of Acetic Anhydride. Journal of the American Chemical Society, 92(18), 5432–5442. [Link]
-
ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine?[Link]
-
Hines III, J., Martin, E., Uppu, R. M., & Toth, G. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 369–372. [Link]
-
Hines III, J., Martin, E., Uppu, R. M., & Toth, G. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4). [Link]
- Zhang, Z. (2019). The preparation method of 2- methoxyl group -4- nitroaniline.
-
Hines III, J., Martin, E., Uppu, R. M., & Toth, G. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 69–72. [Link]
-
IUCr. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
Sources
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- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. This compound | 93-27-6 [chemicalbook.com]
- 5. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
Technical Support Center: Optimizing Reaction Conditions for N-(2-Methoxy-4-nitrophenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the experimental protocols to ensure a successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two common and reliable synthetic pathways for this compound:
-
Route A: Acetylation of 2-Methoxy-4-nitroaniline. This is a direct, single-step acetylation of the commercially available 2-methoxy-4-nitroaniline using an acetylating agent like acetic anhydride.
-
Route B: Nitration of N-(2-methoxyphenyl)acetamide. This two-step process involves the initial acetylation of o-anisidine (2-methoxyaniline) to form N-(2-methoxyphenyl)acetamide, followed by a regioselective nitration to introduce the nitro group at the para position relative to the methoxy group.
Q2: Why is glacial acetic acid often used as a solvent in the acetylation step?
A2: Glacial acetic acid serves multiple crucial functions in the acetylation of anilines.[1][2][3] Firstly, it is an excellent polar protic solvent that effectively dissolves the aniline starting material.[2] Secondly, its anhydrous nature is critical as it prevents the premature hydrolysis of the acetic anhydride reagent, thus maximizing the efficiency of the acetylation.[3] Lastly, the acetate ion is a poor nucleophile, which minimizes the potential for unwanted side reactions.[4]
Q3: Is a catalyst necessary for the acetylation of the aniline derivative?
A3: While the acetylation of anilines with acetic anhydride can proceed without a catalyst, the reaction rate can be slow. Often, a catalytic amount of a strong acid, such as sulfuric acid, is added to protonate the carbonyl oxygen of acetic anhydride, making it a more potent electrophile. Alternatively, Lewis acids like zinc acetate can also be employed to facilitate the reaction.[5] For nitration, concentrated sulfuric acid is essential as it reacts with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6]
Q4: How critical is temperature control during the nitration step?
A4: Temperature control is paramount during the nitration of N-(2-methoxyphenyl)acetamide.[4][7] The reaction is highly exothermic, and excessive temperatures can lead to several undesirable outcomes, including:
-
Reduced Regioselectivity: Higher temperatures can overcome the activation energy barrier for the formation of the ortho-nitro isomer, leading to a mixture of products that are difficult to separate.
-
Dinitration: At elevated temperatures, the risk of introducing a second nitro group onto the aromatic ring increases, resulting in the formation of dinitrated byproducts.[4]
-
Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, posing a significant safety risk.
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[9]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield in Acetylation Step
| Probable Cause | Recommended Solution |
| Inactive Acetic Anhydride | Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Use a fresh bottle or distill the acetic anhydride prior to use. |
| Insufficient Reaction Temperature | While the reaction can proceed at room temperature, gentle heating (e.g., 50-60°C) can significantly increase the reaction rate. Monitor the reaction by TLC to determine the optimal temperature and time.[8] |
| Low Purity of Starting Aniline | Impurities in the starting 2-methoxy-4-nitroaniline can interfere with the reaction. Consider purifying the starting material by recrystallization or column chromatography before use. |
| Inadequate Mixing | Ensure efficient stirring of the reaction mixture to maintain homogeneity and promote contact between the reactants. |
Problem 2: Formation of Multiple Products in Nitration Step (Low Regioselectivity)
| Probable Cause | Recommended Solution |
| Reaction Temperature Too High | The formation of the undesired ortho-isomer is more favorable at higher temperatures. Maintain a strict temperature range of 0-10°C during the addition of the nitrating mixture and for the duration of the reaction.[10] |
| Incorrect Order of Reagent Addition | Always add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of N-(2-methoxyphenyl)acetamide. This ensures that the concentration of the nitrating agent is kept low, minimizing side reactions.[4] |
| Insufficient Protection of the Amino Group | If starting from o-anisidine, ensure the initial acetylation reaction has gone to completion before proceeding with nitration. An unprotected amino group is highly activating and can lead to oxidation and a mixture of nitrated products.[11] |
Problem 3: Difficulty in Product Purification and Isolation
| Probable Cause | Recommended Solution |
| Product "Oiling Out" During Recrystallization | This is often due to a high concentration of impurities, which can depress the melting point of the product. Try purifying the crude product by column chromatography before recrystallization. Alternatively, experiment with different solvent systems for recrystallization, such as an ethanol/water mixture. |
| Low Recovery from Recrystallization | Using an excessive amount of solvent will result in the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution slowly and then in an ice bath can improve the yield of crystals. |
| Presence of Colored Impurities | If the final product is discolored, it may be due to the presence of oxidized byproducts. A small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb these impurities. Filter the hot solution to remove the charcoal before allowing it to cool. |
Experimental Protocols
Protocol A: Acetylation of 2-Methoxy-4-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Gentle heating (e.g., to 50-60°C) can be applied to accelerate the reaction.
-
Monitoring: Monitor the reaction progress by TLC until the starting aniline spot is no longer visible.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring. This will precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the purified product.
Protocol B: Nitration of N-(2-methoxyphenyl)acetamide
-
Preparation of N-(2-methoxyphenyl)acetamide: Acetylate o-anisidine following a similar procedure to Protocol A.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(2-methoxyphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.
-
Cooling: Cool the mixture to 0-5°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of N-(2-methoxyphenyl)acetamide, ensuring the temperature does not exceed 10°C.[10]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-10°C for 30-60 minutes, monitoring the reaction by TLC.
-
Workup and Isolation: Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude this compound. Filter the yellow solid and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₁₀N₂O₄ | 210.19 | 153-154 | Pale yellow crystals |
Table 2: Typical TLC Parameters
| Stationary Phase | Mobile Phase | Visualization |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1) | UV light (254 nm) |
Visualizations
Caption: Synthetic routes to this compound.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
Preparation of p-Nitroacetanilide: Theory, Procedure & Precautions. (n.d.). Collegedunia. Available at: [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. Available at: [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
An eco-friendly and simple route to synthesis of acetanilide from aniline. (2022). International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory. (2013). Lu Le Laboratory. Available at: [Link]
-
Exp 4 - P-Nitro Acetanilide. (n.d.). Scribd. Available at: [Link]
-
Material Safety Data Sheet - 2-Nitroacetanilide, 98%. (n.d.). Cole-Parmer. Available at: [Link]
-
Material Safety Data Sheet - 4-nitro acetanilide. (n.d.). Oxford Lab Fine Chem LLP. Available at: [Link]
-
Supplementary Information. (n.d.). OICC Press. Available at: [Link]
-
Theoretical Study of Acid Acetylation of Aniline. (n.d.). RIA-UTN. Available at: [Link]
-
1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Available at: [Link]
-
Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. Available at: [Link]
-
(PDF) Nitration of Acetanilide. (2023). ResearchGate. Available at: [Link]
-
5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
-
Electrophilic Aromatic Substitution. (n.d.). University of Missouri–St. Louis. Available at: [Link]
-
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). PubMed Central. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). IUCr. Available at: [Link]
-
Acetamide, N-(2-methoxyphenyl)-. (n.d.). NIST WebBook. Available at: [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025). PubMed Central. Available at: [Link]
-
data reports N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). IUCr Journals. Available at: [Link]
-
Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
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- 3. The Role of Glacial Acetic Acid in Acetanilide Synthesis Process [ysxlglacialaceticacid.com]
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Technical Support Center: Troubleshooting Low Yield in Acetylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aniline acetylation. This guide is designed to provide in-depth troubleshooting for common issues leading to low product yield in this fundamental organic transformation. As Senior Application Scientists, we understand that while aniline acetylation is a staple reaction, its success hinges on a nuanced understanding of reagent choice, reaction conditions, and potential side reactions. This resource aims to equip you with the knowledge to diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My aniline acetylation reaction is resulting in a low yield. What are the most common culprits?
Low yields in aniline acetylation can often be traced back to a few key areas: reagent quality (especially the aniline and acetic anhydride), suboptimal reaction conditions (temperature, reaction time), and the presence of moisture. Incomplete reactions or the formation of side products, such as diacetylated aniline or hydrolysis of the anhydride, are also frequent issues.[1]
Q2: I've noticed my aniline has a dark color. Could this be affecting my reaction?
Yes, the purity of your aniline is critical. Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric materials.[2][3] These impurities can interfere with the reaction and complicate purification. It is recommended to use purified, colorless aniline for the best results.[4] If your aniline is discolored, consider purifying it by distillation before use.
Q3: Should I be using acetic anhydride or acetyl chloride? What's the difference in terms of yield?
Both are effective acetylating agents, but they have different reactivity profiles. Acetyl chloride is generally more reactive than acetic anhydride and can lead to faster reactions.[5][6] However, it also produces corrosive hydrochloric acid (HCl) as a byproduct, which can react with the unreacted aniline to form an unreactive salt, thereby reducing the yield.[7] Acetic anhydride is often preferred because it's less harsh, and the acetic acid byproduct is less problematic.[5][6] The choice often depends on the specific aniline substrate and the desired reaction conditions.
Q4: Is a catalyst necessary for aniline acetylation?
While aniline can react directly with acetic anhydride or acetyl chloride, the reaction can be slow.[1][8] Catalysts are often employed to increase the reaction rate. Glacial acetic acid can serve as both a solvent and a catalyst.[9] For less reactive anilines or when using a weaker acetylating agent like acetic acid, more robust catalysts may be required.[1][10]
Q5: My final product is difficult to purify and appears oily. What could be the cause?
An oily product often indicates the presence of unreacted aniline or other impurities.[4] Incomplete reaction is a likely cause. Additionally, if the reaction mixture is not properly cooled during precipitation, the product may not crystallize effectively.[11] The presence of colored byproducts from aniline oxidation can also contribute to an oily consistency.[2]
In-Depth Troubleshooting Guides
Issue 1: Low Conversion of Aniline
A low conversion rate is a primary reason for poor yields. This can be diagnosed by monitoring the reaction using techniques like Thin Layer Chromatography (TLC).
Causality: The nucleophilicity of the aniline's amino group is crucial for its attack on the electrophilic carbonyl carbon of the acetylating agent.[12][13] If the reaction conditions do not sufficiently facilitate this interaction, the conversion will be low.
Troubleshooting Steps:
-
Re-evaluate Reagent Stoichiometry: Ensure a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride) is used to drive the reaction to completion.[5]
-
Optimize Reaction Temperature: While the reaction is often exothermic, gentle heating can sometimes be necessary to increase the rate, especially for less reactive anilines.[9][14] However, excessive heat can promote side reactions.[1] A systematic optimization of the temperature is recommended.[10]
-
Increase Reaction Time: Monitor the reaction's progress via TLC. If the starting material is still present after the initially planned time, extend the reaction duration.
-
Consider a More Reactive Acetylating Agent: If using acetic anhydride results in low conversion, switching to the more reactive acetyl chloride might be beneficial, provided the HCl byproduct is managed.[1][5]
-
Employ a Catalyst: If not already in use, adding a catalyst can significantly improve the reaction rate.[1] For reactions with acetyl chloride, a base like potassium carbonate can be added to neutralize the HCl produced.[7]
Experimental Protocol: Monitoring Reaction Progress with TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
-
On a TLC plate, spot the starting aniline, the reaction mixture at various time points, and a co-spot of the aniline and the reaction mixture.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp. The disappearance of the aniline spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
Issue 2: Formation of Side Products
The formation of unintended products can significantly reduce the yield of the desired acetanilide.
Common Side Reactions:
-
Diacetylation: Particularly with highly reactive anilines or under harsh conditions, the initially formed acetanilide can undergo a second acetylation.[1]
-
Hydrolysis of Acetic Anhydride: Acetic anhydride readily reacts with water to form two equivalents of acetic acid, rendering it ineffective for acetylation.[15][16][17][18][19]
-
Ring Substitution: While the acetamido group is less activating than the amino group, under certain conditions, electrophilic substitution on the aromatic ring can occur.[20][21][22][23][24]
Troubleshooting Strategies:
| Side Product | Cause | Solution |
| Diacetylated Aniline | Excessively harsh reaction conditions (high temperature, prolonged reaction time).[1] | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion of the mono-acetylation.[1] |
| Acetic Acid (from Hydrolysis) | Presence of water in the reagents or solvent.[15] | Use anhydrous reagents and solvents. Conduct the reaction under a dry atmosphere (e.g., using a drying tube). |
| Ring Substituted Products | Strong activating effect of the amino group, especially in subsequent reactions like halogenation or nitration.[3][20] | The acetylation itself serves as a protective step to moderate the reactivity of the aniline for subsequent electrophilic aromatic substitution, directing substitution to the ortho and para positions in a more controlled manner.[23][25][26] |
Issue 3: Product Loss During Workup and Purification
Even with a successful reaction, significant product loss can occur during the isolation and purification stages.
Causality: The purification of acetanilide typically relies on its precipitation in water and subsequent recrystallization.[9][11] The efficiency of these steps is dependent on solubility differences at varying temperatures.[27]
Troubleshooting Workup and Purification:
-
Ensure Complete Precipitation: After the reaction, pouring the mixture into ice-cold water is crucial for maximizing the precipitation of the acetanilide product.[9][28] Stirring vigorously during this step helps to form fine crystals that are easier to filter.
-
Optimize Recrystallization:
-
Solvent Choice: Water is a common and effective solvent for recrystallizing acetanilide, as acetanilide is sparingly soluble in cold water but much more soluble in hot water.[11][27] For certain substituted anilines, a mixed solvent system (e.g., ethanol/water) might be necessary.[4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product to avoid losing a significant portion of the product in the filtrate upon cooling.[11][29]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath.[11] This promotes the formation of larger, purer crystals.
-
-
Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities without dissolving a significant amount of the product.[11]
-
Decolorization: If the crude product is colored, activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities.[2][29][30] The charcoal is then removed by hot filtration.
Experimental Protocol: Recrystallization of Acetanilide
-
Place the crude acetanilide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture to boiling while stirring to dissolve the solid.[11]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[29]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Collect the purified crystals by vacuum filtration, washing them with a small portion of ice-cold solvent.[27]
-
Dry the crystals thoroughly before determining the final yield and melting point.
Visualizing the Process
Reaction Mechanism
The acetylation of aniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetic anhydride.
Caption: Mechanism of Aniline Acetylation.
Troubleshooting Workflow
When faced with a low yield, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low yield.
References
-
Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]
-
Cerritos College. Purification of Impure Acetanilide. [Link]
-
Scribd. Acetanilide Purification Guide. [Link]
-
JoVE. Video: Recrystallization - Procedure. [Link]
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Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- Unknown Source.
-
Wikipedia. Acetic anhydride. [Link]
-
ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. [Link]
-
YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
ResearchGate. Mechanism of aniline acetylation reaction (Koreeda, 2011). [Link]
-
Quora. Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]
-
Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question... [Link]
-
Resonance. A Convenient Laboratory Preparation of Acetanilide. [Link]
-
YouTube. acetylation aniline. [Link]
-
Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. [Link]
-
Infinity Learn. Aniline on acetylation gives. [Link]
-
ResearchGate. Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. [Link]
-
Chemistry LibreTexts. 21.5: Chemistry of Acid Anhydrides. [Link]
- Unknown Source.
-
Journal of the Chemical Society B. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]
-
Pearson. Propose a mechanism for the reaction of acetic anhydride with water. [Link]
-
YouTube. Hydrolysis of Acetic anhydride Reaction. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Chemical Engineering Education. KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. [Link]
-
Quora. Why is aniline more reactive than acetanilide?. [Link]
-
Sarthaks eConnect. Give reasons for the following (a) Acetylation of aniline reduces its activation effect. (b) CH_(3)NH_(2) is more basiic than. [Link]
-
Slideshare. An Eco friendly and Simple Route to Synthesis of Acetanilide from Aniline. [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]
-
askIITians. Why is acetylation performed before nitration of aniline?. [Link]
-
Quora. During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]
-
Sciencemadness Discussion Board. question an N-acetylation of aniline, using aspirin. [Link]
-
Filo. Acetylation of aniline reduces its activation effect. [Link]
-
ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]
-
YouTube. Effect of Substituents on the Basicity of Anilines. [Link]
-
Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]
-
YouTube. Acetylation of aniline. [Link]
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- 6. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
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- 8. ymerdigital.com [ymerdigital.com]
- 9. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
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- 20. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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- 23. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
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- 25. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 27. Video: Recrystallization - Procedure [jove.com]
- 28. chem.libretexts.org [chem.libretexts.org]
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- 30. scribd.com [scribd.com]
Technical Support Center: Purification of N-(2-Methoxy-4-nitrophenyl)acetamide
This guide provides in-depth troubleshooting and practical solutions for common challenges encountered during the purification of N-(2-Methoxy-4-nitrophenyl)acetamide. Designed for researchers and drug development professionals, this document synthesizes established chemical principles with field-proven methodologies to ensure the reliable isolation of a high-purity final product.
Section 1: Understanding the Synthetic Landscape and Impurity Profile
A robust purification strategy begins with a thorough understanding of the potential impurities that can arise from the synthetic route. The most common industrial synthesis for this compound involves a two-step process: the acetylation of o-aminoanisole, followed by a regioselective nitration.[1] An alternative approach involves the direct acetylation of 4-methoxy-2-nitroaniline.[2][3] Both pathways can introduce specific impurities that must be addressed.
FAQ: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is directly linked to the synthetic pathway and reaction conditions. Based on common synthetic routes, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials:
-
Isomeric Byproducts:
-
N-(2-Methoxy-5-nitrophenyl)acetamide & N-(2-Methoxy-6-nitrophenyl)acetamide: The nitration of N-(2-methoxyphenyl)acetamide is directed by both the activating methoxy group and the ortho-para directing, deactivating acetamido group. While the 4-nitro isomer is the major product, small quantities of other positional isomers can form, which are often difficult to separate due to similar physicochemical properties.
-
-
Products of Hydrolysis:
-
Over-Nitrated Species:
-
Under aggressive nitrating conditions, dinitro- or trinitro- derivatives of the phenyl ring can form, leading to highly colored and often difficult-to-remove impurities.
-
The diagram below illustrates the primary synthesis pathway and the points at which key impurities are introduced.
Sources
- 1. This compound | 93-27-6 [chemicalbook.com]
- 2. Buy this compound | 93-27-6 [smolecule.com]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization Solvent Selection for Nitrophenylacetamides
Welcome to the technical support center for the purification of nitrophenylacetamides. This guide is structured to provide direct, actionable solutions to common challenges encountered during the recrystallization process. As researchers and drug development professionals, you understand that achieving high purity is paramount. Recrystallization is a powerful technique, but its success hinges critically on the selection of an appropriate solvent system.
This center is divided into two main sections: a Troubleshooting Guide to address specific experimental issues as they arise, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common hurdles faced during the recrystallization of nitrophenylacetamides.
Q1: My nitrophenylacetamide sample won't dissolve in the hot solvent, even after adding a large volume. What's happening?
A1: This is a classic case of selecting a solvent with insufficient dissolving power for your compound at elevated temperatures. An ideal recrystallization solvent should dissolve the solute completely at its boiling point.[1][2]
-
Causality: Nitrophenylacetamides possess a polar amide group and a nitro group, along with a less polar aromatic ring. The overall polarity is significant. If you've chosen a nonpolar solvent like hexane or toluene, it's unlikely to have strong enough intermolecular interactions (like dipole-dipole or hydrogen bonding) to overcome the crystal lattice energy of your compound, even when hot.
-
Immediate Action:
-
Switch Solvents: Your starting solvent is unsuitable. Refer to the Solvent Selection Table for Nitrophenylacetamides below. A more polar solvent like ethanol, methanol, or acetone is a much better starting point.[3] For nitrophenylacetamide derivatives, polar solvents such as ethanol and water, or a mixture of the two, are often effective.[4]
-
Consider a Solvent Pair: If you've already added a significant amount of the "poor" solvent, you can try to salvage the experiment by adding a "good" (more polar) solvent in which your compound is highly soluble, even at room temperature.[5] Add the good solvent dropwise to the hot mixture until the solid just dissolves. This creates a mixed solvent system for recrystallization.[5]
-
Q2: My compound dissolved perfectly, but upon cooling, it separated as an oily liquid instead of forming crystals. How do I fix this "oiling out"?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solute.[6][7] The compound comes out of solution as a liquid (the "oil") rather than a solid crystal lattice. This is undesirable because oils tend to trap impurities.[6]
-
Causality: This is common for compounds with lower melting points or when the solution is too concentrated.[7] The high concentration of the solute depresses its melting point, making it more likely to separate as a liquid.
-
Troubleshooting Steps:
-
Reheat and Dilute: Warm the flask to re-dissolve the oil.[8] Add a small amount (10-20% more) of the hot solvent to dilute the solution slightly.[7][9] This lowers the saturation temperature, hopefully to a point below the compound's melting point.
-
Slow Down Cooling: Rapid cooling encourages oiling out.[8] Once the oil is redissolved, allow the flask to cool much more slowly. You can do this by leaving it on a warm (but turned off) hotplate or by insulating the flask with paper towels.[8][9]
-
Scratch and Seed: Vigorously scratching the inside of the flask at the liquid's surface with a glass rod can create nucleation sites that initiate crystallization.[6][8] If you have a pure crystal of your compound (a "seed crystal"), adding a tiny speck to the cooled solution can also induce proper crystal growth.[10]
-
Q3: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
A3: This situation arises from one of two primary causes: either you've used too much solvent, or the solution is supersaturated and requires a trigger to begin crystallization.[7][8]
-
Causality: If the solution is not saturated at the lower temperature, there is no thermodynamic driving force for crystallization.[10] Alternatively, a supersaturated solution lacks a nucleation point to begin crystal formation.[8]
-
Solutions:
-
Check for Saturation: The most common reason for no crystal formation is using too much solvent.[8][10] To fix this, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[7][9] Periodically remove it from the heat and allow it to cool to see if crystals form.
-
Induce Crystallization: If you are confident the solution is saturated, you need to induce nucleation.
-
Scratching: Use a glass stirring rod to scratch the inner surface of the flask just below the meniscus.[10] The microscopic scratches provide a surface for the first crystals to form.
-
Seeding: Add a single, tiny "seed crystal" of the pure compound.[10] This acts as a template for crystal growth.
-
Ultra-Cooling: Sometimes, cooling in a dry ice/acetone bath can initiate crystallization, but this should be done cautiously as it can lead to very small crystals that trap impurities.[6]
-
-
Q4: I got a very low yield of crystals. Where did my product go?
A4: A low yield is typically due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.[9][10]
-
Causality: Recrystallization is an equilibrium process. Even in a "poor" cold solvent, your compound will have some finite solubility.[10] Using the absolute minimum amount of hot solvent is key to maximizing recovery.[5][10]
-
Preventative Measures & Recovery:
-
Use Minimum Solvent: During the dissolution step, add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves.[11]
-
Avoid Premature Filtration: If you perform a hot filtration to remove insoluble impurities, ensure the solution doesn't cool and crystallize in the funnel. Use a stemless funnel and keep the solution near its boiling point.[6] Using a slight excess of solvent before hot filtration and then boiling it off is a common strategy.[7]
-
Check the Mother Liquor: If you still have the filtrate (mother liquor), you can try to recover more product by boiling off some of the solvent and re-cooling the solution.[9]
-
Frequently Asked Questions (FAQs)
Q1: What makes a solvent "good" for recrystallizing nitrophenylacetamides?
A1: A good solvent for recrystallization must satisfy several key criteria.[12] The most important principle is that the compound of interest should be highly soluble in the hot solvent but poorly soluble in the same solvent when cold.[1][2]
-
Key Characteristics:
-
Temperature-Dependent Solubility: A steep solubility curve is ideal.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[1]
-
Chemical Inertness: The solvent must not react with your nitrophenylacetamide.[13]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.[13]
-
Q2: How does the position of the nitro group (ortho-, meta-, para-) affect solvent choice?
A2: The position of the nitro group significantly impacts the molecule's polarity, crystal packing, and potential for intramolecular hydrogen bonding, which in turn affects its solubility.
-
p-Nitrophenylacetamide: This isomer is highly symmetrical, which can lead to efficient crystal packing and lower solubility compared to the other isomers. It is often recrystallized from ethanol or ethanol/water mixtures.[14]
-
o-Nitrophenylacetamide: The proximity of the nitro and acetamide groups allows for potential intramolecular hydrogen bonding. This internal interaction can reduce the molecule's interaction with polar solvents, sometimes making it slightly less polar and more soluble in moderately polar solvents compared to the para isomer.
-
m-Nitrophenylacetamide: This isomer lacks the symmetry of the para-isomer and the potential for strong intramolecular hydrogen bonding of the ortho-isomer, often giving it intermediate solubility properties.
Because of these differences, a solvent system that works perfectly for one isomer may not be optimal for another. Always perform small-scale solubility tests.[1]
Q3: What is a mixed solvent system (solvent pair) and when should I use one?
A3: A mixed solvent system is used when no single solvent has the ideal solubility characteristics.[1] It consists of two miscible solvents: a "good" solvent in which your compound is very soluble, and a "bad" or "anti-solvent" in which your compound is poorly soluble.[15]
-
When to Use: You should use a solvent pair when you cannot find a single solvent that dissolves your compound when hot but not when cold. For example, your compound might be extremely soluble in ethanol even when cold, and insoluble in water even when hot. Ethanol and water form an excellent solvent pair.
-
How to Use: The standard procedure is to dissolve the compound in the minimum amount of the hot "good" solvent.[15][16] Then, you add the "bad" solvent dropwise to the hot solution until it just starts to become cloudy (turbid).[15] This cloudiness indicates the point of saturation. A few more drops of the hot "good" solvent are then added to make the solution clear again before it is set aside to cool slowly.[15]
Q4: Can the crystalline form (polymorph) of my product change during recrystallization?
A4: Yes, this is a critical consideration in drug development. Polymorphism is the ability of a compound to exist in more than one crystal structure.[17][18] Different polymorphs can have different physical properties, including solubility, melting point, and bioavailability.[17][19]
-
Influence of Solvent: The choice of solvent, cooling rate, and temperature can all influence which polymorph crystallizes.[17] A solvent may stabilize a particular molecular conformation or favor a specific packing arrangement through interactions like hydrogen bonding.
-
Ostwald's Rule: Often, a less stable (metastable) polymorph will crystallize first because it is kinetically favored, and it may later convert to the more thermodynamically stable form.[18]
-
Controlling Polymorphism: If you need to obtain a specific polymorph, it is crucial to have a tightly controlled and reproducible recrystallization protocol, specifying the solvent, cooling profile, and agitation.[20]
Data & Protocols
Solvent Selection Table for Nitrophenylacetamides (Qualitative)
This table provides general solubility guidelines based on the principles of "like dissolves like." Experimental verification is essential.
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior with Nitrophenylacetamides | Suitability |
| Water | Very High | 100 | Very low solubility, even when hot. | Good as an "anti-solvent" in a pair.[4] |
| Ethanol | High | 78 | Good solubility when hot, lower when cold. | Excellent starting choice. [4][14] |
| Methanol | High | 65 | High solubility, may be too soluble when cold. | Good choice, may need a co-solvent.[21] |
| Acetone | Medium-High | 56 | Often very high solubility. | May be too effective, leading to low yield.[3] |
| Ethyl Acetate | Medium | 77 | Moderate solubility when hot. | Potential single solvent or "good" solvent. |
| Toluene | Low | 111 | Very low solubility. | Unlikely to be a good solvent. |
| Hexane | Very Low | 69 | Insoluble. | Can be used as an "anti-solvent". |
Diagram: Systematic Solvent Selection Workflow
Caption: A flowchart for systematic recrystallization solvent selection.
Experimental Protocol: Single-Solvent Recrystallization of p-Nitrophenylacetamide
This protocol outlines a standard procedure using ethanol.
-
Dissolution: Place the crude p-nitrophenylacetamide (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate to a gentle boil.
-
Add Minimum Hot Solvent: Carefully add the hot ethanol to the Erlenmeyer flask in small portions (1-2 mL at a time) while the flask is heated and stirred on the hot plate.[11] Continue adding just enough hot ethanol until all the solid has dissolved.[5]
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, sand), you must perform a hot filtration. To do this, add a slight excess of hot ethanol (~10% more) to prevent premature crystallization.[7] Place a stemless funnel with fluted filter paper over a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Boil off the excess solvent until the solution is saturated again (you may see the first hint of crystals forming).
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or folded towel).[2] Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[22]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[11][22]
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities.[10][11]
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to help them dry.[11] Then, transfer the crystals to a watch glass and allow them to air dry completely.
References
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). RSC Education. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]
-
Recrystallization Handout. (n.d.). Macalester College. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
-
Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved from [Link]
-
van de Streek, J., & Tkatchenko, A. (2016). Polymorphism (Chapter 14). In Industrial Crystallization. Cambridge University Press. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Crystal polymorphism. (n.d.). Wikipedia. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. Retrieved from [Link]
-
Controlling crystal polymorphism: from stability prediction to crystallization process design. (2025, August 6). ResearchGate. Retrieved from [Link]
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Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. (2025, December 12). ACS Publications. Retrieved from [Link]
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Recrystallization. (2013, September 9). YouTube. Retrieved from [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20). ResearchGate. Retrieved from [Link]
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Hines III, J. B., et al. (2022). data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals. Retrieved from [Link]
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Technical Support Center: Purifying N-(2-Methoxy-4-nitrophenyl)acetamide
Welcome to the technical support center for the purification of N-(2-Methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity, specifically addressing the common issue of colored impurities. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound yellow or brownish?
A: The coloration in crude this compound and similar aromatic nitro compounds is typically due to the presence of highly conjugated, chromophoric impurities. Potential sources include:
-
Oxidation byproducts: Aromatic amines and phenols are susceptible to air oxidation, which can form intensely colored impurities.
-
Residual starting materials: Unreacted 4-methoxy-2-nitroaniline can contribute to discoloration.
-
Side-reaction products: Nitration reactions can sometimes yield dinitro or other unwanted byproducts.[1][2]
-
Degradation: The compound itself may degrade slightly under harsh reaction or workup conditions (e.g., excessive heat or extreme pH).
Q2: What are the primary methods for removing these colored impurities?
A: The three most effective and commonly used techniques, in order of increasing complexity and resolving power, are:
-
Recrystallization: A fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent.
-
Activated Carbon (Charcoal) Treatment: An adsorptive method used in conjunction with recrystallization to specifically remove large, colored organic molecules.[3][4]
-
Column Chromatography: A powerful separation technique used when recrystallization is ineffective or when very high purity is required.[1][5]
Q3: How do I select the best purification method?
A: The choice depends on the impurity level, the required final purity, and the scale of your experiment.
-
For routine purification of mildly colored crude product: Start with Recrystallization . It is efficient and scalable.
-
If the product is intensely colored or remains colored after one recrystallization: Incorporate an Activated Carbon Treatment step before the cooling and crystallization phase.
-
If the product is contaminated with impurities of similar polarity or if recrystallization fails to improve purity: Use Column Chromatography for the most effective separation.[5][6]
Troubleshooting Guides: From Colored Crude to Pure Product
This section addresses specific problems you may encounter during the purification process.
Problem 1: My product is colored (yellow/brown) after the initial synthesis and isolation.
This is the most common starting point. The goal is to remove colored impurities while maximizing the recovery of the desired white or off-white crystalline product.
The following workflow provides a systematic approach to purification.
Caption: Decision workflow for purifying colored this compound.
Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound's solubility drops, and it crystallizes out, leaving the impurities behind in the "mother liquor."
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but sparingly soluble when cold. Based on literature for similar compounds, ethanol, methanol, or an aqueous ethanol mixture are excellent starting points.[7][8][9][10] A synthesis procedure specifically for this compound successfully used an aqueous solution for recrystallization.[7][8][9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding a large excess of solvent is the most common cause of low yield.[11][12][13]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals completely. An oven at low heat (e.g., 50-60 °C) or a vacuum desiccator can be used.
If the product remains colored after one recrystallization, activated carbon can be used. Its highly porous structure provides a vast surface area that adsorbs large, colored impurity molecules.[14][15][16]
Step-by-Step Protocol:
-
Follow steps 1-3 of the Recrystallization protocol above.
-
Cool Slightly: Once the solid is fully dissolved, remove the solution from the heat source and allow it to cool for 30-60 seconds. This prevents violent boiling when the carbon is added.
-
Add Carbon: Add a very small amount of activated carbon (decolorizing charcoal) to the hot solution – typically 1-2% of the solute's weight is sufficient. Using too much can adsorb your product and drastically reduce the yield.[11]
-
Reheat and Swirl: Gently swirl the mixture and bring it back to a boil for a few minutes to ensure maximum adsorption of impurities.
-
Hot Gravity Filtration: This is a critical step. You must filter the solution while hot to remove the carbon. Use a fluted filter paper in a stemless funnel. Pre-heating the funnel and receiving flask with hot solvent vapor can prevent premature crystallization in the filter.[17]
-
Crystallize: The resulting clear, colorless filtrate is then allowed to cool as described in steps 4-8 of the Recrystallization protocol.
Problem 2: My yield is very low after recrystallization.
Low recovery is a frustrating but common issue. It is almost always a correctable procedural problem.[18]
Initial Diagnosis:
-
Excess Solvent: The most frequent cause is using too much solvent during the dissolution step.[11][12][13] The compound remains dissolved in the mother liquor even after cooling.
-
Premature Crystallization: The product crystallized during a hot filtration step (if performed).
-
Incomplete Precipitation: The solution was not cooled sufficiently or for long enough.
-
Excessive Washing: Too much cold solvent was used to wash the final crystals, redissolving some of the product.[12]
Troubleshooting Steps:
-
Check the Mother Liquor: If you still have the filtrate, try placing a drop on a watch glass and letting it evaporate. A significant solid residue indicates a large amount of product was lost.
-
Recover the Product: If significant product is in the mother liquor, you can recover it by boiling off a portion of the solvent to re-concentrate the solution and then repeating the cooling process. This is known as collecting a "second crop" of crystals.[11]
-
Optimize the Protocol: For the next attempt, be meticulous about adding the minimum amount of boiling solvent needed to dissolve the crude product.[12] Performing a small-scale solubility test first can help estimate the required volume.[18]
| Solvent | Boiling Point (°C) | Suitability for Recrystallization of Nitro-Aryl Compounds[19] |
| Ethanol | 78 | Excellent: Good solvency when hot, poor when cold. Volatile and easy to remove. |
| Methanol | 65 | Very Good: Similar to ethanol but more volatile. |
| Water | 100 | Good (often in a mix): Excellent for highly polar compounds. Can be used if product is very soluble in hot water.[7][8][9][10] |
| Ethanol/Water | Variable | Excellent (Co-solvent): Allows for fine-tuning of polarity to achieve ideal solubility differential. |
| Ethyl Acetate | 77 | Good: A versatile solvent, often used in chromatography as well. |
Problem 3: The product separated as an oil instead of crystals ("Oiling Out").
"Oiling out" occurs when the solute comes out of solution above its melting point, forming liquid droplets instead of a solid crystal lattice.[20] This is problematic because the oil often traps impurities, defeating the purpose of purification.[20][21]
Initial Diagnosis:
-
High Impurity Level: Impurities can significantly depress the melting point of your compound.[11][21][22]
-
Low Melting Point: The compound's melting point may be naturally lower than the boiling point of the solvent.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.[22]
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the solute.[21]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the oiled-out mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[11][17][22]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[12][17] Adding a tiny "seed crystal" of pure product can also initiate crystallization.[23]
-
Change Solvents: If oiling persists, the solvent system may be unsuitable. Try a different solvent or a co-solvent pair (e.g., dissolve in a good solvent like ethanol, then slowly add a poor solvent like water until the solution becomes faintly cloudy, then reheat to clarify and cool slowly).
Advanced Purification: Column Chromatography
When recrystallization is insufficient, column chromatography provides superior separation based on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).[5] For aromatic nitro compounds, this is a highly effective technique.[1][24][25]
Caption: General workflow for purification by column chromatography.
Brief Protocol Outline:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate) is common. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your compound.
-
Packing: Pack the column with a slurry of silica gel in the initial, nonpolar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it carefully onto the top of the silica gel.
-
Elution and Collection: Run the mobile phase through the column, collecting the eluting liquid in separate test tubes (fractions). Impurities will travel at different rates than the desired product.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified compound.
References
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]
-
OozeChem. Activated Carbon For Decolorization. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
- Google Patents. Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
Wikipedia. Activated carbon. Retrieved from [Link]
-
Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]
-
University of California, Los Angeles. Decolorizing carbon. Retrieved from [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
- Google Patents. Method of crystallizing nitro products.
-
California State University, Long Beach. Recrystallization. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
University of California, Irvine. Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Missouri S&T. Aromatic Nitro Compounds. Retrieved from [Link]
-
Sciencemadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]
-
University of York. Problems with Recrystallisations. Retrieved from [Link]
-
SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2024, March 12). Recrystallisation and Yield. Retrieved from [Link]
-
Biocyclopedia. Problems in recrystallization. Retrieved from [Link]
-
International Union of Crystallography. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]
-
University of Rochester. Solvents for Recrystallization. Retrieved from [Link]
-
PubMed Central. (2022, March 23). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2022, March 23). (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
IUCr Journals. (2022, March 10). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
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"handling and storage of N-(2-Methoxy-4-nitrophenyl)acetamide to prevent degradation"
Welcome to the dedicated technical support guide for N-(2-Methoxy-4-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage. This guide provides in-depth technical information and practical troubleshooting advice to prevent degradation and ensure reliable experimental outcomes.
Introduction
This compound is a nitroaromatic compound that serves as a key intermediate in various synthetic pathways. The presence of the nitro, methoxy, and acetamide functional groups contributes to its utility but also introduces specific stability considerations. Understanding and controlling the factors that can lead to its degradation are paramount for its effective use in research and development. This guide will walk you through the essential aspects of handling, storage, and troubleshooting to maintain the compound's purity and performance.
Core Principles of Stability
The stability of this compound is primarily influenced by three main factors: temperature, light, and chemical environment . The nitroaromatic system is susceptible to degradation under harsh conditions, and the acetamide linkage can be prone to hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. A storage temperature of 0-5°C is advisable to minimize the rate of potential degradation reactions. The compound should be protected from moisture and light to prevent hydrolysis and photodegradation, respectively.
Q2: What are the visual signs of degradation?
A2: this compound is typically a pale yellow crystalline solid.[1] A noticeable change in color, such as darkening to a brown or reddish hue, can be an initial indicator of degradation. The appearance of a sticky or oily residue may also suggest the presence of impurities or degradation products.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis of the acetamide group, especially in acidic or basic solutions. If you need to prepare solutions for your experiments, they should be made fresh and used promptly. If short-term storage in solution is unavoidable, use an anhydrous, aprotic solvent and store at a low temperature.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways are anticipated to be:
-
Hydrolysis: The acetamide bond can be cleaved under acidic or basic conditions to yield 2-methoxy-4-nitroaniline and acetic acid.
-
Photodegradation: Like many nitroaromatic compounds, it is susceptible to degradation upon exposure to UV or visible light.[2][3][4] This can lead to complex reactions, including the reduction of the nitro group or cleavage of the aromatic ring.
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo exothermic decomposition.[2]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.[3][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly low yield in a reaction. | Degradation of the starting material. | 1. Verify Purity: Analyze the purity of your this compound stock using HPLC. 2. Review Storage: Confirm that the compound has been stored under the recommended cool, dry, and dark conditions. 3. Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the compound. |
| Appearance of new, unidentified peaks in my chromatogram. | Formation of degradation products. | 1. Characterize Impurities: Use LC-MS to determine the mass of the unknown peaks. This can help identify potential degradation products like 2-methoxy-4-nitroaniline (from hydrolysis). 2. Perform Forced Degradation Study: To confirm the identity of degradation products, subject a small sample of the pure compound to heat, acid, base, and light to see if the unknown peaks are generated. |
| The compound has changed color from pale yellow to dark brown. | Significant degradation has occurred. | 1. Assess Purity: Use HPLC or another suitable analytical method to determine the purity of the material. 2. Consider Purification: If the purity is compromised but still usable, consider recrystallization to purify the compound. 3. Discard if Necessary: If the degradation is extensive, it is best to discard the material and obtain a fresh supply to ensure the integrity of your experimental results. |
| Inconsistent results between experimental runs. | Inconsistent quality of the starting material or degradation during the experiment. | 1. Standardize Handling: Ensure that the compound is handled consistently in each experiment, minimizing its exposure to light and heat. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment. 3. Monitor Purity: Regularly check the purity of your stock material, especially if the container has been opened multiple times. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[1]
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to separate compounds with a wide range of polarities. For example, a gradient of 20% to 80% acetonitrile over 20 minutes can be effective. A small amount of acid (e.g., 0.1% phosphoric acid) is often added to improve peak shape.[1]
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject a suitable volume of the sample solution (e.g., 10 µL).
-
Run the gradient method and monitor the chromatogram at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound can be estimated by the area percentage of the main peak relative to the total area of all peaks. The presence of significant secondary peaks may indicate impurities or degradation.
Visualization of Degradation and Troubleshooting
Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting issues related to the compound's stability.
Sources
Technical Support Center: Synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide
Welcome to the dedicated technical support guide for the synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
The synthesis of this compound can be approached via two primary routes, each with its own set of potential side reactions:
-
Route A: Acetylation of 2-Methoxy-4-nitroaniline.
-
Route B: Nitration of N-(2-methoxyphenyl)acetamide.[1]
This guide is structured to address specific issues you might face in either pathway, providing clear, actionable solutions grounded in established chemical principles.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might ask when encountering issues in your synthesis.
Part 1: Troubleshooting for Route A (Acetylation of 2-Methoxy-4-nitroaniline)
This route involves the reaction of 2-Methoxy-4-nitroaniline with an acetylating agent like acetic anhydride or acetyl chloride.
Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?
Answer: A low yield with remaining starting material points to an incomplete reaction. Several factors could be at play:
-
Reagent Stoichiometry & Reactivity: The nucleophilicity of the amino group in 2-Methoxy-4-nitroaniline is significantly reduced by the electron-withdrawing effect of the nitro group. Ensure you are using a slight excess (1.1-1.2 equivalents) of a sufficiently reactive acetylating agent. Acetic anhydride is commonly used, often with glacial acetic acid as a solvent.[2][3] For less reactive anilines, acetyl chloride can be a more potent alternative, though it requires careful handling due to its reactivity with moisture.[4]
-
Reaction Time and Temperature: While some acetylations are rapid at room temperature, the reduced nucleophilicity of your substrate may require heating or extended reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed. A literature procedure for a similar compound, N-(4-Methoxy-2-nitrophenyl)acetamide, reports a reaction time of 18 hours at room temperature.[5][6]
-
Catalyst/Base: In reactions using acetyl chloride, a base such as pyridine is typically required to neutralize the HCl byproduct.[4][7] For reactions with acetic anhydride, adding a small amount of a catalyst like sulfuric acid can sometimes accelerate the reaction, though this can also increase the risk of side reactions.
Question 2: My final product is a dark brown or tarry substance, not the expected pale yellow crystals. How can I prevent this?
Answer: The dark coloration is a classic sign of oxidation. Anilines, even deactivated ones, are susceptible to air oxidation, which produces highly colored polymeric impurities.[8]
-
Causality: The starting 2-Methoxy-4-nitroaniline may have oxidized during storage or the reaction itself.
-
Preventative Measures:
-
Use High-Purity Starting Material: If your aniline starting material is already dark, consider purifying it by recrystallization or column chromatography before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric oxygen.
-
Addition of Zinc Dust: In some aniline acetylation procedures, a small amount of zinc dust is added. The zinc acts as a reducing agent, preventing the oxidation of the aniline during the reaction.[9]
-
-
Remediation: The colored impurities can often be removed during purification. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or an aqueous solution) is highly effective.[2][6] Treating the crude product solution with activated charcoal before filtration can also help adsorb colored impurities.
Question 3: I've isolated my product, but I suspect it's hydrolyzing back to the starting material during workup or storage. Is this possible?
Answer: Yes, amide hydrolysis is a significant potential side reaction, especially under harsh pH and temperature conditions.[10]
-
Mechanism: The amide bond can be cleaved by reaction with water, a process that is catalyzed by both acid and base, particularly with heating.[11][12][13]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct attack of a hydroxide ion on the carbonyl carbon initiates the cleavage.
-
-
Troubleshooting Steps:
-
Neutral Workup: During workup, avoid washing with strong acids or bases. If an acid or base wash is necessary, perform it quickly and at low temperatures (e.g., on an ice bath). Neutralize the solution promptly afterward.
-
Thorough Drying: Ensure the final product is completely dry before storage. Residual acid or base in the presence of moisture can catalyze hydrolysis over time.
-
Appropriate Storage: Store the purified, dry product in a tightly sealed container in a cool, dark, and dry place.
-
Part 2: Troubleshooting for Route B (Nitration of N-(2-methoxyphenyl)acetamide)
This route involves an electrophilic aromatic substitution reaction, which is prone to issues with regioselectivity and over-reaction.
Question 4: My product is a mixture of isomers. How can I improve the selectivity for the desired 4-nitro product?
Answer: The formation of multiple isomers is the most common side reaction in this route. The outcome is dictated by the directing effects of the two substituents on the ring: the acetamido group (-NHCOCH₃) and the methoxy group (-OCH₃).
-
Directing Effects Explained:
-
Both the acetamido and methoxy groups are ortho, para-directing activators.[14]
-
The methoxy group is a stronger activating group than the acetamido group.
-
The acetamido group at position 1 directs to positions 4 (para) and 6 (ortho).
-
The methoxy group at position 2 directs to positions 5 (para, relative to the methoxy group) and 3 (ortho, relative to the methoxy group).
-
The desired product requires nitration at the 4-position, which is para to the stronger directing acetamido group. However, steric hindrance from the adjacent methoxy group can influence this, and substitution at other activated positions (like position 5) is a competing reaction.
-
-
Controlling Regioselectivity:
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is critical.[14] Lower temperatures increase the selectivity for the thermodynamically favored product and reduce the rate of side reactions.
-
Slow Reagent Addition: Add the nitrating mixture (concentrated HNO₃ in H₂SO₄) dropwise to the solution of N-(2-methoxyphenyl)acetamide with vigorous stirring. This maintains a low concentration of the powerful nitronium ion (NO₂⁺) electrophile at any given moment, which favors substitution at the most reactive site and minimizes side reactions.[14]
-
Question 5: I'm seeing evidence of a dinitro product in my mass spectrometry analysis. How did this happen?
Answer: The formation of dinitro compounds occurs when the reaction conditions are too harsh.[14]
-
Causality: The initial product, this compound, is less reactive than the starting material due to the deactivating nitro group. However, the ring is still activated by the methoxy and acetamido groups. Using an excess of the nitrating agent or allowing the temperature to rise significantly can provide enough energy to force a second nitration onto the ring.
-
Preventative Measures:
-
Strict Stoichiometry: Use a carefully measured amount of nitric acid, typically no more than 1.0-1.1 equivalents.
-
Maintain Low Temperature: As with controlling isomer formation, rigorous temperature control is essential to prevent this over-reaction.
-
Question 6: My reaction mixture turned black, and I isolated a complex mixture that seems to include 2-methoxy-4-nitroaniline. What could cause this?
Answer: This indicates two potential side reactions occurring simultaneously: oxidation and hydrolysis.
-
Oxidation: The nitrating mixture is a powerful oxidizing agent. If the temperature is not controlled, it can oxidize the aromatic ring, leading to charring and the formation of complex, dark-colored byproducts.[8]
-
Hydrolysis of the Acetamide: The strongly acidic conditions of the nitration (concentrated H₂SO₄) can catalyze the hydrolysis of the acetamido group back to a primary amine.[13] This forms 2-methoxyaniline in the reaction flask.
-
Consequences of Hydrolysis: Direct nitration of anilines is notoriously problematic. The amino group is protonated in the strong acid to form an anilinium ion (-NH₃⁺), which is a meta-director. This can lead to the formation of N-(2-Methoxy-5 -nitrophenyl)acetamide (if nitration happens after hydrolysis) and other isomers. Furthermore, the free amine is highly susceptible to oxidation by the nitric acid, contributing to the dark coloration.[15]
-
Key Experimental Protocols & Data
Protocol: Acetylation of 2-Methoxy-4-nitroaniline (Route A)
This protocol is adapted from a reliable synthesis of a closely related isomer and represents a standard approach for this transformation.[6]
-
Dissolution: In a round-bottom flask, dissolve 2-Methoxy-4-nitroaniline (1.0 eq) in a suitable volume of glacial acetic acid (e.g., ~10 mL per gram of aniline).
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction may take several hours to reach completion (a literature example suggests 18 hours).[6]
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice-cold water with stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Purification: Dry the crude product. For purification, recrystallize the solid from a suitable solvent, such as an aqueous ethanol solution, to yield pale yellow crystals of this compound.[2][6]
Table 1: Potential Side Products and Impurities
| Compound Name | Structure | Molecular Weight ( g/mol ) | Notes |
| Starting Material (Route A) | |||
| 2-Methoxy-4-nitroaniline | ![]() | 168.15 | Unreacted starting material. More polar than the product on TLC. |
| Starting Material (Route B) | |||
| N-(2-methoxyphenyl)acetamide | ![]() | 165.19 | Unreacted starting material. |
| Side Products (Route A) | |||
| N,N-diacetyl-2-methoxy-4-nitroaniline | ![]() | 252.22 | From over-acetylation. Less polar than the desired product.[16] |
| Side Products (Route B) | |||
| N-(2-Methoxy-5-nitrophenyl)acetamide | ![]() | 210.19 | Common regioisomer from nitration. |
| N-(2-Methoxy-6-nitrophenyl)acetamide | ![]() | 210.19 | Regioisomer from nitration. |
| Dinitro- N-(2-methoxyphenyl)acetamide | ![]() | 255.18 | From over-nitration under harsh conditions. |
(Note: Generic images are used for illustrative purposes.)
Visualized Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing issues in your synthesis.
Caption: Mechanism of acid-catalyzed amide hydrolysis.
References
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023). Available at: [Link]
-
How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange. (2018). Available at: [Link]
-
Amide Chemistry. (2020). Chemistry LibreTexts. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (2022). National Center for Biotechnology Information. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). International Union of Crystallography. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019). Available at: [Link]
-
the hydrolysis of amides - Chemguide. (n.d.). Available at: [Link]
-
data reports N-(4-Methoxy-2-nitrophenyl)acetamide - IUCr Journals. (2022). Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020). Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
(PDF) N-(4-Methoxy-2-nitrophenyl)acetamide - ResearchGate. (2022). Available at: [Link]
-
Acylation of Aniline Explained - Pearson. (n.d.). Available at: [Link]
-
Acetylation of Aniline | PDF | Cooking, Food & Wine | Science & Mathematics - Scribd. (n.d.). Available at: [Link]
-
Acetylation reaction of aniline to acetanilide. (n.d.). Available at: [Link]
-
Protection of Aniline Derivatives - YouTube. (2015). Available at: [Link]
-
Acetylation of aniline - YouTube. (2020). Available at: [Link]
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022). Available at: [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring the Synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide
Welcome to the technical support resource for the synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers and drug development professionals to provide clear, actionable solutions for monitoring reaction progress and troubleshooting common experimental challenges. The synthesis, typically an acetylation of 2-methoxy-4-nitroaniline, is straightforward but requires careful monitoring to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to monitor the progress of my acetylation reaction in real-time? A1: The most practical and widely used method for real-time, qualitative monitoring is Thin Layer Chromatography (TLC).[1] It allows you to quickly visualize the consumption of the starting material (2-methoxy-4-nitroaniline) and the formation of the product, this compound. The key is the polarity difference: the starting aniline is significantly more polar than the resulting acetamide. This causes the product to have a higher Rf value (travel further up the TLC plate) than the starting material.
Q2: How do I interpret the results from my TLC plate? A2: A properly run TLC will have three lanes: a spot of your starting material (SM), a spot of the reaction mixture (RM), and a "co-spot" containing both.
-
Reaction Start (t=0): The RM lane will show a single spot corresponding to your starting material.
-
During Reaction: The RM lane will show two spots: a diminishing spot for the SM and a growing spot for the product at a higher Rf.
-
Reaction Completion: The RM lane will show only the product spot, with the starting material spot having completely disappeared.[1] The reaction is considered complete when the starting aniline spot is no longer visible.
Q3: When should I use a more advanced technique like HPLC? A3: High-Performance Liquid Chromatography (HPLC) is best employed for quantitative analysis after the reaction is complete or during optimization studies.[2] It is excellent for:
-
Determining Purity: Accurately quantifying the percentage of your desired product versus any impurities.
-
Detecting Isomers: Separating and quantifying any positional isomers that may have been present in the starting material or formed as byproducts.[3]
-
Method Development: Establishing a baseline for reaction efficiency when optimizing conditions like temperature or reaction time. A standard approach is to use a reversed-phase C18 column.[2]
Q4: My final product is a pale yellow solid. How can I confirm its identity and purity? A4: A combination of techniques is required for full characterization:
-
Melting Point: Compare the experimental melting point to the literature value (153-154 °C).[4] A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy: ¹H NMR is definitive for structure confirmation. You can compare the resulting spectrum to literature data to ensure all peaks corresponding to the product are present and correctly shifted.[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
-
FTIR Spectroscopy: Can confirm the presence of key functional groups, such as the amide C=O and N-H stretches.[7]
Visual Workflow for Synthesis and Monitoring
The following diagram outlines the general workflow for the synthesis and subsequent monitoring of this compound.
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Guide
This table addresses common issues encountered during the synthesis and monitoring process.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Incomplete Reaction (Significant starting material remains on TLC after expected time) | 1. Insufficient Reaction Time/Temp: The reaction may be sluggish at room temperature.[1] 2. Inactive Acetylating Agent: Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. | 1. Extend Reaction Time: Continue stirring and monitor via TLC every hour. 2. Apply Gentle Heat: Increase the temperature to 50-60°C to increase the reaction rate.[1] 3. Use Fresh Reagent: Use a newly opened bottle of acetic anhydride or distill it before use. |
| Low Product Yield | 1. Incomplete Reaction: See above. 2. Product Loss During Workup: The product may have some solubility in the aqueous workup mixture.[1] 3. Product Loss During Purification: Using too much recrystallization solvent will cause the product to remain in the mother liquor. | 1. Ensure Reaction Completion: Do not proceed to workup until TLC shows no starting material. 2. Optimize Precipitation: Ensure the ice-water mixture is very cold to minimize product solubility. 3. Optimize Recrystallization: Use the minimum amount of hot solvent required to dissolve the crude product. Cool slowly to maximize crystal formation. |
| Multiple Spots on TLC (Besides SM and Product) | 1. Impurities in Starting Material: The initial 2-methoxy-4-nitroaniline may contain positional isomers or other impurities.[1][3] 2. Side Reactions: Although less common, di-acylation can occur under harsh conditions, or the product could begin to hydrolyze during a long, heated reaction.[8][9] | 1. Purify Starting Material: Recrystallize the starting aniline before the reaction. 2. Confirm Impurity Identity: If possible, isolate and characterize the byproduct. 3. Modify Conditions: Avoid excessive heating or prolonged reaction times once the starting material is consumed to prevent degradation. |
| Product "Oils Out" During Recrystallization | 1. High Impurity Level: Impurities can depress the melting point of the mixture, causing it to melt in the hot solvent instead of dissolving.[1] 2. Inappropriate Solvent: The solvent may not be ideal for your product's solubility profile. | 1. Attempt Column Chromatography: Purify a small batch via column chromatography to obtain a seed crystal and remove the bulk of impurities. 2. Change Solvent System: Experiment with different solvents or solvent pairs (e.g., ethanol/water).[3][7] |
| Shifting HPLC Retention Times | 1. Inconsistent Mobile Phase: Small variations in the solvent ratio can cause shifts. 2. Column Temperature Fluctuation: Ambient temperature changes can affect retention. 3. Column Degradation: The stationary phase may be degrading. | 1. Prepare Fresh Mobile Phase: Prepare mobile phase accurately and fresh for each analysis sequence.[2] 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[2] 3. Use a Guard Column: A guard column can protect the analytical column and extend its lifetime. |
Troubleshooting Logic Based on TLC Analysis
When an issue arises, your TLC plate is the first diagnostic tool. The following decision tree illustrates a logical approach to troubleshooting based on the TLC results.
Caption: Decision-making workflow based on TLC analysis results.
Detailed Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
-
Preparation: Prepare a TLC developing chamber with a suitable mobile phase. A common system for this transformation is 30-50% Ethyl Acetate in Hexanes. Place a piece of filter paper in the chamber to ensure saturation.
-
Spotting: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "RM" (Reaction Mixture), and "Co" (Co-spot).
-
Dissolve a tiny amount of your starting 2-methoxy-4-nitroaniline in a few drops of ethyl acetate. Use a capillary tube to spot this on the "SM" and "Co" lanes.
-
Using a separate capillary, take a small aliquot from your reaction mixture and spot it on the "RM" and "Co" lanes.
-
-
Development: Place the spotted TLC plate in the developing chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic rings of both the starting material and product should be UV-active. Circle the visible spots with a pencil.
-
Analysis: Compare the spots. The reaction is complete when the lower Rf spot in the "RM" lane is absent.[1]
Protocol 2: Sample Preparation for HPLC Analysis
-
Stock Solution: Accurately weigh approximately 10 mg of your crude or purified product into a 10 mL volumetric flask. Dissolve the sample in HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[2]
-
Working Solution: Dilute the stock solution to a suitable concentration for your detector (e.g., 0.1 mg/mL or 100 µg/mL). This can be done by transferring 1 mL of the stock solution to a new 10 mL volumetric flask and diluting to the mark with your mobile phase.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
-
Injection: The sample is now ready for injection into the HPLC system. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water.[10][11]
Protocol 3: Sample Preparation for ¹H NMR Spectroscopy
-
Sample Weighing: Weigh 5-10 mg of your dry, purified product directly into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. A brief sonication can aid dissolution if needed.
-
Analysis: The sample is now ready for analysis in the NMR spectrometer. The resulting spectrum can be compared with literature data to confirm the chemical structure.[6][12]
References
- Benchchem. (n.d.). preventing byproduct formation in aniline reactions.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Technical Support Center: Optimizing Acetamide Hydrolysis.
- Chemistry Stack Exchange. (2024). Synthesizing Acetamide from vinegar & ammonium solution.
- ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.
- Sciencemadness Discussion Board. (2010). Acetamide synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Patsnap Synapse. (2024). What is the mechanism of Acetamide?.
- YouTube. (2015). Acetamide.
- OICC Press. (n.d.). Supplementary Information.
- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Pearson. (n.d.). Acylation of Aniline Explained.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column.
- IUCr. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide.
- ResearchGate. (2022). (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.
- ChemicalBook. (2025). This compound | 93-27-6.
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- PMC - NIH. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.
- Semantic Scholar. (n.d.). [PDF] N-(4-Methoxy-2-nitrophenyl)acetamide.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Supporting Information - rsc.org. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
- Benchchem. (n.d.). HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide".
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
Sources
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- 5. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 6. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. rsc.org [rsc.org]
Technical Support Center: Troubleshooting N-(2-Methoxy-4-nitrophenyl)acetamide Solubility in Reaction Mixtures
Welcome to the technical support center for N-(2-Methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure your reactions proceed smoothly and efficiently.
Introduction: Understanding the Solubility Profile
This compound, with the molecular formula C₉H₁₀N₂O₄, is a valuable intermediate in various synthetic pathways, including pharmaceutical and materials science applications.[1] Its structure, featuring a substituted phenyl ring with methoxy, nitro, and acetamido groups, dictates its physicochemical properties and, consequently, its solubility. The compound is characterized as a pale yellow solid with a melting point in the range of 139.5-154 °C.[2][3] The presence of both polar (nitro, acetamido) and non-polar (phenyl ring, methoxy) functionalities results in moderate polarity, influencing its solubility in different solvents.
This guide will address common solubility issues encountered during reactions involving this compound and provide practical solutions based on established chemical principles and experimental evidence.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: Several factors can contribute to the poor solubility of this compound:
-
Inappropriate Solvent Choice: The "like dissolves like" principle is paramount. Given the compound's structure, solvents of intermediate polarity are often the most effective. Highly non-polar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water) may not be suitable on their own. Acetic acid is commonly used in its synthesis, indicating good solubility in this solvent.[1][4][5]
-
Low Temperature: Solubility is generally temperature-dependent. If the reaction is conducted at room temperature or below, the solubility of the compound may be limited.
-
Insufficient Solvent Volume: The concentration of the reactant may exceed its solubility limit in the chosen solvent volume.
-
Purity of the Compound: Impurities can sometimes affect the solubility of the main compound.
Q2: What are the best solvents for dissolving this compound?
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Good to Moderate | These solvents can engage in dipole-dipole interactions with the polar groups of the molecule. |
| Polar Protic | Acetic Acid, Ethanol, Methanol | Good to Moderate | Acetic acid is a proven solvent for this compound.[1][4][5] Alcohols can hydrogen bond with the nitro and acetamido groups, but the non-polar phenyl ring may limit high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity but lack hydrogen bonding capabilities. |
| Non-Polar | Toluene, Hexanes, Diethyl ether | Poor | The overall polarity of the molecule is too high for significant solubility in these solvents. |
This table provides general guidance. Experimental verification is crucial for specific applications.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, heating is a common and effective method to increase the solubility of most solid compounds. However, it is crucial to consider the thermal stability of this compound and other reactants in your mixture. The compound's melting point is reported to be between 139.5-154 °C.[2][3] Heating should be done cautiously and ideally under an inert atmosphere if the reactants are sensitive to oxidation. Always check the decomposition temperatures of all components in your reaction.
Q4: I'm performing a reduction of the nitro group. Why is the reaction sluggish or incomplete?
A4: In addition to inherent reactivity, poor solubility is a common culprit for incomplete or slow reduction reactions of aromatic nitro compounds.[7] If the this compound is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the mass transfer of the dissolved reactant to the catalyst or reducing agent. For catalytic hydrogenations (e.g., using Pd/C), ensuring the substrate is in solution is critical for efficient reaction.[8][9]
Troubleshooting Guide: Step-by-Step Solutions
If you are facing solubility issues with this compound in your reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps:
Step 1: Evaluate and Optimize the Solvent System
-
Rationale: The choice of solvent is the most critical factor influencing solubility.
-
Actionable Advice:
-
Consult the Solvent Table: Refer to the FAQ section for recommended solvents. If you are using a solvent with poor expected solubility, consider switching to a more suitable one.
-
Polar Aprotic Solvents: For many reactions, polar aprotic solvents like DMF, DMSO, or THF are excellent starting points.
-
Protic Solvents for Reductions: For catalytic hydrogenations, protic solvents like ethanol or acetic acid can be beneficial, not only for solubility but also for proton donation in the reaction mechanism.[9]
-
Step 2: Carefully Increase the Reaction Temperature
-
Rationale: Increasing the kinetic energy of the system can overcome the intermolecular forces in the crystal lattice, promoting dissolution.
-
Actionable Advice:
-
Gradual Heating: Gently warm the reaction mixture while stirring. A temperature of 50-80 °C is often sufficient to see a significant improvement in solubility without risking thermal decomposition.
-
Refluxing: If necessary and compatible with your reagents, heating to reflux can be employed. Always use a condenser to prevent solvent loss.
-
Monitor for Degradation: Be vigilant for any color changes that might indicate decomposition of your starting material or other reagents.
-
Step 3: Adjust the Reactant Concentration
-
Rationale: The amount of solute per unit of solvent may simply be too high.
-
Actionable Advice:
-
Increase Solvent Volume: The most straightforward approach is to add more solvent until the solid dissolves. Be mindful of how this dilution might affect your reaction kinetics.
-
Slow Addition: If the reaction allows, consider adding the this compound portion-wise to the heated solvent to maintain a concentration below the saturation point.
-
Step 4: Employ a Co-solvent System
-
Rationale: A mixture of two or more miscible solvents can fine-tune the polarity of the medium to better match the solute.
-
Actionable Advice:
-
Example System: For a reaction in a less polar solvent like toluene, adding a small amount of a polar aprotic co-solvent like DMF or THF can significantly enhance the solubility of this compound.
-
Protic Co-solvents: In catalytic hydrogenations where the substrate has low solubility in alcohols, a co-solvent like THF can be introduced.[9]
-
Determine the Optimal Ratio: Experiment with different ratios of the co-solvents to find the ideal balance for both solubility and reaction performance. Start with a small percentage (e.g., 5-10%) of the more polar solvent and gradually increase it.
-
Experimental Protocol: Standardized Solubility Determination
To systematically address solubility issues, it is beneficial to determine the approximate solubility of this compound in a few candidate solvents before running a large-scale reaction.
Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
A selection of solvents (e.g., ethanol, ethyl acetate, THF, DCM, toluene, water)
-
Small vials with caps
-
Stir plate and stir bars
-
Heating block or water bath
-
Analytical balance
Procedure:
-
Preparation:
-
Accurately weigh 10 mg of this compound into separate labeled vials.
-
-
Solvent Addition (Room Temperature):
-
To each vial, add the chosen solvent dropwise (e.g., 0.1 mL increments) while stirring.
-
Record the volume of solvent required to fully dissolve the solid.
-
If the solid does not dissolve after adding 2 mL of solvent, it can be considered sparingly soluble or insoluble at room temperature.
-
-
Heating:
-
For vials where the compound did not dissolve at room temperature, gently heat the mixture (e.g., to 50 °C) while stirring.
-
Observe if dissolution occurs upon heating.
-
-
Data Interpretation:
-
Calculate the approximate solubility in mg/mL for each solvent at each temperature.
-
Use this data to select the most appropriate solvent or co-solvent system for your reaction.
-
Caption: Experimental workflow for solubility determination.
Conclusion
Addressing the solubility of this compound is a critical step in ensuring successful and reproducible experimental outcomes. By systematically evaluating the solvent system, temperature, and concentration, researchers can overcome these challenges. This guide provides a framework for troubleshooting and a practical protocol for determining optimal solubility conditions. Always prioritize safety and consult the Safety Data Sheet (SDS) for all chemicals used.[10]
References
-
Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
-
Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. IUCr. [Link]
-
IUCr Journals. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
ChemSynthesis. N-(4-methoxy-2-nitrophenyl)acetamide. [Link]
-
MST.edu. Aromatic Nitro Compounds. [Link]
-
PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]
-
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NITRO COMPOUNDS. (2020, March 29). [Link]
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Nitro Compounds. [Link]
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Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. National Institutes of Health. [Link]
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ResearchGate. (2022, March 23). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of N-(2-Methoxy-4-nitrophenyl)acetamide
<Senior Application Scientist
Abstract
This guide provides a comprehensive, multi-technique approach to the structural confirmation of N-(2-Methoxy-4-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1][2] We move beyond simple data reporting to offer a comparative analysis of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By detailing the "why" behind experimental choices and presenting validation through orthogonal methods, this document serves as a practical resource for researchers, scientists, and drug development professionals, ensuring a high degree of confidence in structural elucidation.
Introduction: The Importance of Unambiguous Structural Verification
This compound (CAS 93-27-6) is a substituted acetanilide derivative with applications in medicinal chemistry and materials science.[2][3] Its molecular structure, featuring a methoxy, a nitro, and an acetamido group on a phenyl ring, presents a unique spectroscopic fingerprint.[2] Accurate structural confirmation is paramount, as even minor isomeric impurities can significantly impact downstream reactions and the pharmacological profile of resulting active pharmaceutical ingredients (APIs).
This guide will systematically compare the data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to provide a robust and self-validating confirmation of the target molecule's structure.
Molecular Structure and Key Features for Spectroscopic Interrogation
A foundational understanding of the molecule's structure is crucial for interpreting spectroscopic data. The key structural features of this compound that we aim to confirm are:
-
The presence and connectivity of the acetamido group (-NHCOCH₃).
-
The presence and position of the methoxy group (-OCH₃).
-
The presence and regiochemistry of the nitro group (-NO₂).
-
The substitution pattern on the aromatic ring.
Caption: Molecular structure of this compound.
Comparative Spectroscopic and Spectrometric Analysis
A multi-pronged analytical approach is essential for unambiguous structural confirmation. By comparing data from different techniques, we create a self-validating system where the strengths of one method compensate for the limitations of another.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR provides detailed information about the number, environment, and connectivity of protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak.
Data Interpretation and Comparison:
| Proton Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) (Literature) | Multiplicity | Integration | Rationale for Assignment |
| -NH (Amide) | 9.0 - 10.5 | ~10.18 | Singlet (broad) | 1H | The deshielding effect of the carbonyl group and potential for hydrogen bonding results in a downfield shift. Broadening is often observed due to quadrupole effects of the nitrogen atom.[4][5] |
| Ar-H (ortho to -NO₂) | 8.0 - 8.6 | ~8.59 | Doublet | 1H | The strong electron-withdrawing nature of the nitro group significantly deshields the ortho proton.[5] |
| Ar-H (para to -OCH₃) | 7.9 - 8.1 | ~7.97 | Doublet | 1H | Positioned ortho to the nitro group and meta to the methoxy group, this proton experiences deshielding. |
| Ar-H (ortho to -OCH₃) | 7.4 - 7.6 | ~7.43 | Doublet of doublets | 1H | This proton is shielded by the electron-donating methoxy group but deshielded by the nitro group. |
| -OCH₃ (Methoxy) | 3.8 - 4.0 | ~3.9 | Singlet | 3H | Protons on a carbon attached to an oxygen atom typically resonate in this region. |
| -CH₃ (Acetyl) | 2.0 - 2.3 | ~2.26 | Singlet | 3H | The protons of the acetyl group are deshielded by the adjacent carbonyl group.[5] |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR provides information about the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Similar to ¹H NMR.
Data Interpretation and Comparison:
| Carbon Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) (Literature) | Rationale for Assignment | | :--- | :--- | :--- | :--- | :--- | | C=O (Carbonyl) | 168 - 172 | ~168.9 | The carbonyl carbon is highly deshielded and appears significantly downfield.[5] | | Ar-C (attached to -OCH₃) | 145 - 155 | ~148-152 | The oxygen atom of the methoxy group strongly deshields the attached aromatic carbon. | | Ar-C (attached to -NO₂) | 140 - 150 | ~142-146 | The electron-withdrawing nitro group deshields the attached carbon. | | Ar-C (attached to -NH) | 135 - 145 | ~136.7 | The nitrogen of the acetamido group has a moderate deshielding effect.[5] | | Ar-CH | 110 - 130 | Multiple signals | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the surrounding substituents. | | -OCH₃ (Methoxy) | 55 - 60 | ~56 | The carbon of the methoxy group is shielded compared to aromatic carbons. | | -CH₃ (Acetyl) | 20 - 30 | ~25.4 | The acetyl methyl carbon is relatively shielded and appears upfield.[5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction.
Data Interpretation and Comparison:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) (Literature for similar compounds) | Functional Group Confirmed |
| N-H Stretch | 3200 - 3400 | ~3300 | Amide (-NH)[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | ~3100 | Aromatic Ring[4] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | ~2920 | -CH₃ groups[4] |
| C=O Stretch (Amide I) | 1630 - 1680 | ~1680 | Carbonyl (C=O) of the amide[4] |
| N-O Asymmetric Stretch | 1500 - 1560 | ~1540 | Nitro (-NO₂)[4][6] |
| N-H Bend (Amide II) | 1510 - 1570 | ~1540 | Amide (-NH)[4] |
| N-O Symmetric Stretch | 1340 - 1380 | ~1350 | Nitro (-NO₂)[4][6] |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | ~1250 | Methoxy (-OCH₃) |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
Acquisition: Acquire the spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Data Interpretation and Comparison:
-
Expected [M+H]⁺: m/z 211.07
-
Expected [M+Na]⁺: m/z 233.05
Fragmentation Analysis: The fragmentation pattern can further support the proposed structure. Key expected fragments include the loss of the acetyl group and cleavage of the amide bond.
Caption: Plausible mass spectrometry fragmentation pathway.
Comparative Summary and Conclusion
The following table provides a consolidated view of the evidence gathered from each analytical technique, demonstrating the self-validating nature of this multi-faceted approach.
| Structural Feature | ¹H NMR Evidence | ¹³C NMR Evidence | FT-IR Evidence | MS Evidence |
| Acetamido Group | Singlet at ~10.18 ppm (NH), Singlet at ~2.26 ppm (CH₃) | Carbonyl at ~168.9 ppm, Methyl at ~25.4 ppm | N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1680 cm⁻¹ | Fragmentation showing loss of acetyl group |
| Methoxy Group | Singlet at ~3.9 ppm | Carbon at ~56 ppm | C-O stretch at ~1250 cm⁻¹ | Confirms overall mass |
| Nitro Group | Deshielded aromatic protons | Deshielded aromatic carbons | Asymmetric stretch at ~1540 cm⁻¹, Symmetric stretch at ~1350 cm⁻¹ | Confirms overall mass |
| Aromatic Substitution | Splitting patterns of aromatic protons | Number and chemical shifts of aromatic carbons | C-H stretches and fingerprint region | Confirms overall mass |
| Molecular Formula | Integration of proton signals | Number of carbon signals | - | Molecular ion peak at m/z 211.07 ([M+H]⁺) |
References
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The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
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SEMINAR V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). [Link]
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Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]
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A Comparative Guide to N-(2-Methoxy-4-nitrophenyl)acetamide and Its Positional Isomers for the Modern Researcher
In the landscape of pharmaceutical intermediates and materials science, the nuanced differences between structural isomers can dictate the success or failure of a synthetic route and the ultimate efficacy of a target molecule. N-(2-Methoxy-4-nitrophenyl)acetamide, a substituted acetanilide, and its isomers are key building blocks whose physicochemical properties and reactivity are profoundly influenced by the spatial arrangement of their functional groups. This guide provides an in-depth, objective comparison of this compound with its key positional isomers, supported by experimental data and established scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their work.
Introduction: The Significance of Isomeric Purity
This compound and its isomers, all sharing the molecular formula C₉H₁₀N₂O₄, are valuable precursors in organic synthesis.[1][2] Their utility spans from the development of antimicrobial and anti-inflammatory agents to applications in materials science, such as in optoelectronic devices.[3] However, the seemingly subtle shift in the positions of the methoxy and nitro groups on the phenyl ring can lead to significant variations in melting point, solubility, crystal packing, and, consequently, biological activity and material properties. Understanding these differences is paramount for optimizing reaction conditions, developing robust purification strategies, and ultimately controlling the properties of the final product.
This guide will focus on a comparative analysis of three key isomers:
-
This compound (1)
-
N-(4-Methoxy-2-nitrophenyl)acetamide (2)
-
N-(3-Methoxy-4-nitrophenyl)acetamide (3)
Physicochemical Properties: A Tale of Three Isomers
The physical properties of these isomers are a direct reflection of their molecular structure, influencing everything from their appearance to their solubility in common laboratory solvents. The position of the substituents affects the symmetry of the molecule and the nature of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.
| Property | This compound (1) | N-(4-Methoxy-2-nitrophenyl)acetamide (2) | N-(3-Methoxy-4-nitrophenyl)acetamide (3) |
| CAS Number | 93-27-6 | 119-81-3 | 50651-39-3 |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol | 210.19 g/mol |
| Appearance | Pale yellow crystals | Yellow solid | Crystalline solid |
| Melting Point (°C) | 153-154 | 117-118 | Not consistently reported |
| Boiling Point (°C) | 409.5 at 760 mmHg | 433.8 at 760 mmHg | Not available |
| Density (g/cm³) | 1.327 | 1.327 | Not available |
| Solubility | Soluble in ethyl acetate | Recrystallized from aqueous solution | Recrystallized from deionized water |
Expert Insights: The significant difference in melting points between isomer 1 (153-154 °C) and isomer 2 (117-118 °C) is a key differentiator.[3][4] This can be attributed to the different crystal packing arrangements dictated by the substitution pattern. The ortho-nitro group in isomer 2 can participate in intramolecular hydrogen bonding with the amide proton, which can affect its intermolecular interactions and, consequently, its melting point.[5]
Synthesis and Mechanistic Considerations
The synthesis of these isomers typically involves the acetylation of the corresponding methoxy-nitroaniline precursor. The choice of starting material is critical and dictates the final isomeric product. The general synthetic approach involves the reaction of the aniline derivative with acetic anhydride in a suitable solvent, such as glacial acetic acid.[3][5][6]
Synthetic Workflow Overview
Caption: General synthetic routes to the three isomers.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (1)
-
Reagents: Combine 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with 2.46 g (24 mmol) of acetic anhydride in 30 ml of glacial acetic acid.[3]
-
Reaction: Stir the mixture at room temperature for approximately 18 hours.[3]
-
Work-up: Dry the reaction mixture under vacuum.
-
Purification: Recrystallize the residue from an aqueous solution to yield pale yellow crystals.[3]
Protocol 2: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide (2)
-
Reagents: To a solution of 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid, add 2.46 g (24 mmol) of acetic anhydride.[5]
-
Reaction: Stir the mixture continuously at room temperature for 18 hours.[5]
-
Work-up: Dry the mixture under vacuum.
-
Purification: Purify the residue by recrystallization twice from an aqueous solution.[5]
Protocol 3: Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide (3)
-
Reagents: Combine 3.36 g (20 mmol) of 4-methoxy-3-nitroaniline with 2.46 g (24 mmol) of acetic anhydride in 30 ml of glacial acetic acid.[6]
-
Reaction: Reflux the mixture for 2 hours with continuous stirring.[6]
-
Work-up: Dry the mixture under vacuum.
-
Purification: Purify the residue by recrystallization twice from deionized water.[6]
Causality in Experimental Choices: The use of glacial acetic acid as a solvent is standard for these acetylation reactions as it provides good solubility for the reactants and is compatible with the reaction conditions.[7] The molar excess of acetic anhydride ensures the complete acetylation of the aniline. The choice between room temperature stirring and refluxing depends on the reactivity of the specific aniline isomer.
Spectroscopic and Structural Characterization: Unveiling the Isomeric Fingerprints
Structural Analysis from Crystallographic Data
X-ray crystallography has revealed significant differences in the planarity and conformation of these isomers in the solid state.
-
N-(4-Methoxy-2-nitrophenyl)acetamide (2): This isomer is significantly non-planar. The methoxy group is nearly coplanar with the phenyl ring, while the nitro group is twisted by about 12.8° and the acetamido group by a considerable 25.4°. An intramolecular hydrogen bond exists between the amide N-H and an oxygen atom of the ortho-nitro group.[5]
-
N-(3-Methoxy-4-nitrophenyl)acetamide (3): In contrast, this isomer is nearly planar. Both the methoxy and acetamide groups are almost coplanar with the phenyl ring. The nitro group, however, is twisted out of this plane by about 30° and is disordered over two orientations. In the crystal, intermolecular hydrogen bonds form between the N-H group and a nitro oxygen atom of a neighboring molecule, creating chains.[6]
Caption: Key structural differences between isomers 2 and 3.
Expert Interpretation: The presence of an intramolecular hydrogen bond in isomer 2 is a critical structural feature that satisfies the hydrogen-bonding potential of the amide proton internally. This leads to weaker intermolecular interactions compared to isomer 3 , where the absence of an ortho-nitro group allows for the formation of intermolecular hydrogen-bonded chains. This fundamental difference in packing likely contributes to the lower melting point of isomer 2 .
Applications and Future Directions
While all three isomers serve as valuable chemical intermediates, the specific substitution pattern can influence their suitability for certain applications.
-
This compound (1): This compound has been investigated for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.[3] It also has applications in materials science for optoelectronic devices.[3] The nitro group can be reduced to an amine, providing a handle for further functionalization.[8]
-
N-(4-Methoxy-2-nitrophenyl)acetamide (2) and N-(3-Methoxy-4-nitrophenyl)acetamide (3): These isomers are also important intermediates. The differences in their electronic and steric properties can be exploited to achieve regioselectivity in subsequent reactions. For example, the positions of the electron-donating methoxy group and the electron-withdrawing nitro group will direct further electrophilic aromatic substitution to different positions on the phenyl ring.
A Call for Further Research: While this guide provides a comparative overview based on available data, there is a clear need for more systematic studies directly comparing the properties and reactivity of these and other related isomers. A comprehensive dataset of spectroscopic information (¹H NMR, ¹³C NMR, IR, and MS) for all isomers under identical conditions would be an invaluable resource for the scientific community. Furthermore, comparative studies on their biological activities could uncover novel structure-activity relationships, paving the way for the design of more potent and selective therapeutic agents.
Conclusion
The choice between this compound and its positional isomers is not a trivial one. As demonstrated, the subtle change in substituent placement has a cascading effect on the physicochemical properties, solid-state structure, and synthetic accessibility of these compounds. A thorough understanding of these differences, grounded in experimental data and mechanistic principles, is essential for any researcher working with these versatile building blocks. This guide serves as a foundational resource to navigate these complexities and to underscore the importance of isomeric purity in chemical research and development.
References
-
Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 364–367. [Link]
-
International Union of Crystallography. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
Metoree. (n.d.). 11 Nitroacetanilide Manufacturers in 2025. [Link]
-
ChemSynthesis. (n.d.). N-(4-methoxy-2-nitrophenyl)acetamide - 119-81-3, C9H10N2O4, density, melting point, boiling point, structural formula, synthesis. [Link]
-
Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]
-
International Union of Crystallography. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. [Link]
-
PubChem. (n.d.). N-(3-Methoxy-4-nitrophenyl)acetamide. [Link]
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Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. [Link]
-
PubChem. (n.d.). N-(4-methoxy-3-nitrophenyl)acetamide. [Link]
-
ResearchGate. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
Hines, J. E., III, Agu, O. A., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(5), x230298. [Link]
-
NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
-
PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
-
NIST. (n.d.). N-(4-methoxy-3-nitrophenyl)acetamide. [Link]
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A Comparative Spectroscopic Guide to N-(2-Methoxy-4-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide
For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a fundamental requirement for ensuring the purity, efficacy, and safety of synthesized compounds. N-(2-Methoxy-4-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide, with the same molecular formula (C₉H₁₀N₂O₄) and weight (210.19 g/mol ), present a classic analytical challenge.[1][2] While possessing identical constituent atoms, their distinct substitution patterns on the phenyl ring lead to significant and measurable differences in their spectroscopic profiles.
This in-depth technical guide provides a comprehensive comparison of these two isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the structural nuances that govern these spectroscopic distinctions and provide validated experimental protocols for their characterization.
The Structural Basis for Spectroscopic Differentiation
The key to distinguishing between these two isomers lies in the relative positions of the methoxy (-OCH₃), nitro (-NO₂), and acetamido (-NHCOCH₃) groups. The spatial arrangement of these functional groups dictates the electronic environment of each atom and the nature of intramolecular interactions, which are directly probed by various spectroscopic techniques.
In N-(4-Methoxy-2-nitrophenyl)acetamide , the nitro group is positioned ortho to the acetamido group. This proximity allows for the formation of a strong intramolecular hydrogen bond between the amide proton (N-H) and one of the oxygen atoms of the nitro group.[3] This interaction imposes a conformational rigidity on the molecule, making it significantly non-planar.[3] Conversely, in This compound , the methoxy group is ortho to the acetamido group, and the nitro group is para. This arrangement precludes the formation of a similar intramolecular hydrogen bond, leading to a different conformational preference and electronic distribution.
Caption: Molecular structures of the two constitutional isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
Proton NMR is highly sensitive to the electronic environment of hydrogen atoms, making it a powerful tool for distinguishing these isomers. The chemical shifts (δ) of the aromatic protons and the amide proton are particularly informative.
Key Differentiators in ¹H NMR:
-
Amide Proton (N-H): In N-(4-Methoxy-2-nitrophenyl)acetamide, the intramolecular hydrogen bond deshields the amide proton, causing it to resonate at a significantly downfield chemical shift (typically >10 ppm). In contrast, the amide proton of this compound, which is not involved in such a strong intramolecular interaction, will appear at a more typical, upfield position.
-
Aromatic Protons: The electron-withdrawing nitro group and electron-donating methoxy group exert strong ortho and para directing effects, influencing the chemical shifts of the aromatic protons. The specific splitting patterns (coupling constants) and chemical shifts will be unique for the 1,2,4-substitution pattern of each isomer. For instance, in N-(4-Methoxy-2-nitrophenyl)acetamide, the proton ortho to the nitro group will be significantly deshielded.
| Compound | Aromatic Protons (ppm) | Amide N-H (ppm) | Methoxy -OCH₃ (ppm) | Acetyl -CH₃ (ppm) |
| This compound | Distinct signals corresponding to the specific substitution pattern are expected. | ~8.0 - 9.0 | ~3.9 - 4.0 | ~2.2 |
| N-(4-Methoxy-2-nitrophenyl)acetamide | Protons adjacent to the nitro group will show significant downfield shifts. | >10.0 | ~3.9 - 4.0 | ~2.2 |
Table 1: Predicted ¹H NMR Chemical Shift Ranges.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
Carbon NMR provides insights into the carbon skeleton of the molecules. The chemical shifts of the aromatic carbons are influenced by the electron-donating and -withdrawing effects of the substituents.
Key Differentiators in ¹³C NMR:
-
Carbonyl Carbon (C=O): The chemical shift of the acetamido carbonyl carbon will be subtly different between the two isomers due to variations in the overall electronic nature of the substituted phenyl ring.
-
Aromatic Carbons: The carbons directly attached to the nitro group (C-NO₂) will be significantly deshielded (downfield shift) compared to those attached to the methoxy group (C-OCH₃). The specific chemical shifts for the six aromatic carbons will provide a unique fingerprint for each isomer. For example, in N-(4-Methoxy-2-nitrophenyl)acetamide, the C2 carbon (attached to the nitro group) will be more downfield compared to the C4 carbon in this compound.
| Compound | Aromatic Carbons (ppm) | Carbonyl C=O (ppm) | Methoxy -OCH₃ (ppm) | Acetyl -CH₃ (ppm) |
| This compound | Six distinct signals with shifts influenced by ortho-methoxy and para-nitro groups. | ~168-170 | ~56 | ~24 |
| N-(4-Methoxy-2-nitrophenyl)acetamide | Six distinct signals with shifts influenced by para-methoxy and ortho-nitro groups.[4] | ~168-170 | ~56 | ~24 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy probes the vibrational frequencies of functional groups. The presence of the intramolecular hydrogen bond in N-(4-Methoxy-2-nitrophenyl)acetamide is a dominant factor causing spectral differences.
Key Differentiators in IR Spectroscopy:
-
N-H Stretch: In this compound, a sharp N-H stretching vibration is expected in the range of 3300-3400 cm⁻¹. For N-(4-Methoxy-2-nitrophenyl)acetamide, the intramolecular hydrogen bond will cause this peak to broaden and shift to a lower wavenumber (frequency).
-
C=O Stretch (Amide I band): The position of the carbonyl stretch may also be slightly affected by the intramolecular hydrogen bonding.
-
NO₂ Stretches: The asymmetric and symmetric stretching vibrations of the nitro group typically appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The electronic environment in each isomer may cause slight shifts in these absorption bands.
| Functional Group | This compound (cm⁻¹) | N-(4-Methoxy-2-nitrophenyl)acetamide (cm⁻¹) | Comment |
| N-H Stretch | ~3350 (sharp) | ~3250 (broad) | Broadening and redshift due to intramolecular H-bonding in the 4-methoxy-2-nitro isomer. |
| C=O Stretch | ~1680 | ~1670 | Slight shift due to electronic and hydrogen bonding effects. |
| NO₂ Asymmetric | ~1520 | ~1515 | Minor shifts expected based on electronic differences. |
| NO₂ Symmetric | ~1340 | ~1345 | Minor shifts expected based on electronic differences. |
Table 3: Expected IR Absorption Frequencies. An IR spectrum for N-(4-Methoxy-2-nitrophenyl)acetamide is available from ChemicalBook.[5]
Mass Spectrometry (MS) Comparison
In mass spectrometry, both isomers will exhibit the same molecular ion peak (M⁺) at m/z 210, corresponding to their identical molecular weight. However, the fragmentation patterns under techniques like Electron Ionization (EI) may differ due to the varying stability of the fragment ions formed.
Key Differentiators in Mass Spectrometry:
-
Fragmentation Pattern: The ortho effect in N-(4-Methoxy-2-nitrophenyl)acetamide, particularly the interaction between the acetamido and nitro groups, can lead to characteristic fragmentation pathways that are less prominent in the other isomer. For instance, the loss of a hydroxyl radical (•OH) from the nitro group, facilitated by the nearby amide proton, could be a more favorable process. The fragmentation of both isomers will likely involve the loss of acetyl (CH₃CO•, 43 u) and nitro (NO₂•, 46 u) groups. A detailed analysis of the relative abundances of the fragment ions is necessary for differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy Comparison
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic effects of the substituents. Both molecules are expected to show strong absorbance in the UV region due to the nitrophenyl chromophore. Subtle differences in λ_max and molar absorptivity (ε) can be expected due to the different substitution patterns affecting the energy of the π → π* and n → π* transitions.
Experimental Protocols
To ensure reliable and reproducible data, the following standardized protocols are recommended for the spectroscopic analysis of these isomers.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the acetanilide isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Ensure proper shimming of the magnetic field to obtain high-resolution spectra.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: Workflow for FTIR spectroscopic analysis.
-
Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is recommended. Mix 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a thin, transparent disc.
-
Data Acquisition: Record a background spectrum using the FTIR spectrometer. Then, place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic differentiation of this compound and N-(4-Methoxy-2-nitrophenyl)acetamide is readily achievable through a systematic application of standard analytical techniques. The most definitive distinctions arise from ¹H NMR and IR spectroscopy, where the presence of a strong intramolecular hydrogen bond in the 4-methoxy-2-nitro isomer creates a unique and easily identifiable spectral signature, particularly in the chemical shift of the amide proton and the characteristics of its N-H stretching vibration. While ¹³C NMR and Mass Spectrometry provide confirmatory data, they offer more subtle points of comparison. By understanding the underlying structural drivers of these spectroscopic differences and employing rigorous experimental protocols, researchers can confidently identify and characterize these constitutional isomers.
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A Comparative Guide to the Biological Activity of Nitrophenylacetamide Isomers: An Experimental Framework
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. Even subtle changes in a molecule's architecture, such as the position of a functional group, can dramatically alter its biological profile. This guide provides an in-depth technical framework for the comparative biological evaluation of the ortho-, meta-, and para-isomers of nitrophenylacetamide.
While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes knowledge of related nitroaromatic compounds to propose a comprehensive testing strategy. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to generate robust and comparable data.
The Critical Role of Isomerism in Biological Activity
Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1] The nitrophenylacetamides (C₈H₈N₂O₃) are excellent models to illustrate this principle. The position of the nitro (NO₂) group on the phenyl ring dictates the electronic distribution and steric hindrance of the molecule, which in turn influences its interaction with biological targets.
The nitro group is a well-known pharmacophore, a molecular feature responsible for a drug's biological activity. It is found in a wide array of therapeutic agents and is known to contribute to antimicrobial, anticancer, and other biological effects.[2][3] The reactivity of the nitro group, often through bioreduction to nitroso and hydroxylamine intermediates, is thought to be a key mechanism of its biological action.[4] Therefore, the differential positioning of this group in the ortho-, meta-, and para-isomers is expected to result in a distinct biological activity profile for each.
Proposed Areas for Comparative Biological Evaluation
Based on the known activities of nitro-containing compounds, the following biological assays are proposed for a comprehensive comparison of nitrophenylacetamide isomers:
-
Antimicrobial Activity: Against a panel of Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: Against common fungal pathogens.
-
Anticancer (Cytotoxic) Activity: Against various cancer cell lines.
-
Anticonvulsant Activity: Using established in vivo models.
The following sections will provide detailed protocols for each of these experimental areas.
Experimental Protocols for Comparative Analysis
Antimicrobial Activity Assessment
The initial screening of antimicrobial activity can be efficiently performed using the agar disk diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1][5]
a) Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Uniformly streak the standardized bacterial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Application of Test Compounds: Aseptically place sterile paper discs (6 mm in diameter) on the inoculated agar surface. Impregnate each disc with a specific concentration of the ortho-, meta-, and para-nitrophenylacetamide isomers dissolved in a suitable solvent (e.g., DMSO). A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ampicillin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
b) Broth Microdilution Assay for MIC Determination
This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.
Protocol:
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with broth and inoculum only (growth control) and wells with broth only (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the isomer at which no visible turbidity (bacterial growth) is observed.
Antifungal Susceptibility Testing
Similar to antimicrobial testing, antifungal activity can be assessed using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[6]
Protocol (Broth Microdilution based on CLSI M27/M38):
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of fungal spores or yeast cells.
-
Drug Dilution: Perform serial dilutions of the nitrophenylacetamide isomers in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).
-
MIC Determination: Determine the MIC by visually observing the lowest concentration that causes a significant reduction in growth compared to the drug-free control.
In Vitro Anticancer (Cytotoxic) Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2][7][8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ortho-, meta-, and para-nitrophenylacetamide isomers for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anticonvulsant Activity Screening
In vivo models are essential for evaluating the potential anticonvulsant effects of the isomers. The maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests are standard preliminary screening methods.[9][10][11]
a) Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Groups: Use groups of mice or rats. Administer the test compounds (isomers) intraperitoneally or orally at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a specific time for drug absorption, induce seizures by applying an electrical stimulus via corneal or ear electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension.
b) Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to screen for compounds effective against absence seizures.
Protocol:
-
Animal Groups and Dosing: Similar to the MES test, administer the isomers to groups of animals.
-
Induction of Seizures: Administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in control animals.
-
Observation: Observe the animals for the onset and severity of clonic seizures.
-
Endpoint: Protection is measured by the absence of clonic seizures or a significant delay in their onset compared to the control group.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Hypothetical Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Microorganism | Ortho-isomer | Meta-isomer | Para-isomer | Positive Control |
| Staphylococcus aureus | Ampicillin | |||
| Escherichia coli | Ampicillin | |||
| Candida albicans | Fluconazole |
Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Cell Line | Ortho-isomer | Meta-isomer | Para-isomer | Positive Control |
| HeLa | Doxorubicin | |||
| MCF-7 | Doxorubicin | |||
| A549 | Doxorubicin |
Table 3: Hypothetical Comparative Anticonvulsant Activity (ED₅₀ in mg/kg)
| Assay | Ortho-isomer | Meta-isomer | Para-isomer | Positive Control |
| MES Test | Phenytoin | |||
| PTZ Test | Ethosuximide |
Visualizing the Experimental Workflow
To provide a clear overview of the proposed research plan, the following diagrams illustrate the key experimental workflows.
Caption: A high-level overview of the experimental workflow for the comparative biological evaluation of nitrophenylacetamide isomers.
Caption: A step-by-step workflow for the in vitro anticancer activity assessment using the MTT assay.
Conclusion
This guide provides a robust and scientifically grounded framework for the comparative biological evaluation of ortho-, meta-, and para-nitrophenylacetamide isomers. By following these detailed protocols, researchers can generate reliable and comparable data to elucidate the structure-activity relationships of these compounds. The insights gained from such a study will be invaluable for guiding future drug design and development efforts in the field of medicinal chemistry.
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of N-(2-Methoxy-4-nitrophenyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the 'Why' Behind the Molecule
N-(2-Methoxy-4-nitrophenyl)acetamide is more than just a chemical compound; it is a valuable intermediate in the synthesis of various target molecules. Its structural motifs, including the nitro and acetamido functionalities, make it a key building block in the development of novel pharmaceuticals and advanced materials.[1] In medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.[1] Furthermore, its application extends to materials science, where it has been explored for use in optoelectronic devices.[1]
Given its role as a critical precursor, the unambiguous confirmation of its identity and purity after synthesis is paramount. A flawed or impure intermediate will invariably lead to failed subsequent reactions, loss of valuable materials, and compromised final product integrity. This guide provides a comprehensive comparison of synthetic routes and details the rigorous process of structural validation through a multi-pronged spectroscopic approach. We will delve into the causality behind experimental choices and demonstrate how a self-validating system of protocols ensures the successful synthesis and confirmation of this compound.
Comparative Synthesis Strategies: Choosing the Optimal Path
The synthesis of this compound can be approached from different angles, each with its own strategic advantages. Here, we compare two common and effective methods.
Method 1: Direct Acetylation of 2-Methoxy-4-nitroaniline
This is a straightforward and widely used method involving the direct acetylation of a commercially available starting material. The reaction is clean and generally provides a good yield of the desired product.
-
Causality: The acetylation of the primary amine on 2-methoxy-4-nitroaniline is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of acetic anhydride. Glacial acetic acid serves as a polar protic solvent that facilitates the reaction without competing as a nucleophile.[1][2]
Experimental Protocol:
-
Combine 3.36 g (20 mmol) of 2-methoxy-4-nitroaniline with 30 ml of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirring suspension, add 2.46 g (24 mmol) of acetic anhydride.
-
Allow the mixture to stir at room temperature for approximately 18 hours.[2]
-
Upon completion, the reaction mixture is dried under vacuum to remove the solvent and excess reagent.
-
The resulting solid residue is then purified by recrystallization, typically from an aqueous solution, to yield pale yellow crystals of this compound.[1][2]
Method 2: Sequential Acetylation-Nitration of o-Anisidine
-
Causality: The initial acetylation of o-anisidine serves a dual purpose. It protects the highly activating amino group from oxidation during nitration and, more importantly, the resulting acetamido group acts as a moderate ortho-, para-director. Due to the steric hindrance of the bulky acetamido group, the incoming nitro group is preferentially directed to the para position, leading to high regioselectivity.[3][4]
Experimental Protocol:
-
Step A (Acetylation): Dissolve o-anisidine in glacial acetic acid and add acetic anhydride. The reaction is typically exothermic and may require cooling to control the temperature. After a suitable reaction time, the intermediate, N-(2-methoxyphenyl)acetamide, is isolated.
-
Step B (Nitration): The N-(2-methoxyphenyl)acetamide is then carefully dissolved in a strong acid, such as sulfuric acid, and cooled. A nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the exothermic reaction and prevent over-nitration.[4]
-
After the addition is complete, the reaction mixture is stirred for a period before being poured over ice to precipitate the crude product.
-
The crude this compound is collected by filtration and purified by recrystallization.
Workflow Diagram: Synthesis Routes
Caption: Comparative workflows for the synthesis of this compound.
The Core of Validation: A Spectroscopic Deep Dive
Spectroscopic analysis provides the definitive "fingerprint" of a molecule, allowing for unambiguous structural confirmation and purity assessment. A combination of techniques is essential, as each provides a unique piece of the structural puzzle.[5][6]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see distinct signals for each chemically non-equivalent proton.[7][8]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Amide (N-H) | ~9.5 - 10.5 | Singlet (broad) | 1H |
| Aromatic (H-6) | ~8.7 | Doublet (d) | 1H |
| Aromatic (H-5) | ~7.8 | Doublet of doublets (dd) | 1H |
| Aromatic (H-3) | ~7.6 | Doublet (d) | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |
| Acetyl (-CH₃) | ~2.2 | Singlet (s) | 3H |
-
Interpretation: The aromatic protons are found in the downfield region (6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.[8][9] The powerful electron-withdrawing nitro group causes the adjacent proton (H-5) and the ortho proton (H-3) to shift further downfield. The proton ortho to the acetamido group (H-6) is also significantly deshielded. The methoxy and acetyl protons appear as sharp singlets in the upfield region, consistent with their respective chemical environments. The integration values (1H, 1H, 1H, 3H, 3H) confirm the number of protons in each unique environment.[10]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy identifies all unique carbon atoms within the molecule. Due to broadband proton decoupling, each unique carbon typically appears as a single line, simplifying the spectrum.[8]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~169 |
| Aromatic (C-O) | ~148 |
| Aromatic (C-NO₂) | ~141 |
| Aromatic (C-NH) | ~136 |
| Aromatic (C-H) | ~125, 123, 115 |
| Methoxy (-OCH₃) | ~56 |
| Acetyl (-CH₃) | ~25 |
-
Interpretation: The spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing furthest downfield.[11] The aromatic carbons appear in the typical range of 110-150 ppm, with those attached to electronegative groups (O, N) appearing further downfield.[8] The aliphatic methoxy and acetyl carbons are the most shielded and appear furthest upfield.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3100 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Amide C=O | Stretch (Amide I) | 1700 - 1650 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Nitro N-O | Asymmetric Stretch | 1550 - 1500 |
| Nitro N-O | Symmetric Stretch | 1360 - 1320 |
| Ether C-O | Stretch | 1280 - 1240 |
-
Interpretation: The presence of a sharp, strong peak around 1670 cm⁻¹ is a clear indicator of the amide carbonyl group. A peak in the 3300-3100 cm⁻¹ region confirms the N-H bond. Two strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively. The C-O stretch of the methoxy group will also be prominent. The combination of these peaks provides strong evidence for the presence of all key functional groups.[9][12]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity.
-
Expected Result: The molecular formula of this compound is C₉H₁₀N₂O₄. Its molecular weight is 210.19 g/mol .[1][3] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 210. Analysis of the isotopic pattern can further confirm the elemental composition. Fragmentation patterns, such as the loss of an acetyl group (CH₃CO), can provide additional structural confirmation.
Logical Flow of Spectral Validation
Caption: The logical pathway from synthesized product to confirmed molecular structure.
Conclusion
The successful synthesis of this compound is not complete upon purification. It is the rigorous, multi-faceted validation through spectral analysis that provides the necessary confidence for its use in further research and development. By systematically applying ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a researcher can build an unassailable case for the compound's identity and purity. Each technique corroborates the others, forming a self-validating system that upholds the principles of scientific integrity. This guide provides the framework for not only executing the synthesis but also for definitively proving its success, ensuring the reliability of subsequent scientific endeavors.
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A Comparative Guide to the Elemental Analysis of N-(2-Methoxy-4-nitrophenyl)acetamide
For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. N-(2-Methoxy-4-nitrophenyl)acetamide, a key building block in various synthetic pathways, requires rigorous elemental analysis to confirm its stoichiometric integrity and to quantify potential inorganic impurities. This guide provides an in-depth comparison of two orthogonal and complementary analytical techniques for the elemental analysis of this compound: Combustion Analysis (CHN) for bulk elemental composition and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurity profiling.
Theoretical Elemental Composition
The theoretical elemental composition of this compound (C₉H₁₀N₂O₄), with a molecular weight of 210.19 g/mol , serves as the benchmark for experimental validation.
| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound | Mass Percent (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 51.45 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.80 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.33 |
| Oxygen | O | 15.999 | 4 | 63.996 | 30.45 |
This theoretical composition is the gold standard against which the accuracy of any elemental analysis method is measured.
I. Combustion Analysis: Verifying Stoichiometric Integrity
Combustion analysis, often referred to as CHN analysis, is a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. The methodology is based on the complete combustion of the sample in a high-temperature furnace, followed by the quantitative detection of the resulting gaseous products.
A. The Causality Behind the Experimental Choices
The choice of combustion analysis is predicated on its ability to provide a rapid and accurate assessment of the bulk elemental composition. For a compound like this compound, confirming the C, H, and N ratios is a direct validation of its molecular formula. The presence of a nitro group makes complete combustion crucial, necessitating optimized furnace conditions and the use of appropriate catalysts to ensure all nitrogen is converted to N₂ for detection.[1]
B. Experimental Protocol: A Self-Validating System
A robust CHN analysis protocol incorporates certified reference materials (CRMs) to ensure the accuracy and reliability of the results. Acetanilide or similar compounds with well-defined elemental compositions are used for calibration and verification.
Instrumentation: A modern CHN elemental analyzer equipped with a high-temperature combustion furnace, a reduction furnace, gas chromatography for separation of combustion products, and a thermal conductivity detector (TCD).
Protocol:
-
Instrument Calibration: Calibrate the instrument using a certified organic standard, such as acetanilide. Analyze the standard multiple times to establish a calibration curve and verify instrument performance.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule.
-
Combustion: Introduce the sample into the combustion furnace at a temperature of approximately 1000°C in an oxygen-rich environment. This ensures complete conversion of the sample to CO₂, H₂O, and NOx.
-
Reduction and Separation: The combustion gases are passed through a reduction furnace containing copper to convert NOx to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument software calculates the mass percentages of C, H, and N based on the TCD signals and the initial sample weight.
Caption: Workflow for CHN Combustion Analysis.
C. Performance Comparison and Data
The performance of CHN analysis is evaluated based on its accuracy and precision. The American Chemical Society (ACS) guidelines for publication require experimental values to be within ±0.4% of the theoretical values.[2]
| Parameter | Theoretical Value (%) | Experimental Result (Hypothetical) | Deviation (%) |
| % Carbon | 51.45 | 51.32 ± 0.15 | -0.13 |
| % Hydrogen | 4.80 | 4.85 ± 0.10 | +0.05 |
| % Nitrogen | 13.33 | 13.25 ± 0.12 | -0.08 |
These hypothetical results demonstrate the high accuracy and precision achievable with modern CHN analyzers, confirming the stoichiometric integrity of the sample.
II. Inductively Coupled Plasma-Mass Spectrometry: Unveiling Trace Elemental Impurities
While CHN analysis confirms the bulk composition, it does not provide information on trace elemental impurities that may be present from catalysts, reagents, or manufacturing processes. ICP-MS is the gold standard for quantifying trace and ultra-trace metals due to its exceptional sensitivity and multi-elemental capabilities.[3][4]
A. The Rationale for ICP-MS
The United States Pharmacopeia (USP) chapters <232> and <233> and the International Council for Harmonisation (ICH) Q3D guidelines mandate the control of elemental impurities in pharmaceutical products.[5][6] ICP-MS is the recommended technique for this purpose due to its low detection limits, which are essential for meeting the stringent permitted daily exposure (PDE) limits for toxic elements.
B. Experimental Protocol: Ensuring Accuracy and Compliance
The analysis of an organic compound like this compound by ICP-MS requires a robust sample preparation method to eliminate the organic matrix, which can interfere with the plasma and cause signal suppression.
Instrumentation: An ICP-MS system equipped with a collision/reaction cell to mitigate polyatomic interferences.
Protocol:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the sample into a clean microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Perform a closed-vessel microwave digestion program to completely decompose the organic matrix.[7][8]
-
After cooling, dilute the digest to a final volume with deionized water.
-
-
Instrument Calibration: Calibrate the ICP-MS using multi-element standards traceable to a National Institute of Standards and Technology (NIST) Standard Reference Material (SRM).[9]
-
Analysis: Introduce the prepared sample solution into the ICP-MS. The high-temperature argon plasma ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.
-
Data Analysis and Validation: Quantify the elemental concentrations against the calibration curves. Method validation should be performed according to USP <233> guidelines, including spike recovery studies to assess accuracy.[6]
Caption: Workflow for ICP-MS Trace Metal Analysis.
C. Performance Comparison and Data
The performance of the ICP-MS method is assessed by its ability to accurately quantify a range of elemental impurities at levels relevant to pharmaceutical manufacturing. Spike recovery studies are critical for demonstrating the absence of matrix effects.
| Element | Spiked Concentration (ppb) | Measured Concentration (Hypothetical, ppb) | Recovery (%) | USP <233> Acceptance Criteria (%) |
| Lead (Pb) | 10 | 9.8 ± 0.5 | 98 | 70 - 150 |
| Arsenic (As) | 10 | 10.2 ± 0.6 | 102 | 70 - 150 |
| Cadmium (Cd) | 10 | 9.5 ± 0.4 | 95 | 70 - 150 |
| Mercury (Hg) | 10 | 9.9 ± 0.7 | 99 | 70 - 150 |
| Palladium (Pd) | 20 | 19.4 ± 1.1 | 97 | 70 - 150 |
These hypothetical data illustrate the excellent accuracy and precision of ICP-MS for trace elemental analysis in a complex organic matrix, meeting the stringent requirements of pharmaceutical quality control.
Conclusion: A Dual-Pronged Approach to Comprehensive Elemental Characterization
The elemental analysis of this compound necessitates a dual-pronged approach. Combustion analysis serves as a rapid and accurate method to confirm the stoichiometric integrity of the bulk material, ensuring the correct ratios of carbon, hydrogen, and nitrogen. Complementing this, ICP-MS provides the high sensitivity required to detect and quantify trace elemental impurities, a critical aspect of quality control and regulatory compliance in the pharmaceutical industry. Together, these techniques provide a comprehensive and robust characterization of the elemental composition of this important chemical intermediate.
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Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceuticals using USP/ICH Methodology & ICP-MS. Retrieved from [Link]
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Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
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Chitnis, S. S., & Organ, M. G. (2018). An International Study Evaluating Elemental Analysis. ACS Omega, 3(10), 14383–14388. [Link]
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Labcompare. (2018). Q&A: USP <232> and USP <233> Standards for Elemental Impurities. Retrieved from [Link]
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AZoM. (2022). ICP-MS for Trace Metal Analysis. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 8). How Do You Prepare A Sample For ICP-MS? [Video]. YouTube. [Link]
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A Researcher's Guide to N-(2-Methoxy-4-nitrophenyl)acetamide: Cross-Referencing Experimental Data with Literature Values
Introduction
In the realm of chemical synthesis and drug development, the rigorous verification of a compound's identity and purity is paramount. Cross-referencing experimentally obtained data with established literature values is a cornerstone of this validation process. This guide focuses on N-(2-Methoxy-4-nitrophenyl)acetamide, a key building block in the synthesis of various biologically active molecules. Its utility in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents, necessitates a thorough understanding of its physicochemical and spectroscopic properties.[1]
This guide will navigate through the essential analytical data for this compound, presenting a direct comparison of expected literature values with sample experimental data. We will delve into the nuances of its synthesis and characterization, providing detailed experimental protocols and explaining the rationale behind the analytical techniques employed.
Chemical Identity and Synthesis Overview
This compound, also known as N-(4-Methoxy-2-nitrophenyl)acetamide, is an organic compound with the chemical formula C₉H₁₀N₂O₄ and a molecular weight of approximately 210.19 g/mol . Its structure features a central phenyl ring substituted with an acetamido group, a methoxy group, and a nitro group.
The synthesis of this compound is commonly achieved through two primary routes:
-
Acetylation of 2-Methoxy-4-nitroaniline: This method involves the reaction of 2-methoxy-4-nitroaniline with acetic anhydride in a suitable solvent like glacial acetic acid.[2][3]
-
Nitration of o-Acetanisidide: This route involves the nitration of N-(2-methoxyphenyl)acetamide (o-acetanisidide) using a nitrating agent such as nitric acid.
The choice of synthetic route can influence the impurity profile of the final product, making subsequent analytical characterization crucial.
Physical Properties: A Comparative Analysis
A fundamental step in compound verification is the determination of its physical properties, with the melting point being a key indicator of purity.
| Property | Literature Value | Reference |
| Melting Point | 153-154 °C | |
| 139.5-140.5 °C | ||
| 117-118 °C |
The variation in reported melting points from different commercial suppliers highlights the importance of using a well-characterized reference standard or relying on a consensus value from peer-reviewed literature. The value of 153-154 °C is frequently cited. A broad melting point range observed in a synthesized sample typically indicates the presence of impurities.
Spectroscopic Data: Cross-Referencing with Literature
Spectroscopic analysis provides a detailed fingerprint of a molecule. Here, we compare expected literature values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry with sample experimental data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Assignment | Literature ¹H NMR Data (DMSO-d₆, 400 MHz) |
| Aromatic-H | δ 9.11 (d, J = 8.2 Hz, 1H) |
| Aromatic-H | δ 8.11 – 8.04 (m, 2H) |
| Aromatic-H | δ 7.94 (s, 1H) |
| Aromatic-H | δ 7.89 – 7.82 (m, 2H) |
| Aromatic-H | δ 7.60 (dt, J = 15.6, 7.8 Hz, 2H) |
| Aromatic-H | δ 7.47 (t, J = 7.7 Hz, 1H) |
| Aromatic-H | δ 7.32 (t, J = 7.5 Hz, 1H) |
| Aromatic-H | δ 7.26 (d, J = 8.9 Hz, 1H) |
| Aromatic-H | δ 7.17 (d, J = 7.7 Hz, 1H) |
| -OCH₃ | δ 4.41 – 4.30 (m, 2H) |
| -COCH₃ | δ 1.92 (s, 3H) |
Note: The provided literature data from a supplementary information file appears to be a mix of different compounds. The assignment of specific peaks for this compound requires careful interpretation and comparison with predicted spectra or data from a dedicated analysis of the pure compound. The peak at δ 1.92 (s, 3H) is a characteristic signal for the acetyl methyl group.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected IR Absorption (cm⁻¹) | Reference |
| N-H Stretch | 3429, 3382, 3270-3115 | [4] |
| C-H Stretch (Aromatic) | 3090, 3067 | [4] |
| C=O Stretch (Amide) | 1635, 1627, 1624 | [4] |
| N-O Stretch (Nitro) | 1525, 1513, 1346, 1327 | [4] |
| C-O Stretch (Methoxy) | 1274, 1263 | [4] |
| C-N Stretch | Not explicitly listed | |
| Aromatic C=C Bending | 850, 821, 809, 753, 724 | [4] |
Note: The provided literature data is a compilation from various compounds within a supplementary file. The listed ranges represent typical absorptions for the respective functional groups and should be used as a guide for interpreting the spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 210.19), the molecular ion peak [M]⁺ would be expected at m/z 210.
Expected Fragmentation Pattern:
-
Loss of the acetyl group (-COCH₃): A significant fragment at m/z 167.
-
Loss of the nitro group (-NO₂): A fragment at m/z 164.
-
Loss of the methoxy group (-OCH₃): A fragment at m/z 179.
The relative intensities of these fragments can provide further structural confirmation.
Experimental Protocols
To ensure the reliability of experimental data, standardized and well-documented protocols are essential.
Synthesis of this compound[2][3]
Sources
A Comparative Guide to the Regioselectivity of Nitration in N-(2-methoxyphenyl)acetamide
This guide provides an in-depth, comparative analysis of the regioselectivity of nitration on N-(2-methoxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying mechanistic principles that govern reaction outcomes. We will dissect the electronic and steric interplay of the substituents, compare the classic mixed-acid nitration with modern alternatives, and provide validated experimental workflows to support your research endeavors.
Introduction: The Challenge of Regiocontrol in Electrophilic Aromatic Substitution
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, pivotal for introducing the versatile nitro group, a precursor to amines, and a key functional group in many pharmaceuticals and materials. The core of this transformation is an electrophilic aromatic substitution (EAS) mechanism, where the electrophile, typically the nitronium ion (NO₂⁺), attacks the electron-rich aromatic ring.[1][2][3]
However, when the aromatic ring is polysubstituted, as in N-(2-methoxyphenyl)acetamide, the primary challenge becomes controlling the position of the incoming nitro group—a concept known as regioselectivity. The existing substituents exert powerful directing effects, and understanding their interplay is crucial for predicting and achieving the desired isomeric product. This guide will use N-(2-methoxyphenyl)acetamide as a model substrate to explore these complexities.
Decoding the Directing Effects in N-(2-methoxyphenyl)acetamide
The regiochemical outcome of the nitration of N-(2-methoxyphenyl)acetamide is dictated by the two substituents on the benzene ring: the acetamido group (-NHCOCH₃) at position 1 and the methoxy group (-OCH₃) at position 2. Both are classified as activating, ortho-, para-directing groups.[4][5]
-
Acetamido Group (-NHCOCH₃): This is a strongly activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance (+M effect), significantly increasing the electron density at the ortho and para positions.[6][7] While the carbonyl group has an electron-withdrawing inductive effect (-I), the resonance effect is dominant.[6][7] Its directing influence is primarily to positions 4 and 6.
-
Methoxy Group (-OCH₃): This is also a strong activating group due to the resonance effect (+M) of the oxygen's lone pairs, which enriches the electron density at the ortho and para positions relative to it (positions 1 and 3, and position 5).[8]
Synergistic and Competitive Effects: The positions on the ring are activated to different extents by these two groups:
-
Position 4: Para to the strongly directing acetamido group and meta to the methoxy group. Strongly activated.
-
Position 6: Ortho to the acetamido group and meta to the methoxy group. Activated, but potentially subject to steric hindrance from the adjacent bulky acetamido group.
-
Position 5: Para to the methoxy group and meta to the acetamido group. Strongly activated.
-
Position 3: Ortho to the methoxy group and meta to the acetamido group. Activated, but subject to steric hindrance from two adjacent groups.
The directing groups work in concert to activate positions 4 and 5 most strongly. The acetamido group is generally a more powerful activating group than the methoxy group. Therefore, nitration is expected to occur predominantly at the positions para and ortho to the acetamido group, with a preference for the sterically less hindered para position. The electron-donating methoxy group further enhances the reactivity at position 5 (para to it).[9] Consequently, the major products are typically the 4-nitro and 5-nitro isomers.
Caption: Logical relationship of expected nitration products.
Comparative Analysis of Nitration Methodologies
The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity, yield, and safety profile of the reaction.
Method 1: Classical Mixed Acid Nitration (HNO₃/H₂SO₄)
This is the most common and cost-effective method for aromatic nitration. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[10][11]
Mechanism of Nitronium Ion Formation and Electrophilic Attack
Caption: General mechanism for electrophilic aromatic nitration.
Experimental Protocol: Mixed Acid Nitration
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of N-(2-methoxyphenyl)acetamide in 30 mL of glacial acetic acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of N-(2-methoxyphenyl)acetamide over 30 minutes. Critically maintain the reaction temperature below 10°C to minimize side reactions and improve regioselectivity.[12][13]
-
Quenching: After the addition is complete, stir the mixture at 0-10°C for an additional hour. Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Work-up: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to separate the isomers.
Method 2: Alternative Nitrating Systems
While effective, mixed acid nitration suffers from drawbacks, including the use of highly corrosive acids and often moderate regioselectivity. Several alternative systems have been developed to address these issues.
-
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be used in organic solvents like dichloromethane, often under neutral conditions.[14] It can sometimes offer different regioselectivity compared to mixed acid, especially when paired with solid acid catalysts like zeolites, which can favor para-substitution due to shape-selective constraints within their pores.[14]
-
Acetyl Nitrate (CH₃COONO₂): A milder, more selective nitrating agent, typically generated in situ from acetic anhydride and nitric acid.[15][16] The bulkier nature of the effective electrophile can increase the proportion of the para isomer by sterically disfavoring attack at the more crowded ortho positions.
-
Solid Acid Catalysts (e.g., Zeolites, Nafion-H): These offer a greener alternative to sulfuric acid, simplifying work-up (catalyst can be filtered off) and potentially enhancing para-selectivity.[17][18][19] The confined environment within the catalyst's pores can sterically hinder the formation of ortho-substituted products.[19]
Comparative Data
| Nitrating System | Substrate | Ortho:Para Ratio | Comments | Source(s) |
| HNO₃ / H₂SO₄ | Toluene | ~58 : 38 | Standard industrial process; highly acidic and corrosive. | [20] |
| HNO₃ / H₂SO₄ | Anisole | ~30 : 70 | High para-selectivity due to the strong directing effect of the methoxy group. | [21] |
| N₂O₅ / Zeolite H-ZSM-5 | Toluene | ~10 : 90 | Excellent para-selectivity due to shape-selective catalysis.[19] | [19] |
| Acetyl Nitrate | Toluene | ~45 : 55 | Milder conditions, slightly improved para-selectivity over mixed acid. | [15][16] |
| HNO₃ / Nafion-H | Toluene | ~40 : 60 | Green alternative, reusable catalyst, good para-selectivity.[17] | [17] |
Experimental Workflow and Self-Validation
A robust experimental design is self-validating. The following workflow incorporates in-process controls to ensure reproducibility and accuracy.
Caption: A self-validating experimental workflow for nitration.
Trustworthiness through Analysis: The identity and purity of the products, along with the ratio of isomers, must be confirmed using analytical techniques such as:
-
¹H NMR Spectroscopy: To determine the substitution pattern. The coupling constants and chemical shifts of the aromatic protons will definitively distinguish between the 4-nitro, 5-nitro, and 6-nitro isomers.
-
Melting Point: Pure isomers will have sharp, distinct melting points. A broad melting range indicates a mixture of isomers or impurities.
-
Chromatography (TLC, GC, HPLC): To separate and quantify the different isomers formed.
Conclusion
The nitration of N-(2-methoxyphenyl)acetamide is a nuanced example of electrophilic aromatic substitution where two powerful ortho-, para-directing groups compete. While classical mixed-acid nitration is a robust method, it typically yields a mixture of the 4-nitro and 5-nitro isomers. For researchers requiring higher regioselectivity, particularly an enrichment of a single para-isomer, alternative methods should be considered. Systems employing shape-selective solid acid catalysts like zeolites or bulkier nitrating agents such as acetyl nitrate offer promising avenues for controlling the reaction's outcome. The choice of methodology should be guided by a careful consideration of the desired product distribution, scalability, safety, and environmental impact.
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SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
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Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Nitration. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
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MDPI. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved from [Link]
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ResearchGate. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. Retrieved from [Link]
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OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
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IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
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A Comparative Guide to the Synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the primary synthetic routes to N-(2-Methoxy-4-nitrophenyl)acetamide, a key intermediate in various chemical and pharmaceutical applications. We will delve into the nuances of each method, offering field-proven insights and experimental data to empower researchers and process chemists in making informed decisions for their specific needs.
Introduction: The Significance of this compound
This compound is a crucial building block in organic synthesis, notably as a precursor in the preparation of dyes and various pharmaceutical compounds. Its molecular structure, featuring methoxy, nitro, and acetamido groups on a benzene ring, provides a versatile scaffold for further chemical transformations. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance in both academic research and industrial production. This guide will compare the two most prevalent synthetic strategies, evaluating them on key performance indicators such as yield, purity, scalability, and safety.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through two distinct pathways:
-
Route 1: Two-Step Acetylation-Nitration of o-Anisidine. This is the conventional and widely adopted industrial method.[1] It involves the initial protection of the amino group of o-anisidine (2-methoxyaniline) via acetylation, followed by the regioselective nitration of the resulting N-(2-methoxyphenyl)acetamide.
-
Route 2: One-Step Acetylation of 4-Methoxy-2-nitroaniline. This alternative approach involves the direct acetylation of commercially available 4-methoxy-2-nitroaniline.
Below is a detailed analysis of each route, including mechanistic considerations, experimental protocols, and a comparative summary of their performance.
Route 1: The Conventional Two-Step Synthesis from o-Anisidine
This established methodology offers excellent control over the regioselectivity of the nitration step, which is a critical consideration in the synthesis of polysubstituted aromatic compounds.[1]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the acetylation-nitration of o-anisidine.
Mechanistic Rationale
The initial acetylation of the amino group in o-anisidine serves a dual purpose. Firstly, it deactivates the highly activating amino group, transforming it into a moderately activating acetamido group. This modulation of reactivity prevents over-nitration and the formation of undesired byproducts. Secondly, the bulky acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the para position, ensuring high regioselectivity.
Experimental Protocol
Step 1: Acetylation of o-Anisidine
-
To a solution of o-anisidine in glacial acetic acid, add acetic anhydride.
-
The reaction mixture is typically heated to ensure complete reaction.
-
The resulting N-(2-methoxyphenyl)acetamide can be isolated or used directly in the next step.
Step 2: Nitration of N-(2-methoxyphenyl)acetamide
-
The N-(2-methoxyphenyl)acetamide is dissolved in a suitable solvent, often acetic acid.
-
The solution is cooled, and a nitrating agent, such as fuming nitric acid, is added dropwise while maintaining a low temperature to control the exothermic reaction.[2]
-
After the addition is complete, the reaction is allowed to proceed to completion.
-
The product, this compound, is then isolated by precipitation and filtration.[2]
Performance Metrics
| Parameter | Performance | Source |
| Yield | High (can exceed 90%) | [2][3] |
| Purity | Generally high, requires recrystallization | [1] |
| Scalability | Well-established for industrial scale | [1] |
| Safety | Requires careful handling of nitric acid and control of exothermic nitration | |
| Cost-effectiveness | Utilizes readily available and relatively inexpensive starting materials | [3] |
Route 2: The Direct Acetylation of 4-Methoxy-2-nitroaniline
This route offers a more streamlined approach by starting from a precursor that already contains the required nitro and methoxy groups in the desired positions.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the direct acetylation of 4-methoxy-2-nitroaniline.
Mechanistic Rationale
This synthesis is a straightforward nucleophilic acyl substitution. The amino group of 4-methoxy-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in a protic solvent like glacial acetic acid, which can facilitate the proton transfers involved in the mechanism.
Experimental Protocol
-
Combine 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid.[1]
-
Stir the mixture at room temperature for an extended period (e.g., 18 hours) to allow the reaction to proceed to completion.[1][4]
-
The reaction mixture is then worked up, which may involve vacuum drying and recrystallization of the residue from an aqueous solution to obtain the purified this compound.[1][4]
Performance Metrics
| Parameter | Performance | Source |
| Yield | Good to high | [4][5] |
| Purity | High, often yielding single crystals suitable for X-ray diffraction after recrystallization | [1][4] |
| Scalability | Feasible for laboratory and pilot scales | |
| Safety | Avoids the use of concentrated nitric acid, making it inherently safer than Route 1 | |
| Cost-effectiveness | The starting material, 4-methoxy-2-nitroaniline, may be more expensive than o-anisidine |
Comparative Analysis and Recommendations
| Feature | Route 1: Two-Step from o-Anisidine | Route 2: One-Step from 4-Methoxy-2-nitroaniline |
| Number of Steps | Two | One |
| Starting Material | o-Anisidine | 4-Methoxy-2-nitroaniline |
| Key Reagents | Acetic Anhydride, Nitric Acid | Acetic Anhydride |
| Regioselectivity Control | Excellent, directed by the acetamido group | Not applicable (pre-defined) |
| Overall Yield | High | Good to High |
| Safety Concerns | Handling of nitric acid, exothermic nitration | Fewer safety concerns |
| Industrial Applicability | Widely adopted for large-scale production | Suitable for lab and pilot scales |
Expert Recommendation:
For large-scale industrial production where cost-effectiveness and high throughput are paramount, Route 1 remains the preferred method due to the lower cost of the starting material, o-anisidine, and its well-established scalability.[1] The challenges associated with handling nitric acid and managing the exothermic nitration are well-understood and can be controlled in an industrial setting.
For laboratory-scale synthesis, rapid prototyping, and applications where safety is a primary concern , Route 2 presents a compelling alternative. Its single-step nature and avoidance of hazardous nitrating agents make it a more convenient and safer option. The potentially higher cost of the starting material may be justifiable for smaller-scale operations where ease of execution and safety are prioritized.
Conclusion
The choice between these two synthetic routes for this compound is a strategic one that depends on the specific requirements of the synthesis. By understanding the trade-offs between yield, safety, cost, and scalability, researchers and drug development professionals can select the most appropriate method to achieve their objectives efficiently and safely.
References
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Patsnap. Preparation method of 2-methoxy-4-nitroaniline - Eureka. Available from: [Link]
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Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 358–361. Available from: [Link]
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IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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Aitken, R. A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o647–o648. Available from: [Link]
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ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. Available from: [Link]
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A Comparative Guide to the Computational Analysis of N-(2-Methoxy-4-nitrophenyl)acetamide and Its Isomeric Analogs
Introduction: The Role of In Silico Analysis in Modern Chemistry
In the fields of drug discovery and materials science, the ability to predict molecular properties prior to synthesis is a cornerstone of efficient research and development. Computational chemistry provides a powerful lens through which we can examine a molecule's structural, electronic, and reactive characteristics, thereby guiding experimental efforts and minimizing resource expenditure. This guide focuses on N-(2-Methoxy-4-nitrophenyl)acetamide, a substituted acetanilide derivative with noted biological activities, including potential antimicrobial and anti-inflammatory properties[1].
The specific arrangement of the methoxy, nitro, and acetamido groups on the phenyl ring imparts unique characteristics to this molecule, particularly a significant non-planarity that can influence its interactions with biological targets[1][2][3]. To fully appreciate these nuances, a comparative computational approach is invaluable. This guide will provide a detailed protocol for performing such studies using Density Functional Theory (DFT), a widely accepted quantum mechanical method, and compare the predicted properties of this compound with two key structural analogs:
-
N-(4-Methoxy-3-nitrophenyl)acetamide: A positional isomer where the nitro group is moved from the ortho to the meta position relative to the acetamido group.
-
N-(4-Hydroxy-2-nitrophenyl)acetamide: An analog where the methoxy group is replaced by a hydroxyl group, altering its hydrogen bonding capabilities.
By comparing these three molecules, we can elucidate the specific contributions of substituent position and type to the overall molecular properties, offering critical insights for researchers aiming to modify or utilize this chemical scaffold.
The "Why": Selecting the Right Computational Toolkit
The choice of computational methodology is paramount for generating reliable and predictive data. While various methods exist, from rapid Quantitative Structure-Property Relationship (QSPR) models to highly accurate but computationally expensive coupled-cluster theories, Density Functional Theory (DFT) offers a "goldilocks" solution for molecules of this size and complexity[4][5].
Why DFT?
-
Accuracy vs. Cost: DFT provides a robust approximation of the Schrödinger equation, delivering high-accuracy results for molecular geometries and electronic properties without the prohibitive computational expense of higher-level ab initio methods[5].
-
Predictive Power: It is exceptionally well-suited for calculating key properties like frontier molecular orbital energies (HOMO/LUMO), dipole moments, and electrostatic potential maps, which are direct indicators of chemical reactivity and intermolecular interactions.
-
Established Methodology: Decades of development have led to a wide range of well-vetted functionals and basis sets, allowing for the selection of a "level of theory" tailored to the system under study.
For our analysis, we will use the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely recognized for its excellent performance in describing organic molecules containing nitro and amide functionalities.
Experimental Protocol: A Self-Validating Computational Workflow
A trustworthy computational protocol must be both reproducible and, wherever possible, validated against experimental data. The following workflow is designed as a self-validating system, where our initial geometric predictions are benchmarked against published crystallographic data.
Step-by-Step Computational Protocol
-
Initial Structure Generation:
-
Construct the 3D structures of this compound and its two analogs using a molecular builder (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.
-
-
Quantum Mechanical Geometry Optimization:
-
Submit the initial structure to a quantum chemistry software package (e.g., Gaussian, ORCA)[4].
-
Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule, defining its equilibrium bond lengths, bond angles, and torsion angles.
-
Causality: This optimization is critical because the molecule's 3D shape dictates its function. The non-planarity of these systems, a key feature, is accurately determined at this stage[2][3].
-
-
Frequency Calculation & Verification:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Trustworthiness Check: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and the optimization must be repeated. This step ensures the mathematical validity of the calculated structure.
-
-
Electronic Property Calculation:
-
From the verified optimized structure, perform a single-point energy calculation to derive key electronic properties.
-
These include:
-
HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.
-
HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller gap generally implies higher chemical reactivity.
-
Dipole Moment (μ): A measure of the molecule's overall polarity.
-
Molecular Electrostatic Potential (MEP) Map: A visualization of the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.
-
-
Workflow Visualization
Caption: Relationship between structure and potential function for the title compound.
This comparative analysis demonstrates that the ortho-position of the nitro group in this compound is not a trivial structural detail. It induces a rigid, non-planar conformation via an intramolecular hydrogen bond, a feature absent in its 3-nitro positional isomer. This rigidity can be a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.
Conclusion
Computational analysis provides an indispensable, predictive framework for understanding the nuanced properties of organic molecules. Through a validated DFT workflow, we have demonstrated that this compound possesses a distinct, non-planar geometry driven by intramolecular hydrogen bonding. This sets it apart from its more planar or flexible isomers, suggesting that its biological and material properties will be similarly distinct. This guide serves as a template for researchers, illustrating how in silico methods can be leveraged to compare alternatives, explain structure-function relationships, and make informed decisions in the complex landscape of chemical design and development.
References
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QPred: A Quantum Mechanical Property Predictor for Small Molecules | Journal of Chemical Information and Modeling - ACS Publications. (2026, January 6). [Link]
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MIT News | Massachusetts Institute of Technology. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]
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Semantic Scholar. (2019, October 7). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. [Link]
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Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 368–372. [Link]
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Srini Chem. Comparative Analysis: N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9) vs. Other Oncology Intermediates. [Link]
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Hines, J. E., III, Deere, C. J., Agu, T. C., Lymar, S. V., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 845–849. [Link]
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IUCr. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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ResearchGate. (2022, March 23). (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 517–521. [Link]
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Hines, J. E., III, Deere, C. J., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1085–1088. [Link]
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Smajlagić, A., Ostojić, J., & Meškić, A. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
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ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]
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NIST WebBook. Acetamide, N-(2-methoxyphenyl)-. [Link]
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Semantic Scholar. [PDF] N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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IUCr. (2023, April 4). N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for N-(2-Methoxy-4-nitrophenyl)acetamide: A Comparative Approach to Ensuring Quality
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a starting material.[1][2][3] The integrity of your experimental data and the success of a synthesis hinge on the accuracy of the information it contains. This guide provides an in-depth, comparative framework for critically evaluating the CoA for N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No. 93-27-6), a key intermediate in various synthetic pathways.[4] We will move beyond a simple checklist, explaining the causality behind the analytical choices and empowering you to compare offerings from different suppliers to select the optimal material for your specific application.
Section 1: Deconstructing the Certificate of Analysis: Key Analytical Pillars
A robust CoA for this compound should be built on several key analytical pillars, each providing a different piece of the quality puzzle. The EU GMP Guide and other regulatory bodies outline the essential components of a CoA, which include not just the results, but also batch numbers, release dates, and signatures from authorized personnel.[1] Let's dissect the most critical tests.
1.1 Identity Confirmation: "Is this really the right molecule?"
Structural confirmation is the first and most crucial test. While multiple techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous identification.
-
¹H NMR (Proton NMR): This technique provides a detailed fingerprint of the molecule by mapping the chemical environment of each proton. For this compound, a scientist should expect to see specific signals corresponding to the aromatic protons, the methoxy (-OCH₃) group, and the acetyl (-COCH₃) group. The C-N bond in amides exhibits partial double bond character, which can lead to complex spectra due to restricted rotation.[5] The downfield shift of aromatic protons is influenced by the presence of both the electron-withdrawing nitro group and the electron-donating methoxy and acetamide groups.[6]
-
What to look for: A supplier's CoA should show a spectrum that is consistent with the known structure. All peaks should be assigned, and the integration values (the area under the peaks) must correspond to the number of protons in each group. Any significant unassigned peaks may indicate the presence of impurities.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the molecular formula is C₉H₁₀N₂O₄, corresponding to a molecular weight of approximately 210.19 g/mol .[4][7]
-
What to look for: The CoA should report a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) that matches the expected mass. This provides strong evidence that the compound has the correct elemental composition.
-
1.2 Purity Assessment: "How much of the desired molecule is present?"
Purity is arguably the most critical parameter for any subsequent reaction or analysis. High-Performance Liquid Chromatography (HPLC) is the predominant technique for quantifying the purity of non-volatile organic compounds like this one.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC method for a molecule of this polarity.[8] The compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[9][10]
-
What to look for: The primary result is reported as a percentage purity, typically calculated by the area of the main peak relative to the total area of all peaks detected (Area % method). For high-stakes applications like pharmaceutical development, a purity of >99% is often required. Scrutinize the chromatogram for the presence of any other peaks, which represent impurities. The retention time of the main peak should be consistent and reported.
-
Section 2: Comparative Analysis in Practice: Supplier A vs. Supplier B
To illustrate the importance of critical evaluation, let's consider a hypothetical comparison between CoAs from two different suppliers for the same compound.
| Parameter | Supplier A CoA | Supplier B CoA | Senior Scientist's Interpretation & Causality |
| Identification (¹H NMR) | Spectrum provided; consistent with structure. | "Conforms to structure." (No spectrum) | Trustworthiness: Supplier A provides the raw data, allowing for independent verification. Supplier B's simple statement requires you to trust their interpretation completely. Always prefer suppliers who provide the actual spectra. |
| Purity (HPLC, Area %) | 99.1% | 99.8% | Experience: On the surface, Supplier B looks better. However, the causality matters. Are the impurities in Supplier A's batch known and benign for your process? Is the 0.7% difference in Supplier A composed of a single, large impurity or multiple small ones? A single, structurally similar impurity could be difficult to remove later. |
| Major Impurity Profile | 0.6% at RRT 1.2; 0.3% at RRT 0.8 | 0.1% at RRT 1.2; 0.1% at RRT 0.7 | Expertise: Supplier A has a significant impurity at a Relative Retention Time (RRT) of 1.2, suggesting it is less polar than the main compound. This could be a related compound from the synthesis.[4] The higher purity of Supplier B's material, with smaller, more numerous impurities, might be preferable for sensitive applications where any single impurity could interfere. |
| Water Content (Karl Fischer) | 0.45% | 0.05% | Causality: High water content can be detrimental, especially if the next synthetic step involves water-sensitive reagents (e.g., Grignards, organolithiums). Supplier B's material is significantly drier and would be the superior choice for such reactions. |
| Melting Point | 152-154 °C | 153-154 °C | Interpretation: The literature value for the melting point is 153-154 °C.[4] A sharp melting range, as seen with Supplier B, is indicative of high purity. The broader range from Supplier A corroborates the HPLC data, suggesting the presence of impurities that are depressing and broadening the melting point. |
Part 3: In-House Verification & Experimental Protocols
A foundational principle of scientific integrity is "trust, but verify." It is good practice to perform simple, in-house checks to confirm the identity and purity stated on a supplier's CoA. This ensures the quality of your starting material and validates the supplier's claims.
Workflow for CoA Evaluation and In-House Verification
Caption: Workflow for evaluating a supplier's Certificate of Analysis and performing in-house verification.
Protocol 1: Confirmatory Purity Analysis by RP-HPLC
This protocol describes a general-purpose method to quickly verify the purity of this compound.
-
Preparation of Mobile Phase:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of ~1 mg/mL in a 10 mL volumetric flask.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all late-eluting impurities are observed.
-
Integrate the peaks and calculate the area percentage of the main peak. Compare this result to the value reported on the CoA.
-
Protocol 2: Confirmatory Identity Analysis by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for aromatic amides.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquire a standard proton spectrum.
-
-
Analysis:
Decision Framework Based on CoA Comparison
The choice of supplier often depends on the intended use of the material. This logical diagram outlines a decision-making process.
Caption: A decision-making framework for selecting a supplier based on CoA data and intended application.
By adopting this rigorous, comparative, and self-validating approach to evaluating Certificates of Analysis, researchers can mitigate risks, ensure the reproducibility of their work, and build a foundation of quality that will carry through the entire development lifecycle.
References
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ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]
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Altaf, S., Teotia, M., & Soni, R. K. (2023). ¹H NMR spectra and structure of synthesized aromatic amides. ResearchGate. [Link]
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Lynch, B. M., & Hung, Y. Y. (1964). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]
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Pivonka, J., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Popa, D. S., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. [Link]
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SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Popa, D. S., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]
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Popa, D. S., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link]
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SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Lynch, B. M., & Macdonald, B. C. (1969). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron. [Link]
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Yang, J., et al. (2022). 1H NMR Spectrum of Amide Compounds. University Chemistry. [Link]
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Core Compliance. GMP compliance. Core Compliance. [Link]
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The International Pharmaceutical Excipients Council. Certificate of Analysis Guide. gmp-compliance.org. [Link]
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Fan, L., et al. (2023). The amide and aromatic region of ¹H NMR spectra. ResearchGate. [Link]
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World Health Organization. Good Manufacturing Practices (GMP). WHO. [Link]
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K. P. Prashanth, et al. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Spectroscopy. [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]
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"peer-reviewed literature on N-(2-Methoxy-4-nitrophenyl)acetamide synthesis and use"
An In-Depth Technical Guide to the Synthesis and Comparative Utility of N-(2-Methoxy-4-nitrophenyl)acetamide
Introduction: A Versatile Intermediate in Chemical Science
This compound, with the molecular formula C₉H₁₀N₂O₄, is a substituted acetanilide derivative that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its structure, featuring a methoxy, a nitro, and an acetamido group on a phenyl ring, provides multiple reactive sites for further functionalization. This guide offers a comparative analysis of its synthesis, explores its diverse applications, and provides detailed experimental protocols for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups makes it a valuable precursor for pharmaceuticals and a model compound for mechanistic studies.[1]
Comparative Synthesis Methodologies: A Tale of Two Isomers
The regiochemistry of the final product in substituted anilides is critically dependent on the sequence of reactions and the choice of starting material. The synthesis of this compound is best understood by comparing it with the synthesis of its common isomer, N-(4-Methoxy-2-nitrophenyl)acetamide. The key difference lies in the initial placement of the methoxy group relative to the amine.
Primary Synthesis Route: this compound
The most direct synthesis for the title compound begins with 2-methoxyaniline (o-anisidine). The process involves two sequential steps: acetylation of the amino group followed by electrophilic aromatic substitution (nitration).
-
Acetylation: The amino group of 2-methoxyaniline is first protected by acetylation. This is a crucial step for controlling the subsequent nitration. The powerful activating and ortho-, para-directing amino group (-NH₂) is converted into a moderately activating acetamido group (-NHCOCH₃). This transformation prevents over-oxidation by nitric acid and provides better regiochemical control.
-
Nitration: The resulting N-(2-methoxyphenyl)acetamide is then nitrated. The acetamido and methoxy groups are both ortho-, para-directing. The methoxy group is a stronger activator, and the position para to it (position 4) is sterically accessible and electronically favored, leading to the desired this compound.[2]
Caption: Synthesis workflow for this compound.
Comparative Synthesis Route: N-(4-Methoxy-2-nitrophenyl)acetamide
In contrast, the synthesis of the isomer N-(4-Methoxy-2-nitrophenyl)acetamide typically starts from 4-methoxy-2-nitroaniline.[3][4] In this case, the nitration step has already been performed on the aniline derivative, and the synthesis involves a single acetylation step.
Caption: Synthesis workflow for the isomer N-(4-Methoxy-2-nitrophenyl)acetamide.
Synthesis Comparison Summary
| Feature | This compound | N-(4-Methoxy-2-nitrophenyl)acetamide |
| Starting Material | 2-Methoxyaniline (o-Anisidine) | 4-Methoxy-2-nitroaniline |
| Reaction Sequence | 1. Acetylation, 2. Nitration | 1. Acetylation |
| Key Reagents | Acetic Anhydride, Nitric Acid[2] | Acetic Anhydride[3][4] |
| Rationale | Acetylation controls nitration regioselectivity. | Direct acetylation of the pre-nitrated aniline. |
Experimental Protocols
The following protocols are synthesized from methodologies described in peer-reviewed literature. Standard laboratory safety procedures, including the use of a fume hood and personal protective equipment, should be strictly followed.
Protocol 1: Synthesis of this compound
This protocol is based on the established two-step method starting from o-anisidine.[2]
Step A: Acetylation of 2-Methoxyaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product, N-(2-methoxyphenyl)acetamide.
-
Collect the solid product by suction filtration, wash with cold water, and dry under vacuum.
Step B: Nitration of N-(2-methoxyphenyl)acetamide
-
Carefully dissolve the dried N-(2-methoxyphenyl)acetamide from Step A in a suitable solvent like glacial acetic acid or sulfuric acid in a flask placed in an ice-salt bath to maintain a low temperature.
-
Slowly add a nitrating mixture (e.g., concentrated nitric acid) dropwise while vigorously stirring and ensuring the temperature does not rise significantly.
-
After the addition is complete, continue stirring at low temperature for a specified duration.
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the yellow crystalline solid, wash thoroughly with water to remove residual acid, and purify by recrystallization from a suitable solvent like ethyl acetate or an ethanol-water mixture.[2] The melting point should be approximately 153-154 °C.[2]
Protocol 2: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide (Isomer for Comparison)
This protocol is adapted from the synthesis described for the isomeric compound.[3][4]
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable flask.
-
Add 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for approximately 18 hours.[3]
-
Dry the mixture under vacuum to remove the solvent.
-
Purify the resulting residue, N-(4-methoxy-2-nitrophenyl)acetamide, by recrystallization from an aqueous solution.[3][4]
Applications and Use-Cases: A Comparative Overview
This compound is primarily valued as a versatile synthetic intermediate, but the molecule itself and its derivatives exhibit notable properties.
Intermediate in Pharmaceutical Synthesis
The most significant application is as a precursor in the synthesis of more complex, biologically active molecules.[1][5] The nitro group is a key functional handle that can be readily reduced to an amino group, opening pathways for further derivatization.
-
Anticancer Drug Synthesis: A prominent example is its use in preparing the side chain of the anticancer drug Amsacrine. The synthesis involves the reduction of this compound to N-(4-amino-2-methoxyphenyl)acetamide using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] This resulting diamine is a critical building block.
Caption: Use as an intermediate via nitro group reduction.
Intrinsic Biological and Material Properties
While often used as a building block, the compound itself has been investigated for several properties:
-
Pharmacological Potential: Research suggests that this compound possesses potential antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological investigation and drug development.[1] It has also been studied for potential anti-mycobacterial activity.[1]
-
Materials Science: The compound has been explored for applications in optoelectronic devices, where its thin-film forming properties are beneficial for light detection technologies.[1]
-
Chemical Research: It serves as a valuable model compound for academic research into reaction mechanisms involving nitro and acetamido functionalities.[1]
Comparison of Use-Cases
| Application Area | Role of this compound | Supporting Evidence |
| Pharmaceuticals | Key intermediate for anticancer drugs; Potential intrinsic antimicrobial and anti-inflammatory agent. | Reduction to an amine is a key step for Amsacrine side-chain synthesis.[6] Initial studies suggest biological activity.[1] |
| Materials Science | Component for optoelectronic devices. | Explored for its thin-film properties.[1] |
| Chemical Research | Model compound for studying reaction mechanisms. | Used to study reactions involving its specific functional groups.[1] |
Conclusion
This compound is a compound of significant synthetic utility. Its preparation, primarily through the controlled nitration of N-(2-methoxyphenyl)acetamide, highlights fundamental principles of electrophilic aromatic substitution and directing group effects. A clear understanding of its synthesis, especially in comparison to its isomers, is essential for obtaining the correct regiochemistry for subsequent applications. Its primary role as a pharmaceutical intermediate, particularly in the synthesis of anticancer agents, underscores its importance in medicinal chemistry. Concurrently, emerging research into its intrinsic biological and material properties suggests that its full potential may extend beyond its role as a simple building block, warranting further investigation by the scientific community.
References
- Smolecule. (2023, August 15). Buy this compound | 93-27-6.
- ChemicalBook. (2025, December 31). This compound | 93-27-6.
- Uppu, R. M., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.
- Uppu, R. M., et al. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. National Institutes of Health (NIH).
- Robin, M., Galy, J.-P., Kenz, A., & Pierrot, M. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. International Union of Crystallography (IUCr).
- Benchchem. (n.d.). Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.
- Hines, J. E., et al. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide. International Union of Crystallography (IUCr).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Methoxy-4-nitrophenyl)acetamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of chemical reagents, such as N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No. 93-27-6), demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental integrity.
Hazard Assessment and Chemical Profile
The primary hazards are associated with potential toxicity if ingested, skin and eye irritation, and the environmental impact of improper release.[3][4][5] Combustion may produce toxic nitrogen oxides (NOx).[5] Therefore, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 93-27-6 | [6][7] |
| Molecular Formula | C9H10N2O4 | [7] |
| Molecular Weight | 210.19 g/mol | [7] |
| Appearance | Pale yellow crystals | [6] |
| Melting Point | 153-154 °C | [6] |
| Boiling Point | 409.5 °C at 760 mmHg | [7] |
| Known Hazards | Based on related compounds: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[3][4][5][8] | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [9] |
| Disposal Consideration | Must be disposed of as hazardous waste via a licensed facility.[4][8][10] |
Core Principles for Chemical Waste Management
The disposal of this compound must adhere to the foundational principles of hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13]
-
Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected separately, especially from non-hazardous waste.
-
Identification: All waste containers must be clearly and accurately labeled. The label should read "Hazardous Waste" and identify the full chemical name: "this compound".
-
Containment: Use only compatible, leak-proof containers for waste accumulation. The original manufacturer's container is often a suitable choice.[11] Keep containers securely closed except when adding waste.
-
Minimization: Employ experimental techniques and planning that minimize the generation of chemical waste.
Step-by-Step Disposal and Decontamination Protocols
The following procedures provide a direct, operational framework for managing this compound waste from generation to pickup.
Protocol 1: Handling and Collection of Solid Waste
This protocol applies to unused, expired, or off-specification solid this compound.
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is a common choice).[14]
-
Container Selection: If the original container is intact and properly labeled, use it for disposal. If not, select a clean, dry, wide-mouth glass or polyethylene container with a screw-top lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill in all required information:
-
Generator's Name and Location (Lab/PI)
-
Accumulation Start Date
-
Chemical Contents: "this compound"
-
Hazards: "Toxic," "Irritant"
-
-
Transfer: Carefully transfer the solid waste into the labeled container, avoiding the creation of dust.[14] If possible, perform this transfer within a chemical fume hood.
-
Storage: Secure the lid tightly. Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[4]
-
Pickup Request: Once the container is full or you are approaching your institution's storage time limit, submit a chemical waste pickup request to your EHS department.
Protocol 2: Management of Small Spills
This protocol outlines the immediate steps for cleaning a small spill (a few grams) on a laboratory surface.
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess and Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation if it is safe to do so.
-
Don PPE: Wear appropriate PPE, including double-gloving if necessary.
-
Containment & Cleanup:
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][15] Do not use combustible materials like paper towels to absorb the bulk of the chemical.
-
Using a non-sparking scoop or brush, carefully sweep the absorbed material into a designated hazardous waste container.[14]
-
Avoid creating dust during this process.[16]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleaning materials (gloves, wipes, absorbent pads) are now considered hazardous waste. Place them in a sealed, labeled bag or container for disposal.
-
-
Final Disposal: Label the container of spill debris as "Hazardous Waste: Debris contaminated with this compound" and arrange for pickup.
Protocol 3: Decontamination of Glassware and Equipment
-
Initial Removal: Scrape out as much solid residue as possible into the solid hazardous waste container.
-
Solvent Rinse (Triple Rinse): Rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Causality: The solvent dissolves the residual chemical, transferring it from the glassware surface into the liquid phase. A triple rinse is a standard procedure to ensure thorough decontamination.[13]
-
-
Collect Rinsate: The solvent rinsate is now hazardous waste. Collect all rinses in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, according to your facility's waste streams.
-
Final Wash: After the solvent rinse, the glassware can typically be washed with soap and water as usual.
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for this compound and related materials.
Caption: Disposal workflow for this compound.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific discovery does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
data reports N-(4-Methoxy-2-nitrophenyl)acetamide . IUCr Journals. Available at: [Link]
-
N-(4-methoxy-2-nitrophenyl)acetamide - 119-81-3, C9H10N2O4 . ChemSynthesis. Available at: [Link]
-
Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- - Substance Details . US EPA. Available at: [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide . PMC - NIH. Available at: [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide . IUCr Journals. Available at: [Link]
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Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain . PubMed Central (PMC) - NIH. Available at: [Link]
-
Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes . NIH. Available at: [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide . PMC - PubMed Central. Available at: [Link]
-
Hazardous Waste Disposal Guide . Research Safety - Northwestern University. Available at: [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . US EPA. Available at: [Link]
-
Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide . Semantic Scholar. Available at: [Link]
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EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule . JD Supra. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Methoxy-4-nitrophenyl)acetamide
This guide provides essential, field-proven safety protocols for handling N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No. 93-27-6). As a professional in laboratory safety, my objective is to offer more than just a product; it is to build a foundation of trust by providing in-depth, actionable intelligence that ensures your safety and experimental integrity. The following protocols are synthesized from established safety data for structurally analogous nitrophenyl and acetamide compounds, a standard and necessary practice in chemical safety when specific substance data is limited.
Hazard Analysis: Understanding the Invisible Risks
Anticipated Hazard Profile: Based on data from structurally similar molecules, this compound should be handled as a substance that is:
-
Harmful if swallowed : Oral toxicity is a common characteristic of nitroaromatic compounds.[1][2]
-
Causes Skin Irritation : Direct contact can lead to localized irritation.[2][3][4]
-
Causes Serious Eye Irritation/Damage : The fine particulate nature of the solid poses a significant risk to eyes, potentially causing serious damage upon contact.[2][3][5]
-
May Cause Respiratory Irritation : Inhalation of dust can irritate the respiratory tract.[2][3]
| Hazard Classification | Route of Exposure | Potential Health Effects | Source |
| Acute Oral Toxicity | Ingestion | Harmful or fatal if swallowed. | [1][6] |
| Skin Corrosion/Irritation | Skin Contact | Causes skin irritation; prolonged contact may lead to dermatitis. | [2][3][4] |
| Serious Eye Damage/Irritation | Eye Contact | Causes serious eye irritation and potential for lasting damage. | [2][3] |
| Specific Target Organ Toxicity | Inhalation | Inhalation of dust may cause respiratory system irritation. | [2][3] |
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, the primary objective is to minimize exposure through robust engineering controls. PPE is the final barrier between you and the hazard.
-
Chemical Fume Hood : All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains aerosolized dust and vapors, preventing inhalation.[2][7]
-
Ventilation : Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[3][4]
-
Safety Stations : An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[3][8]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The following diagram illustrates the decision-making logic for PPE selection.
Caption: PPE selection logic based on task-specific risk assessment.
Eye and Face Protection
-
Minimum Requirement : ANSI Z87.1 or EN166 compliant chemical splash goggles are mandatory at all times.[5][7][9] These provide a seal around the eyes to protect against fine dust and splashes.
-
Elevated Risk : When handling larger quantities or during procedures with a high splash potential (e.g., transfers, reaction quenching), a full-face shield must be worn over the chemical splash goggles.[9][10]
Hand Protection
-
Mechanism of Protection : The goal is to prevent dermal absorption. Nitrile gloves are suitable for incidental contact and splash protection.[9] Given the potential hazards of related nitro- and phenolic compounds, double-gloving provides an additional layer of security.[8]
-
Glove Selection :
-
Primary Handling : Use disposable nitrile gloves (minimum 5 mil thickness). Inspect for tears or pinholes before each use.
-
Spill Cleanup/Extended Contact : For significant spill cleanup or situations requiring prolonged contact, heavier gloves such as neoprene or butyl rubber are recommended.[8][11]
-
-
Crucial Practice : Remove gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.
Body Protection
-
Standard Use : A flame-resistant laboratory coat, fully buttoned, is required.[9]
-
Splash Hazard : For operations involving significant quantities of liquids, supplement the lab coat with a chemical-resistant apron made of rubber or neoprene.[8]
-
Attire : Long pants and fully enclosed shoes are mandatory. Fabrics like polyester or acrylic should be avoided.[9]
Respiratory Protection
-
Primary Control : A chemical fume hood is the primary method of respiratory protection.
-
Secondary Control : If engineering controls are insufficient or during a significant spill outside of a hood, respiratory protection is essential. A NIOSH-approved air-purifying respirator with a particulate filter (N95, P100) is required to prevent inhalation of dust.[9][10] Use of a respirator requires prior medical clearance and fit-testing as per institutional guidelines.[9]
Operational Plan: Safe Handling from Bench to Waste
PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with your skin or clean clothing.
Caption: Standard sequence for donning and doffing PPE.
Step-by-Step Handling Protocol
-
Preparation : Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate height. Lay down a disposable, absorbent bench liner.
-
Don PPE : Follow the donning sequence outlined above.
-
Weighing : Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Use a spatula to carefully transfer the solid, minimizing any dust generation.
-
Transfers : If transferring the solid to a reaction vessel, do so slowly and carefully within the fume hood.
-
Post-Handling : After use, securely close the primary container. Wipe down the spatula and any affected surfaces within the hood with a damp cloth (water or appropriate solvent). Dispose of the cloth and bench liner as solid hazardous waste.
-
Doff PPE : Following the doffing sequence, dispose of gloves and any other single-use items in the designated hazardous waste container. Wash hands thoroughly.
Disposal Plan: A Responsible Conclusion
Improper disposal of contaminated materials can lead to unintended exposure and environmental harm. A clear and concise disposal plan is mandatory.
Caption: Workflow for proper segregation and disposal of waste.
-
Solid Waste : All disposable items that have come into contact with this compound, including gloves, weigh papers, and bench liners, must be placed in a clearly labeled hazardous waste container for solid chemical waste.[6]
-
Liquid Waste : Any solutions or rinsates containing the compound must be collected in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[6]
-
Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with local, state, and federal regulations.[1][3][4]
By adhering to these protocols, you establish a culture of safety that protects not only yourself but your colleagues and the integrity of your research.
References
-
SAFETY DATA SHEET - 4'-Methoxyacetanilide. (2025, September 16). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]
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Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Berkeley - Environment, Health and Safety. Retrieved January 11, 2026, from [Link]
-
Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency (EPA). Retrieved January 11, 2026, from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Retrieved January 11, 2026, from [Link]
-
Hines, J. V., et al. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. Retrieved January 11, 2026, from [Link]
-
Hines, J. V., et al. (2025, June 3). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Certified Safety. Retrieved January 11, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

